4-methyl-2,3-dihydro-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSODHYZXCEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073931 | |
| Record name | 4-Methylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-22-6 | |
| Record name | 2,3-Dihydro-4-methyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XB2R8T53C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-methyl-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2,3-dihydro-1H-indene, also known as 4-methylindane, is a bicyclic aromatic hydrocarbon that serves as a crucial structural motif in a variety of pharmacologically active compounds and advanced materials. Its rigid framework and substitution pattern make it a valuable building block in medicinal chemistry for the design of ligands targeting various receptors and enzymes. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, offering detailed experimental protocols and insights into the underlying chemical principles.
Primary Synthesis Pathway: A Three-Step Approach from m-Bromotoluene
The most established and reliable route to this compound commences with the synthesis of the key precursor, 3-(m-tolyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to form 4-methyl-1-indanone, and concludes with the reduction of the indanone to the desired 4-methylindane.
Step 1: Synthesis of 3-(m-tolyl)propanoic Acid
The initial step involves the formation of a carbon-carbon bond to append the propanoic acid side chain to the m-tolyl scaffold. A common and effective method utilizes a Grignard reagent derived from m-bromotoluene.
Reaction Mechanism:
The synthesis begins with the formation of the m-tolylmagnesium bromide Grignard reagent from m-bromotoluene and magnesium metal. This is followed by a nucleophilic addition to a suitable three-carbon electrophile, such as succinic anhydride, and subsequent workup.
Experimental Protocol: Synthesis of 3-(m-tolyl)propanoic Acid
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is gently heated under a flow of dry nitrogen and then cooled to room temperature. A solution of m-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred and gently refluxed until the magnesium is consumed.
-
Reaction with Succinic Anhydride: The Grignard solution is cooled to 0 °C in an ice bath. A solution of succinic anhydride (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
Work-up and Isolation: The reaction is quenched by the slow addition of cold 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield 3-(m-tolyl)propanoic acid.
| Reactant/Reagent | Molar Ratio |
| m-Bromotoluene | 1.0 |
| Magnesium | 1.2 |
| Succinic Anhydride | 1.1 |
| Anhydrous THF | Solvent |
| 1 M HCl | Work-up |
| Diethyl Ether | Extraction |
Step 2: Intramolecular Friedel-Crafts Acylation to 4-methyl-1-indanone
The synthesized 3-(m-tolyl)propanoic acid undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone system. This cyclization is typically promoted by a strong acid catalyst.[1]
Reaction Mechanism:
The carboxylic acid is first converted to an acylium ion by the action of a strong Lewis acid or protic acid. This highly electrophilic species then attacks the aromatic ring at the ortho position to the methyl group, followed by deprotonation to restore aromaticity and form the cyclic ketone.
Experimental Protocol: Synthesis of 4-methyl-1-indanone
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a gas outlet, 3-(m-tolyl)propanoic acid (1.0 eq) is added to polyphosphoric acid (PPA) (10-20 times the weight of the acid).
-
Cyclization: The mixture is heated to 80-100 °C with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured onto crushed ice with stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid. The crude 4-methyl-1-indanone is then dried and can be further purified by recrystallization or distillation under reduced pressure.
| Reactant/Reagent | Ratio |
| 3-(m-tolyl)propanoic acid | 1.0 eq |
| Polyphosphoric Acid (PPA) | 10-20 wt. eq |
Step 3: Reduction of 4-methyl-1-indanone to this compound
The final step involves the complete reduction of the carbonyl group of 4-methyl-1-indanone to a methylene group. Two classical and highly effective methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction. The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.
This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids.[2][3]
Reaction Mechanism:
The ketone first reacts with hydrazine to form a hydrazone. In the presence of a strong base and heat, the hydrazone is deprotonated, and a subsequent series of proton transfers and the elimination of nitrogen gas lead to the formation of the alkane.[4][5] The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol and distilling off water to drive the reaction to completion at a higher temperature, is a commonly employed and efficient variant.[1]
Experimental Protocol: Wolff-Kishner Reduction of 4-methyl-1-indanone
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, 4-methyl-1-indanone (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq) are combined. The mixture is heated to 130-140 °C for 1-2 hours.
-
Decomposition of Hydrazone: The reaction mixture is cooled slightly, and potassium hydroxide pellets (4-5 eq) are added. The condenser is then arranged for distillation, and the temperature is raised to distill off water and excess hydrazine.
-
Reduction: After the distillation ceases, the condenser is returned to the reflux position, and the reaction mixture is heated at 190-200 °C for 3-4 hours, during which nitrogen gas evolves.
-
Work-up and Isolation: The reaction mixture is cooled, diluted with water, and extracted with ether or another suitable organic solvent. The combined organic extracts are washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure. The resulting this compound can be purified by distillation.
| Reactant/Reagent | Molar Ratio |
| 4-methyl-1-indanone | 1.0 |
| Hydrazine Hydrate | 4.0 - 5.0 |
| Potassium Hydroxide | 4.0 - 5.0 |
| Diethylene Glycol | Solvent |
This reduction is carried out in a strongly acidic medium and is suitable for substrates that are stable to these conditions.[6][7]
Reaction Mechanism:
The Clemmensen reduction involves the use of amalgamated zinc (zinc-mercury alloy) in concentrated hydrochloric acid.[8][9] The exact mechanism is not fully understood but is believed to involve electron transfer from the metal surface to the protonated carbonyl group.
Experimental Protocol: Clemmensen Reduction of 4-methyl-1-indanone
-
Preparation of Zinc Amalgam: Zinc powder is treated with a dilute solution of mercury(II) chloride to form the amalgam.
-
Reduction: In a round-bottom flask equipped with a reflux condenser, the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (as a co-solvent) are placed. 4-methyl-1-indanone (1.0 eq) is added, and the mixture is heated to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain the acidity.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the aqueous layer is separated and extracted with toluene or ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over a drying agent. After removal of the solvent, the product, this compound, is purified by distillation.
| Reactant/Reagent | Notes |
| 4-methyl-1-indanone | 1.0 eq |
| Amalgamated Zinc | In excess |
| Concentrated HCl | In excess |
| Toluene | Co-solvent |
Alternative Synthesis Pathway: Palladium-Catalyzed Heck Coupling
An alternative and more modern approach to the indene core involves transition-metal-catalyzed reactions, such as the Heck reaction.[2][10] This pathway offers a different disconnection strategy and can be advantageous for creating substituted indenes with high regioselectivity.
Conceptual Pathway:
This route could involve the palladium-catalyzed intramolecular Heck reaction of a suitably substituted aryl halide with an alkene tether. For the synthesis of this compound, a potential precursor would be 1-allyl-2-bromo-3-methylbenzene.
Reaction Mechanism:
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination and reductive elimination regenerates the Pd(0) catalyst and yields the cyclized product. Subsequent reduction of the resulting 4-methyl-1H-indene would yield the target molecule.
Challenges and Considerations:
While elegant, this approach requires the synthesis of the specific starting material, which may involve multiple steps. The regioselectivity of the initial allylation of a substituted benzene can also be a challenge. However, for the synthesis of complex indane derivatives, the modularity of this approach can be highly beneficial.
Conclusion
The synthesis of this compound is most reliably achieved through a well-established three-step sequence involving the formation of 3-(m-tolyl)propanoic acid, its intramolecular Friedel-Crafts cyclization to 4-methyl-1-indanone, and subsequent reduction. The choice of the final reduction method, either Wolff-Kishner or Clemmensen, depends on the overall functionality of the substrate. While alternative methods based on modern catalytic C-C bond-forming reactions exist, the classical approach remains a robust and widely used strategy in both academic and industrial settings. This guide provides the necessary foundational knowledge and detailed protocols for researchers and drug development professionals to confidently synthesize this important molecular scaffold.
References
- J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction.
- PMC. (n.d.). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes.
- Wikipedia. (n.d.). Clemmensen reduction.
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- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- Organic Syntheses. (n.d.). m-BROMOTOLUENE.
- Organic Reactions. (n.d.). The Clemmensen Reduction.
- Juniper Publishers. (2024, April 16). The Clemmensen Reduction.
- L.S.College, Muzaffarpur. (2021, December 27). Wolff–Kishner reduction.
- Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction.
- Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction.
- Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction.
- ResearchGate. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- ResearchGate. (2025, August 6). Intramolecular Heck Reaction of Unactivated Alkyl Halides.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid.
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- PMC. (2022, November 5). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.
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- National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[11]annulen-7-ols.
- ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation.
- University of Twente. (2017, August 7). Greener solvents to replace toluene in the polymerisation and coating industry.
- National Institutes of Health. (2019, March 7). Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Methylindan
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-methylindan (CAS No. 824-22-6), a molecule of interest in flavor chemistry and as a synthetic building block. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with procedural expertise. It details the compound's chemical identity, physical characteristics, and spectroscopic profile. Furthermore, it outlines robust, self-validating experimental protocols for the determination of these properties, ensuring data integrity and reproducibility. The guide employs structured data presentation and logical workflow diagrams to facilitate a deeper understanding of the characterization process for this substituted indan derivative.
Introduction and Scientific Context
4-Methylindan, also known as 4-methyl-2,3-dihydro-1H-indene, is a bicyclic aromatic hydrocarbon. Its structural framework, consisting of a benzene ring fused to a cyclopentane ring with a methyl substituent, makes it a valuable intermediate in organic synthesis. Notably, it has been identified as a shoyu flavoring agent used in soy sauce, highlighting its relevance in the food and fragrance industries.[1][2] A thorough understanding of its physicochemical properties is paramount for its application, whether in synthesizing more complex molecules, formulating consumer products, or conducting toxicological assessments. This guide serves as a foundational resource, explaining not just the "what" but the "why" behind the characterization of this compound.
Chemical Identity and Molecular Structure
Establishing a definitive chemical identity is the cornerstone of any rigorous scientific investigation. This involves corroborating identifiers from multiple authoritative databases and understanding the molecule's fundamental composition and stereochemistry.
The structure, confirmed by these identifiers, is achiral and possesses a plane of symmetry. The methyl group at the 4-position significantly influences its electronic and steric properties compared to the parent indan molecule.
Core Physicochemical Properties
The physical state and behavior of 4-methylindan under various conditions are critical for its handling, storage, and application. The following table summarizes its key properties, compiled from verified sources.
| Property | Value | Source(s) |
| Physical Form | Clear, Colorless Oil | [1][2] |
| Boiling Point | 203 - 204.15 °C | [1][2][6] |
| Melting Point | 86 - 87 °C | [1][2] |
| Density | 0.935 - 0.958 g/mL | [1][6] |
| Refractive Index (n_D) | 1.5356 | [1][2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1][2] |
| XLogP3-AA | 3.1 | [3] |
| Storage Conditions | Room Temperature, Sealed in Dry Environment | [1][2][4] |
Note on Melting Point: While multiple sources list a melting point of 86-87 °C, they also describe the substance as an oil at room temperature.[1][2] This discrepancy may indicate that the melting point data could pertain to a derivative or an isomeric impurity. Researchers should prioritize empirical determination of the freezing point for the specific batch in use. The high XLogP3-AA value suggests low miscibility with water.[3]
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The combined data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirms the identity and purity of 4-methylindan.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula. Electron Ionization (EI) is a standard method for volatile compounds like 4-methylindan.
| m/z | Interpretation | Source(s) |
| 132 | [M]⁺ Molecular Ion | [5][7] |
| 117 | [M-CH₃]⁺ Loss of the methyl group | [7] |
| 131 | [M-H]⁺ Loss of a hydrogen atom | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While specific spectral data requires access to proprietary databases, the expected ¹H and ¹³C NMR characteristics can be predicted. PubChem confirms the availability of a ¹³C NMR spectrum.[7]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (3H), the benzylic methyl group protons (3H), and the aliphatic protons on the five-membered ring (6H). The aromatic protons will exhibit splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: The spectrum should display 10 unique carbon signals, corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry. The availability of spectral data has been noted on a JEOL-270 instrument.[7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. For 4-methylindan, the expected characteristic absorptions are:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-2960 | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | Aliphatic (CH₂ and CH₃) |
| ~750-850 | C-H Bend (Out-of-plane) | Substituted Benzene |
The following diagram illustrates the logical workflow for using these techniques in concert for structural verification.
Caption: Workflow for Spectroscopic Structural Elucidation.
Experimental Protocols for Property Determination
To ensure the generation of high-quality, trustworthy data, all experimental determinations must follow validated protocols. The following section provides step-by-step methodologies grounded in standard laboratory practice.
Workflow for Physicochemical Characterization
The overall process of characterizing a chemical sample follows a logical progression from basic observation to detailed instrumental analysis.
Caption: General Workflow for Physicochemical Characterization.
Protocol for Density Measurement
Causality: Density is a fundamental property that is sensitive to temperature and purity. A pycnometer is used for its high accuracy.
-
Preparation: Clean a 10 mL pycnometer with a suitable solvent (e.g., acetone) and dry it thoroughly.
-
Calibration: Record the mass of the empty, dry pycnometer (m₁). Fill the pycnometer with deionized water of a known temperature (e.g., 20°C) and record the mass (m₂).
-
Measurement: Empty and dry the pycnometer. Fill it with the 4-methylindan sample at the same temperature and record the mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at measurement temperature)
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
-
Validation: Repeat the measurement three times to ensure precision. The standard deviation should be less than 0.001 g/mL.
Protocol for Refractive Index Measurement
Causality: The refractive index is a unique physical constant for a pure compound, useful for rapid identity and purity checks.
-
Instrument Calibration: Turn on the Abbe refractometer and allow the lamp to warm up. Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).
-
Sample Application: Place 2-3 drops of 4-methylindan onto the clean, dry prism surface.
-
Measurement: Close the prisms and adjust the coarse and fine controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the scale. Record the temperature, as the refractive index is temperature-dependent.
-
Validation: Clean the prisms immediately after use. Perform the measurement in triplicate.
Protocol for Spectroscopic Analysis (GC-MS)
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile impurities and providing definitive mass spectral data for the primary component.
-
Sample Preparation: Prepare a dilute solution of 4-methylindan (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a non-polar column (e.g., DB-5ms). Set a suitable temperature program (e.g., initial temp 50°C, ramp at 10°C/min to 250°C).
-
Injector: Set to 250°C.
-
MS: Set to scan a mass range of m/z 40-400. Use Electron Ionization (EI) at 70 eV.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and the mass spectrum for the peak corresponding to 4-methylindan.
-
Analysis: Integrate the peaks in the chromatogram to assess purity. Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm identity.[5]
Safety and Handling
While comprehensive toxicological data is not widely available, standard laboratory precautions should be observed. Safety Data Sheets (SDS) for structurally similar compounds or available GHS classifications should be consulted.[8]
-
Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[9][10]
-
Irritation: Some sources indicate hazard statements for skin and eye irritation (H315, H319) and potential respiratory irritation (H335).[2] Avoid contact with skin, eyes, and inhalation of vapors.
-
First Aid: In case of skin contact, wash with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9][10] If irritation persists, seek medical attention.
Conclusion
This guide has systematically presented the essential physicochemical properties of 4-methylindan, grounding all data in verifiable sources. By integrating quantitative data with detailed, validated experimental protocols, this document provides researchers with a reliable and practical framework for working with this compound. The emphasis on causality and self-validation within the methodologies ensures that scientists can not only utilize this data but also reproduce and expand upon it with confidence, upholding the highest standards of scientific integrity.
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- 1H-Indene, 2,3-dihydro-4-methyl- - the NIST WebBook.[Link]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-methyl-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2,3-dihydro-1H-indene, also known as 4-methylindan, is a substituted indan derivative. The indan scaffold is a crucial structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry and materials science. A thorough and unambiguous structural elucidation of such molecules is paramount for advancing research and development. This technical guide provides a detailed exploration of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical reference for researchers, offering insights into data acquisition, interpretation, and the underlying scientific principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₁₀H₁₂, consists of a benzene ring fused to a cyclopentane ring, with a methyl group substituent on the aromatic ring at position 4. This unique arrangement of aliphatic and aromatic protons and carbons gives rise to a distinct spectroscopic fingerprint.
An integrated analytical approach employing ¹H NMR, ¹³C NMR, IR, and MS is essential for the unequivocal identification and purity assessment of this compound. Each technique provides complementary information, which, when combined, allows for a comprehensive structural assignment.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Core Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about neighboring protons.
Experimental Protocol:
A standard ¹H NMR spectrum can be acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) with the following general parameters:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse width, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Data Interpretation and Spectral Assignment:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, aliphatic, and methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Aromatic (H5, H6, H7) | ~6.9 - 7.2 | Multiplet (m) | 3H |
| Benzylic (H1) | ~2.9 | Triplet (t) | 2H |
| Aliphatic (H2) | ~2.1 | Quintet (quin) | 2H |
| Benzylic (H3) | ~2.9 | Triplet (t) | 2H |
| Methyl (CH₃) | ~2.2 | Singlet (s) | 3H |
Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific spectrometer frequency.
Causality Behind Expected Spectrum:
-
Aromatic Protons (H5, H6, H7): These protons are in the deshielded region of the spectrum due to the ring current effect of the benzene ring. Their signals will likely appear as a complex multiplet due to spin-spin coupling with each other.
-
Benzylic Protons (H1 and H3): These protons are adjacent to the aromatic ring and are therefore shifted downfield compared to typical aliphatic protons. They are expected to appear as triplets due to coupling with the adjacent methylene protons at the C2 position.
-
Aliphatic Protons (H2): These protons are in the five-membered ring and will couple with the benzylic protons at C1 and C3, resulting in a more complex multiplet, likely a quintet.
-
Methyl Protons (CH₃): The methyl group attached to the aromatic ring is a singlet as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an aryl methyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Core Principles: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shift of each carbon is characteristic of its hybridization and chemical environment.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR spectrum is typically acquired.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good signal-to-noise ratio.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Interpretation and Spectral Assignment:
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum.[1]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C3a, C7a, C4) | ~135 - 145 |
| CH Aromatic (C5, C6, C7) | ~120 - 130 |
| Benzylic (C1, C3) | ~30 - 35 |
| Aliphatic (C2) | ~25 - 30 |
| Methyl (CH₃) | ~19 - 22 |
Note: A representative ¹³C NMR spectrum for 4-methylindan is available in the PubChem database (CID 13211).[1]
II. Infrared (IR) Spectroscopy
Core Principles: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Interpretation and Spectral Assignment:
The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as C=C bonds in the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| Aliphatic CH₂ Bend | ~1465 | Medium |
| Aromatic C-H Bend (Out-of-plane) | 700 - 900 | Strong |
Causality Behind Expected Spectrum:
-
C-H Stretching: The sp² hybridized C-H bonds of the aromatic ring absorb at slightly higher frequencies (>3000 cm⁻¹) than the sp³ hybridized C-H bonds of the aliphatic and methyl groups (<3000 cm⁻¹).
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a set of peaks in the 1600-1450 cm⁻¹ region.
-
Bending Vibrations: The out-of-plane bending vibrations of the aromatic C-H bonds are often strong and their pattern can sometimes provide information about the substitution pattern on the benzene ring.
III. Mass Spectrometry (MS)
Core Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
Experimental Protocol (GC-MS):
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The compound will be vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5ms column).
-
A temperature program is used to elute the compound from the column.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron ionization at a standard energy of 70 eV is typically used.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation and Spectral Assignment:
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The NIST WebBook provides a reference mass spectrum for this compound.[2]
| m/z | Proposed Fragment | Significance |
| 132 | [C₁₀H₁₂]⁺˙ | Molecular Ion (M⁺˙) |
| 117 | [M - CH₃]⁺ | Loss of a methyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged) |
Note: The mass spectrum for 1H-Indene, 2,3-dihydro-4-methyl- is available in the NIST Chemistry WebBook.[2]
Causality Behind Fragmentation Pattern:
-
Molecular Ion (m/z 132): The peak corresponding to the intact molecule with one electron removed confirms the molecular weight of 132.20 g/mol .
-
Loss of a Methyl Group (m/z 117): The most prominent fragment is often due to the loss of the methyl group, forming a stable benzylic-type carbocation.
-
Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common fragmentation pathway for alkyl-substituted benzene derivatives.
IV. Workflow and Data Integration
The structural elucidation of this compound is a process of integrating data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and characterize this important molecule. The integration of data from these complementary methods is crucial for ensuring the scientific integrity of studies involving this and related indan derivatives, ultimately supporting advancements in drug discovery and materials science.
References
- PubChem. (n.d.). 4-Methylindan. National Center for Biotechnology Information.
- NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook.
Sources
An In-depth Technical Guide to 2-Iodo-5-nitropyridine (CAS: 28080-54-8): A Keystone Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Iodo-5-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, particularly its role in the synthesis of kinase inhibitors and other biologically active molecules. This document is structured to offer not just data, but actionable insights into the strategic use of this versatile compound.
Core Introduction to 2-Iodo-5-nitropyridine
2-Iodo-5-nitropyridine is a substituted pyridine derivative characterized by the presence of an iodo group at the 2-position and a nitro group at the 5-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, particularly activating the C-I bond for a variety of cross-coupling reactions and making the ring susceptible to nucleophilic attack.
Its utility is most pronounced in the construction of complex molecular architectures, serving as a scaffold to introduce the 5-nitropyridyl moiety, which is a common feature in many biologically active compounds.
Caption: Chemical structure of 2-Iodo-5-nitropyridine.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in experimental design. The key properties of 2-Iodo-5-nitropyridine are summarized below.
| Property | Value | Source |
| CAS Number | 28080-54-8 | |
| Molecular Formula | C₅H₃IN₂O₂ | |
| Molecular Weight | 249.99 g/mol | |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 163-168 °C | |
| SMILES | [O-]c1ccc(I)nc1 | |
| InChI Key | SJXWHBQWFBHASX-UHFFFAOYSA-N | |
| Solubility | Soluble in many organic solvents such as acetone. |
Synthesis and Reactivity Profile
Improved Synthesis of 2-Iodo-5-nitropyridine
While several methods for the synthesis of 2-Iodo-5-nitropyridine have been reported, an efficient and scalable approach involves the halide exchange of the more readily available 2-chloro-5-nitropyridine. This method provides good yields and utilizes commercially available starting materials. The reaction is typically carried out using sodium iodide in the presence of hydriodic acid, which is thought to protonate the pyridine nitrogen, further activating the ring for nucleophilic substitution.[1]
Caption: Workflow for the synthesis of 2-Iodo-5-nitropyridine.
Reactivity and Mechanistic Insights
The reactivity of 2-Iodo-5-nitropyridine is dominated by the interplay between the iodo and nitro substituents on the pyridine ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several important cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between 2-iodo-5-nitropyridine and various aryl or heteroaryl boronic acids or esters. This is a cornerstone reaction for the synthesis of biaryl compounds. The electron-withdrawing nitro group can influence the reaction, and careful optimization of the catalyst, ligand, and base is often necessary.
-
Sonogashira Coupling: This reaction facilitates the coupling of 2-iodo-5-nitropyridine with terminal alkynes to form alkynylpyridines. These products are valuable intermediates for further transformations or as final targets in their own right. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[2]
-
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a characteristic that is significantly enhanced by the presence of the powerful electron-withdrawing nitro group. This makes the ring susceptible to attack by nucleophiles. While the iodo group is a good leaving group, nucleophilic attack can also occur at other positions on the ring, depending on the reaction conditions and the nature of the nucleophile. For pyridines, nucleophilic attack is favored at the 2- and 4-positions, where the negative charge of the intermediate can be delocalized onto the ring nitrogen.[3]
Applications in Drug Discovery and Development
2-Iodo-5-nitropyridine is a valuable building block in the synthesis of a wide range of biologically active molecules. The 5-nitropyridyl moiety is a key pharmacophore in several classes of therapeutic agents, particularly kinase inhibitors.
Role as a Key Building Block in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets in oncology, immunology, and other therapeutic areas. Many small-molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. 2-Iodo-5-nitropyridine serves as a versatile starting material for the construction of such heterocyclic cores. For instance, it has been utilized in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a target implicated in neurodegenerative diseases, diabetes, and cancer.[4][5] The synthesis of pyrazolo[3,4-b]pyridines, a class of potent GSK-3 inhibitors, can be envisioned starting from 2-iodo-5-nitropyridine.[4]
Caption: Synthetic strategy for bioactive heterocycles from 2-Iodo-5-nitropyridine.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-Iodo-5-nitropyridine with an arylboronic acid. This protocol is based on general procedures for similar substrates and should be optimized for specific arylboronic acids.[6]
Objective: To synthesize a 2-aryl-5-nitropyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Iodo-5-nitropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-nitropyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent ratio may require optimization.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality and Self-Validation:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation. The rigorous exclusion of oxygen is critical for reproducible results.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing the solvents prior to use is a crucial step.
-
Base: The base is required to activate the boronic acid to form a boronate species, which is more competent for transmetalation to the palladium center.
-
Water: The presence of a small amount of water can often accelerate the Suzuki coupling, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Safety and Handling
2-Iodo-5-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Skin Sensitization (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[7]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
IF ON SKIN: Wash with plenty of water.
-
-
Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. A dust mask (type N95 or better) should be used when handling the solid.[7]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
2-Iodo-5-nitropyridine has established itself as a cornerstone building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecular architectures. For drug discovery professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics, especially in the realm of kinase inhibitors. The strategic application of this intermediate will undoubtedly continue to fuel innovation in the pharmaceutical industry.
References
- Setliff, F. L. (1973). AN IMPROVED SYNTHESIS OF 2-IODO-5-NITROPYRIDINE.
- Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Problems in Chemistry. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Ranu, B. C., et al. (2019). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024).
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
The Biological Versatility of 4-Methylindan Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indan scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of biologically active molecules. Among these, derivatives of 4-methylindan are emerging as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the neuroprotective, anticancer, and antimicrobial properties of 4-methylindan derivatives and their structurally related analogs. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the 4-methylindan core.
Introduction: The 4-Methylindan Scaffold - A Platform for Therapeutic Innovation
The 4-methylindan moiety, characterized by a fused benzene and cyclopentane ring system with a methyl group at the 4-position, represents a unique and sterically defined chemical space for drug design. This scaffold has been identified as a key pharmacophore in several clinically significant drugs, most notably in the field of neurodegenerative diseases. The rigidity of the bicyclic system, combined with the lipophilicity conferred by the methyl group, provides a foundation for developing potent and selective ligands for various biological targets. This guide will systematically explore the multifaceted biological activities of derivatives built upon this versatile core, providing insights into their therapeutic potential.
Neuroprotective Activities of 4-Methylindan Analogs: Targeting Cholinesterases and Beyond
The most well-documented biological activity of indan derivatives is their potent inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. The indanone-based drug, Donepezil, is a cornerstone in the symptomatic treatment of Alzheimer's disease and serves as a prime example of the therapeutic potential of this chemical class.
Mechanism of Action: Dual Binding Site Inhibition of Acetylcholinesterase
Indanone derivatives, such as Donepezil, exhibit a mixed competitive and noncompetitive inhibition of AChE.[1][2] This is achieved through a remarkable dual-binding mechanism within the enzyme's active site gorge.[3][4] The indanone moiety of the inhibitor binds to the peripheral anionic site (PAS) of AChE, primarily through π-π stacking interactions with aromatic residues like tryptophan (Trp286) and tyrosine (Tyr341).[3] Simultaneously, another part of the molecule, such as the benzyl group in Donepezil, interacts with the catalytic anionic site (CAS) near the catalytic triad (Ser203, His447, Glu334), also via π-π stacking with residues like Trp86.[3][4] This dual engagement effectively blocks the entry of acetylcholine to the active site and hinders the hydrolysis process.
Structure-Activity Relationship (SAR) for Neuroprotection
SAR studies have revealed key structural features that govern the neuroprotective activity of indanone derivatives:
-
The Indanone Core: The rigid indanone scaffold is crucial for orienting the interacting moieties within the AChE active site.[5]
-
Substituents on the Indanone Ring: The nature and position of substituents on the indanone ring can significantly influence potency. For instance, dimethoxy substitution has been shown to be beneficial.[6]
-
Linker and Terminal Groups: The linker connecting the indanone core to a terminal aromatic ring, and the nature of that terminal ring, are critical for optimizing interactions with the CAS.
Quantitative Data: Acetylcholinesterase Inhibition
The following table summarizes the AChE inhibitory activity of representative indanone derivatives.
| Compound | AChE IC50 (nM) | Reference |
| Donepezil | 2.5 - 10 | [7] |
| Indanone Derivative 9 | 14.8 | [6] |
| Indanone Derivative 14 | 18.6 | [6] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a widely used colorimetric method for determining AChE inhibitory activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (4-methylindan derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATChI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of serially diluted test compound solutions to the test wells.
-
Add 25 µL of buffer (with the same solvent concentration as the test wells) to the control wells.
-
Add 50 µL of buffer to the blank wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of AChE solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of ATChI solution to all wells to start the reaction.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, or as an endpoint reading after a fixed incubation time (e.g., 10 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Inhibition of Acetylcholinesterase by Indanone Derivatives.
Anticancer Activity of Indanone Derivatives
Recent studies have highlighted the potential of the indanone scaffold in the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, operating through various mechanisms.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Indanone-based thiazolyl hydrazone derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in colorectal cancer cell lines.[8][9] This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels, indicating the induction of oxidative stress.[8][9] Furthermore, some derivatives have been found to inhibit the expression of NF-κB p65 and Bcl-2, key proteins involved in cell survival and proliferation.[10]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of indanone derivatives is influenced by the nature of the substituents on the core structure. For instance, in a series of thiazolyl hydrazone derivatives of 1-indanone, the presence of a biphenyl group was associated with significant cytotoxicity.[8] The stereochemistry and position of substituents can also play a crucial role, as seen in other cyclic compounds where axial or equatorial positioning of a methyl group can alter activity.[11]
Quantitative Data: Cytotoxicity of Indanone Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of representative indanone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [8][9] |
| ITH-6 | COLO 205 (Colon) | 0.85 ± 0.23 | [8][9] |
| ITH-6 | KM 12 (Colon) | 1.25 ± 0.31 | [8][9] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [12] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung) | 2.01 | [12] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H23 (Lung) | 3.28 | [12] |
| Indole Derivative 1c | HepG2 (Liver) | 0.9 | [13] |
| Indole Derivative 1c | MCF-7 (Breast) | 0.55 | [13] |
| Indole Derivative 1c | HeLa (Cervical) | 0.50 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (4-methylindan derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting cell viability against compound concentration.
-
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Activity of Indan-Related Structures
While the antimicrobial properties of 4-methylindan derivatives are less explored compared to their neuroprotective and anticancer activities, the broader class of indan and related heterocyclic compounds has shown promising antimicrobial potential. Further investigation into 4-methylindan derivatives is warranted to explore this therapeutic avenue.
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of indan-related compounds are not fully elucidated but may involve:
-
Membrane Disruption: The lipophilic nature of the indan scaffold could facilitate interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.
-
Inhibition of Biofilm Formation: Some heterocyclic compounds have been shown to interfere with bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
For related heterocyclic structures, SAR studies have indicated that:
-
Substituents on Aromatic Rings: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly impact antimicrobial activity.
-
Heterocyclic Moieties: The incorporation of different heterocyclic rings can modulate the antimicrobial spectrum and potency.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is often crucial for effective antimicrobial activity, allowing for both passage through the cell wall and interaction with intracellular targets.
Quantitative Data: Antimicrobial Activity of Related Compounds
The following table provides Minimum Inhibitory Concentration (MIC) values for some indan-related and other heterocyclic compounds against various microbial strains. Note: Data for 4-methylindan derivatives is currently limited, and these values are for structurally related compounds.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidinone Derivative | S. aureus | 3.13 | [14] |
| Thiazolidinone Derivative | E. coli | 6.25 | [14] |
| Thiazolidinone Derivative | C. albicans | 12.5 | [14] |
| Indole Derivative | S. aureus | 0.008 | [15] |
| Indole Derivative | E. coli | 0.004 | [15] |
| Indole Derivative | A. fumigatus | 0.06 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits visible growth of the microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (4-methylindan derivatives)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the microorganism in sterile broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of Test Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.
-
-
Inoculation:
-
Add the standardized microbial suspension to each well containing the diluted compound.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Logical Relationship: From MIC to MBC
Caption: Logical workflow from MIC to MBC determination.
Conclusion and Future Directions
Derivatives of 4-methylindan and related indanone scaffolds represent a highly versatile and promising platform for the development of new therapeutic agents. Their proven efficacy as acetylcholinesterase inhibitors has established their potential in the treatment of neurodegenerative diseases. Emerging evidence now points towards their significant anticancer and potential antimicrobial activities.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesis and biological evaluation of a broader range of 4-methylindan derivatives with diverse substitution patterns to further explore and refine the structure-activity relationships for each biological target.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds to identify novel cellular targets and pathways.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of the most promising lead compounds to assess their drug-likeness and safety profiles.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of optimized 4-methylindan derivatives in relevant animal models of neurodegenerative diseases, cancer, and infectious diseases.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the 4-methylindan scaffold, paving the way for the development of next-generation medicines.
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4-Methyl-2,3-dihydro-1H-indene: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
Introduction
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse compounds. The 2,3-dihydro-1H-indene, commonly known as indane, represents a privileged bicyclic scaffold. Its rigid framework, combining an aromatic ring with a saturated five-membered ring, offers a predictable three-dimensional arrangement for appended functional groups, making it a highly sought-after core in drug design. This guide focuses on a specific, valuable derivative: 4-methyl-2,3-dihydro-1H-indene (4-methylindan) .
The introduction of a methyl group at the C4 position subtly yet significantly modifies the electronic and steric properties of the indane system. This substitution influences the regioselectivity of subsequent reactions and provides an additional vector for structural optimization in drug development programs. This technical guide serves as an in-depth resource for researchers and drug development professionals, elucidating the synthesis, reactivity, and strategic applications of 4-methylindane as a pivotal building block. We will explore not only the synthetic protocols but also the underlying chemical principles that govern its utility, supported by field-proven examples and detailed experimental insights.
Core Characteristics of this compound
Understanding the fundamental physicochemical properties of a building block is the first step in harnessing its synthetic potential. 4-Methylindan is a colorless to light yellow liquid whose structure provides a unique combination of aromaticity and aliphatic character.[1]
| Property | Value | Reference |
| CAS Number | 824-22-6 | [2][3] |
| Molecular Formula | C₁₀H₁₂ | [2][4] |
| Molecular Weight | 132.20 g/mol | [3][4] |
| Boiling Point | 206.1°C at 760 mmHg | [1] |
| Density | 0.98 g/cm³ | [1] |
| IUPAC Name | This compound | [3] |
The key to its utility lies in its hybrid structure. The benzene ring is amenable to electrophilic aromatic substitution, while the benzylic C1 position and the adjacent C2 methylene group offer sites for oxidation and functionalization. The C4-methyl group acts as a weak electron-donating group, activating the aromatic ring and influencing the regiochemical outcome of substitution reactions, primarily directing incoming electrophiles to the ortho (C5) and para (C7) positions.
Synthetic Access to the 4-Methylindane Core
The most reliable and widely adopted method for constructing the 4-methylindane skeleton proceeds through its corresponding ketone, 4-methyl-1-indanone. This intermediate is readily synthesized via an intramolecular Friedel-Crafts acylation.
2.1. Key Intermediate: Synthesis of 4-Methyl-1-indanone
The standard synthesis involves the acid-catalyzed cyclization of 3-(m-tolyl)propanoic acid.[5] Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving as both a strong acid catalyst and a dehydrating agent.[5][6] The control over reaction conditions is critical to maximizing yield and minimizing side products.[5]
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The Indane Scaffold: A Cornerstone in Modern Drug Discovery—An In-depth Guide to its Synthesis
Abstract
The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, is a "privileged structure" in the realm of medicinal chemistry. Its rigid conformation and the synthetic tractability to introduce a variety of substituents on both its aromatic and aliphatic rings make it a versatile framework for designing potent and selective therapeutic agents. This guide provides an in-depth exploration of the core synthetic methodologies for constructing substituted indanes, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present comparative data to inform strategic synthetic planning.
The Strategic Importance of the Indane Moiety in Medicinal Chemistry
The indane core's significance is underscored by its presence in a range of approved drugs and clinical candidates, highlighting its broad therapeutic applicability.[1] Its rigid structure helps to pre-organize pharmacophoric elements in a favorable conformation for binding to biological targets, often resulting in enhanced potency and selectivity.[1][2] Notable examples include:
-
Donepezil: A cornerstone in the symptomatic treatment of Alzheimer's disease, Donepezil is a potent and reversible inhibitor of acetylcholinesterase (AChE).[1][3][4] The indanone moiety is a key component of its pharmacophore.
-
Indinavir: An HIV-1 protease inhibitor where the indane group plays a crucial role in binding to the enzyme's active site, thereby preventing viral maturation.[1][3][4]
-
Sulindac: A non-steroidal anti-inflammatory drug (NSAID) where the indene core is central to its biological activity.[2][3][4]
The diverse biological activities of indane derivatives, including anticancer, anti-inflammatory, and neuroprotective properties, continue to fuel interest in the development of novel synthetic routes to access this versatile scaffold.[2][3][4]
Foundational Synthetic Strategies: The Friedel-Crafts Reaction
The Friedel-Crafts reaction is a classical and robust method for the synthesis of indanones, which are common precursors to substituted indanes.[5] This electrophilic aromatic substitution can be performed in both intramolecular and intermolecular fashions.
Intramolecular Friedel-Crafts Acylation
This is arguably the most common method for constructing the 1-indanone core.[2] The reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, promoted by a Lewis or Brønsted acid.[2][5]
Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, which is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion. Subsequent deprotonation restores aromaticity and yields the 1-indanone.[2][5]
Diagram of the General Mechanism for Intramolecular Friedel-Crafts Acylation:
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid [4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Workup: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone. Further purification can be achieved by column chromatography or distillation.
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ (from acyl chloride) | Dichloromethane | 0 to RT | 2 | 92 | [4] |
| Triflic Acid | Dichloromethane | 0 | 1 | 95 | [4] |
| Polyphosphoric Acid (PPA) | Neat | 80-100 | 1-3 | 85-95 | [4] |
| Niobium Pentachloride (NbCl₅) | Dichloromethane | Room Temp | 2 | 91 | [6] |
Intermolecular Friedel-Crafts Alkylation
While less common for the direct synthesis of the indane core due to issues with polyalkylation and carbocation rearrangements, intermolecular Friedel-Crafts alkylation can be employed to introduce substituents onto a pre-formed indane or indene ring system.
Cyclization Strategies for Indane Synthesis
A variety of cyclization reactions beyond Friedel-Crafts provide powerful entries to the indane scaffold.
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to produce cyclopentenones, which can be readily converted to indanones.[7]
Mechanism: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which promotes the formation of a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form a new five-membered ring.[1]
Diagram of the Nazarov Cyclization Workflow:
Caption: A typical experimental workflow for the Nazarov cyclization.
Experimental Protocol: General Procedure for Nazarov Cyclization [3]
-
Setup: Dissolve the divinyl ketone (1.0 equiv) in anhydrous dichloromethane (to a concentration of ~0.03 M) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add a 1.0 M solution of SnCl₄ in dichloromethane (2.0 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC indicates completion.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of carbocycles and heterocycles.[6] In the context of indane synthesis, it typically involves the cyclization of an aryl halide tethered to an alkene.[6]
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and an alkyl-palladium intermediate. The cycle is completed by β-hydride elimination to afford the indene product and regenerate the Pd(0) catalyst. The resulting indene can then be reduced to the corresponding indane.[6]
Asymmetric Synthesis of Substituted Indanes
The development of enantioselective methods for the synthesis of chiral indanes is of paramount importance for drug development.
Transition-Metal Catalyzed Asymmetric Synthesis
Rhodium-catalyzed asymmetric conjugate addition of arylboron reagents to indene derivatives is an effective method for preparing chiral 2-arylindanes with high enantioselectivity.[2][3]
Key Features:
-
Catalyst: A chiral rhodium complex, often generated in situ from a rhodium precursor and a chiral diphosphine ligand (e.g., BINAP derivatives).
-
Mechanism: The reaction involves the formation of a chiral aryl-rhodium species that adds to the indene double bond. A key step in the mechanism for indene substrates is a 1,4-rhodium shift before protonation to yield the final product.[3]
Table 2: Examples of Chiral Ligands for Rhodium-Catalyzed Asymmetric Addition to Indenes
| Ligand | Product Enantiomeric Excess (ee) | Reference |
| (S)-BINAP | Up to 99% | [2] |
| (S)-Segphos | High | [2] |
| Chiral Diene Ligands | High | [3] |
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including chiral indanes.[5] Asymmetric Michael additions are a particularly useful tool in this regard.[8][9]
Principle: Chiral amine catalysts, such as those derived from cinchona alkaloids or proline, can activate α,β-unsaturated compounds towards nucleophilic attack by forming a transient chiral iminium ion. This allows for highly enantioselective conjugate additions.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition for Chiral Indane Synthesis (General)
-
Setup: In a vial, combine the indanone-derived Michael acceptor (1.0 equiv), the Michael donor (1.2-2.0 equiv), and the chiral organocatalyst (typically 5-20 mol%) in a suitable anhydrous solvent (e.g., toluene, chloroform, or dichloromethane).
-
Reaction: Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature) and monitor by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched indane derivative.
Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral indene derivatives is a direct and efficient method for obtaining chiral indanes. Ruthenium and rhodium complexes with chiral diphosphine ligands, such as BINAP, are highly effective catalysts for this transformation.[10][11]
Experimental Protocol: Asymmetric Hydrogenation of an Indene Derivative using a Ru-BINAP Catalyst (General) [10]
-
Catalyst Preparation: Prepare the active Ru-BINAP catalyst in situ or use a pre-formed complex.
-
Setup: In a high-pressure reactor, dissolve the indene substrate in a degassed solvent (e.g., methanol, ethanol).
-
Hydrogenation: Add the chiral Ru-BINAP catalyst and pressurize the reactor with hydrogen gas (typically 10-100 atm). Stir the reaction at a specified temperature until the reaction is complete.
-
Workup and Purification: Carefully vent the reactor, remove the solvent, and purify the resulting chiral indane by standard methods.
Modern Approaches: C-H Activation Strategies
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[12][13][14] In the context of indane synthesis, C-H activation/annulation reactions provide a direct route to the indane core by forming C-C bonds from readily available C-H bonds.[15]
Key Advantages:
-
Atom Economy: Avoids the need for pre-functionalized starting materials.
-
Step Economy: Can significantly shorten synthetic sequences.
-
Novel Disconnections: Opens up new retrosynthetic possibilities.
Rhodium-catalyzed C-H activation/annulation of N-aryl enamines with alkynes is one example of a modern approach to constructing functionalized indoline and indane skeletons.[14]
Conclusion and Future Outlook
The synthesis of substituted indanes remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. While classical methods like Friedel-Crafts acylation and Nazarov cyclization remain mainstays, modern transition-metal-catalyzed reactions, particularly asymmetric variants and C-H activation strategies, are providing increasingly efficient and elegant solutions to access this privileged core. The ongoing development of new catalysts and synthetic methodologies will undoubtedly lead to even more innovative and practical routes to novel indane-based therapeutic agents. This guide has provided a comprehensive overview of the key synthetic strategies, offering both foundational knowledge and detailed protocols to empower researchers in this exciting field.
References
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- Medicinal Chemistry of Indane and Its Analogues: A Mini Review - ResearchG
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theoretical calculations on 4-methylindan conformation
An In-Depth Technical Guide to the Theoretical Calculation of 4-Methylindan Conformation
Abstract
This technical guide provides a comprehensive framework for the theoretical conformational analysis of 4-methylindan, a crucial scaffold in medicinal chemistry and materials science. We delve into the nuanced interplay of five-membered ring puckering and methyl group rotation that defines its three-dimensional structure. This document is intended for researchers, computational chemists, and drug development professionals, offering a synthesis of theoretical principles and actionable, field-proven computational protocols. By explaining the causality behind methodological choices, from the selection of density functional theory (DFT) methods and basis sets to the execution of a robust computational workflow, this guide serves as a self-validating system for achieving accurate and reliable conformational insights.
Introduction: The Structural Significance of the Indan Scaffold
The indan framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged scaffold in drug discovery. Its rigid structure, combined with defined vectors for substitution, allows for the precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets. 4-methylindan, a simple derivative, serves as an excellent model system for understanding the fundamental conformational properties that govern this class of molecules.
The biological activity and physicochemical properties of indan derivatives are intrinsically linked to their three-dimensional conformation. Two primary degrees of freedom dictate the overall shape of 4-methylindan:
-
Puckering of the Five-Membered Ring: Unlike the planar benzene ring, the saturated five-membered ring is non-planar, adopting puckered conformations to minimize steric and torsional strain.[1][2][3]
-
Rotation of the 4-Methyl Group: The orientation of the methyl group relative to the bicyclic core is subject to a rotational barrier, influencing the molecule's steric profile and intermolecular interactions.[4][5]
Accurately modeling these features is paramount for applications such as structure-based drug design, where precise ligand geometry is required for docking simulations and pharmacophore modeling. This guide outlines a robust in silico methodology to elucidate the conformational landscape of 4-methylindan.
Theoretical Foundation for Conformational Analysis
A successful theoretical analysis hinges on selecting appropriate computational methods that balance accuracy with computational feasibility. For molecules of this size, Density Functional Theory (DFT) provides an optimal solution.[6][7]
The Challenge of the Five-Membered Ring
The conformational space of a five-membered ring can be described by a pseudorotation circuit.[8][9] This involves continuous interconversion between various envelope (one atom out of the plane of the other four) and twist (two adjacent atoms on opposite sides of a plane defined by the other three) conformations. For substituted indans, the puckering is not free but is biased towards specific low-energy states. Investigations into similar 1-substituted indans have shown that the five-membered ring possesses two primary puckering conformations, which place the substituent in either a pseudoequatorial or a pseudoaxial orientation.[1][2] The pseudoequatorial conformation is typically found to be significantly more stable.[1][2]
Quantifying Methyl Group Rotation
The rotation of a methyl group is not free but is hindered by a potential energy barrier arising from steric and electronic interactions with the rest of the molecule.[4][10][11] Calculating this rotational barrier is crucial for understanding the molecule's dynamic behavior. This is typically achieved by performing a relaxed potential energy surface (PES) scan, where the dihedral angle defining the methyl group's orientation is systematically rotated, and the energy is minimized at each step with respect to all other coordinates.
Computational Methodology: A Validated Protocol
This section details a step-by-step protocol for performing a thorough conformational analysis of 4-methylindan. The choices of software, functional, and basis set are grounded in established best practices for achieving reliable results for organic molecules.[6][12][13][14]
Software and Hardware
The calculations described herein can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.[6][15] These computations are suitable for a multi-core workstation or a high-performance computing (HPC) cluster.
Rationale for Method Selection
-
Density Functional: The B3LYP hybrid functional is a robust and widely used choice that has demonstrated excellent performance for the geometries and relative energies of organic molecules.[2][16] For higher accuracy, especially if non-covalent interactions are critical, a dispersion-corrected functional (e.g., B3LYP-D3) or a double-hybrid functional may be employed.[17]
-
Basis Set: A Pople-style basis set, 6-311++G(d,p) , is recommended.[2][12] Let's dissect this choice:
-
6-311: A triple-zeta basis set, providing more flexibility for valence electrons than a double-zeta set.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for describing the electron density far from the nucleus, which is important for accurately calculating energies and polarizabilities.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogens (p-functions), allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds accurately. Alternatively, Karlsruhe basis sets like def2-TZVP are also excellent choices known for their balance of accuracy and efficiency.[14][18]
-
The Computational Workflow
The overall workflow is designed to first identify all relevant low-energy conformers and then refine their energies and geometries.
Caption: A validated computational workflow for conformational analysis.
Step-by-Step Experimental Protocol
Step 1: Initial Structure Generation
-
Generate a 3D structure of 4-methylindan. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or from its SMILES string (CC1=C2CCCC2=CC=C1).
-
Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Conformational Search via PES Scan
-
To explore the ring puckering, define a dihedral angle that characterizes the pucker. A suitable choice is the C4-C5-C6-C7 dihedral angle (using standard IUPAC numbering for indan).
-
To explore methyl rotation, define the dihedral angle C3-C4-C(methyl)-H.
-
Set up a relaxed 2D PES scan. Scan the ring puckering dihedral over a relevant range (e.g., -40° to +40°) and the methyl rotation dihedral from 0° to 360°. At each grid point, the energy is minimized while keeping the scanned dihedrals fixed. This is computationally intensive but provides a comprehensive map of the conformational space.
-
From the resulting energy surface, identify the coordinates of all local energy minima.
Step 3: Geometry Optimization
-
For each unique minimum identified in the PES scan, perform a full geometry optimization without constraints using the chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Ensure the optimization converges to a stationary point, indicated by negligible forces on the atoms and a small change in energy between optimization steps.
Step 4: Frequency Calculation
-
Perform a frequency calculation at the same level of theory for each optimized structure.
-
Self-Validation Check: Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable conformer.
-
The output from this step provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy (H) and Gibbs free energy (G). These are crucial for calculating accurate relative stabilities.
Data Analysis and Interpretation
The final step involves analyzing the computational output to extract meaningful chemical insights. The primary conformers of 4-methylindan arise from the two main puckering states of the five-membered ring.
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reactivity of the aromatic ring in 4-methyl-2,3-dihydro-1H-indene
An In-Depth Technical Guide to the Aromatic Ring Reactivity of 4-Methyl-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the Indane Scaffold
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it a valuable core for designing molecules with specific biological targets. The derivative, this compound, presents a nuanced case study in aromatic reactivity, where the interplay of two distinct activating groups governs the outcomes of electrophilic aromatic substitution (EAS). This guide provides a detailed analysis of the electronic factors controlling its reactivity, predictive models for regioselectivity, and field-proven protocols for key synthetic transformations. The indane scaffold is a key pharmacophore in numerous biologically active compounds, particularly central nervous system agents, making a deep understanding of its functionalization critical for drug development.[1]
Part 1: Theoretical Analysis of Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound is fundamentally controlled by the electronic effects of its two substituents: the 4-methyl group and the fused five-membered aliphatic ring. Both are classified as electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[2]
1.1. Electronic and Directing Effects
-
Activating Nature : Both the methyl group and the fused alkyl ring are activating groups.[2][3] They donate electron density to the aromatic system through an inductive effect (+I), making the ring more nucleophilic and thus more reactive than benzene towards electrophiles.[2][4] Activating groups increase the rate of electrophilic aromatic substitution.[5][6]
-
Ortho-, Para- Directing Influence : As activating groups, both substituents direct incoming electrophiles to the positions ortho and para to themselves.[4][5][7]
-
4-Methyl Group : Directs to positions 5 (ortho) and 7 (ortho). The para position is occupied by the fused ring.
-
Fused Aliphatic Ring : Attached at positions 3a and 7a, it directs incoming electrophiles to the adjacent ortho positions, primarily 7 and 5.
-
-
Cooperative Directing Effects : In this molecule, the directing influences of the two groups are cooperative, or reinforcing.[8] Both groups activate positions 5 and 7, making these the primary sites for electrophilic attack. The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation (the arenium ion), followed by the removal of a proton to restore aromaticity.[9][10][11]
1.2. Predicting Regioselectivity: Steric vs. Electronic Control
While both positions 5 and 7 are electronically activated, the regiochemical outcome of a substitution reaction will be determined by a balance of electronics and sterics.
-
Position 5 : Activated and sterically accessible. It is ortho to the methyl group and ortho to the fused ring junction.
-
Position 7 : Activated but sterically hindered. This position is flanked by both the methyl group at C4 and the methylene group at C1 of the fused ring, creating significant steric congestion.
Therefore, electrophilic attack is predicted to occur preferentially at the less sterically hindered Position 5 , yielding the major product. Substitution at Position 7 will result in the minor product.
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The Untapped Potential of 4-Methylindan in Advanced Materials: A Technical Guide for Innovators
Abstract
This technical guide delves into the prospective applications of 4-methylindan, a bicyclic aromatic hydrocarbon, within the dynamic field of materials science. While its current applications are primarily in flavor and fragrance, its unique molecular architecture—a fusion of an aromatic benzene ring and a cyclopentane ring with a methyl substituent—presents a compelling case for its exploration as a novel building block for high-performance polymers, advanced liquid crystal displays, and next-generation organic electronics. This document provides a comprehensive overview of 4-methylindan's fundamental properties, followed by a scientifically grounded exploration of its potential in these key areas. We present hypothetical synthetic pathways and detailed experimental protocols to encourage and guide researchers in unlocking the latent capabilities of this promising molecule.
Introduction to 4-Methylindan: Properties and Synthesis
4-Methylindan (C₁₀H₁₂) is a hydrocarbon with a molecular weight of 132.20 g/mol .[1] Its structure, featuring a rigid indan core and a methyl group, suggests the potential for creating materials with unique thermal and mechanical properties.
Table 1: Physicochemical Properties of 4-Methylindan
| Property | Value |
| CAS Number | 824-22-6 |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol [1] |
| Boiling Point | ~204.15°C (estimated) |
| Melting Point | 86-87 °C |
| Density | 0.9577 g/cm³ |
| Refractive Index | 1.5356 |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol |
The synthesis of 4-methylindan can be achieved through various organic chemistry routes. One common method involves the reaction of indane with an α,α-dichloromethyl lower alkyl ether, followed by treatment with water to produce a mixture of 4-formylindane and 5-formylindane. These isomers are then separated, and the desired 4-formylindane is catalytically hydrogenated to yield 4-methylindan.[2]
Potential Application I: High-Performance Polymers
The rigid, bicyclic structure of 4-methylindan makes it an intriguing candidate for incorporation into polymer backbones to enhance thermal stability and mechanical strength. Analogous to how compounds like 4,4'-Methylenedianiline (MDA) are used as precursors to polyurethanes and as hardeners in epoxy resins, functionalized derivatives of 4-methylindan could serve a similar purpose.[3][4]
Rationale: Enhancing Polymer Properties
The introduction of the indan moiety into a polymer chain can restrict segmental motion, thereby increasing the glass transition temperature (Tg) and improving thermal stability. The methyl group on the aromatic ring can further influence intermolecular interactions and solubility. Potential applications include the synthesis of novel polyimides, polyamides, and epoxy resins with superior performance characteristics for aerospace, automotive, and electronics industries.
Proposed Experimental Workflow: Synthesis of a 4-Methylindan-Based Polyimide
This protocol outlines a hypothetical synthesis of a polyimide incorporating a diamine derivative of 4-methylindan.
Step 1: Synthesis of 4,7-Diamino-4-methylindan
A potential synthetic route could involve the nitration of 4-methylindan, followed by reduction to the corresponding diamine.
Step 2: Polycondensation Reaction
-
In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add equimolar amounts of the synthesized 4,7-diamino-4-methylindan and a commercially available dianhydride (e.g., pyromellitic dianhydride).
-
Add a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to achieve a solids concentration of 15-20% (w/v).
-
Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) precursor.
-
Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.
-
Thermally imidize the film by heating in a furnace under a nitrogen atmosphere with a staged temperature profile: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
Step 3: Characterization
The resulting polyimide film should be characterized for its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), its mechanical properties via tensile testing, and its structure confirmed by Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Proposed workflow for the synthesis and characterization of a 4-methylindan-based polyimide.
Potential Application II: Liquid Crystals
The development of advanced liquid crystal displays (LCDs) often relies on molecules with specific shapes and electronic properties.[5] While calamitic (rod-shaped) molecules are common, the unique geometry of 4-methylindan could be leveraged to design novel liquid crystalline materials.[6] Functionalization of the indan core with appropriate mesogenic groups could lead to materials with interesting phase behavior and electro-optical properties.
Rationale: Designing Novel Mesogens
By attaching calamitic groups (e.g., cyanobiphenyls) to the 4-methylindan core, it may be possible to create liquid crystals with unique properties. The non-planar structure of the indan unit could influence the packing of the molecules in the liquid crystalline phase, potentially leading to novel mesophases or improved properties such as faster switching times and wider viewing angles in vertically aligned (VA) mode LCDs.[5]
Proposed Experimental Protocol: Synthesis of a 4-Methylindan-Based Liquid Crystal
This protocol describes a hypothetical pathway to a liquid crystal candidate incorporating 4-methylindan.
Step 1: Synthesis of a Functionalized 4-Methylindan Core
Begin by synthesizing a derivative of 4-methylindan with reactive sites for attaching mesogenic units. For example, Friedel-Crafts acylation could introduce a ketone group, which can then be reduced to a hydroxyl group.
Step 2: Attachment of Mesogenic Wings
-
React the hydroxylated 4-methylindan with a mesogenic carboxylic acid (e.g., 4'-cyanobiphenyl-4-carboxylic acid) via an esterification reaction (e.g., Steglich esterification using DCC and DMAP).
-
Purify the resulting product by column chromatography.
Step 3: Characterization of Liquid Crystalline Properties
-
Investigate the phase transitions of the synthesized compound using Differential Scanning Calorimetry (DSC).
-
Observe the textures of the liquid crystalline phases using Polarized Optical Microscopy (POM) with a hot stage.
-
Characterize the electro-optical properties of the material in a test liquid crystal cell.
Caption: Synthetic and characterization pathway for a hypothetical 4-methylindan-based liquid crystal.
Potential Application III: Organic Electronics
Organic electronics is a rapidly growing field that utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[7] The design of new organic semiconductors is crucial for advancing this technology. The aromatic nature of 4-methylindan suggests its potential as a building block for such materials.
Rationale: A Core for Organic Semiconductors
The indan moiety can be functionalized with electron-donating or electron-withdrawing groups to tune the electronic properties of the resulting molecule. By extending the conjugation through the attachment of other aromatic systems, it may be possible to create novel materials for use as host materials in OLEDs or as active layers in OFETs. The stability of the indan core could contribute to the operational lifetime of organic electronic devices.[8]
Proposed Experimental Workflow: Synthesis of a 4-Methylindan-Containing Organic Semiconductor
Step 1: Synthesis of a Dibromo-4-methylindan
Bromination of 4-methylindan at the aromatic positions would provide reactive sites for cross-coupling reactions.
Step 2: Suzuki Cross-Coupling Reaction
-
In a Schlenk flask under an inert atmosphere, combine the dibromo-4-methylindan, a suitable boronic acid or ester (e.g., thiophene-2-boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a solvent mixture, such as toluene and water.
-
Heat the reaction mixture under reflux for 24-48 hours.
-
After cooling, perform an aqueous workup and purify the product by column chromatography or recrystallization.
Step 3: Device Fabrication and Characterization
-
Deposit the synthesized material as a thin film using vacuum deposition or solution processing.[8]
-
Fabricate an OFET device by depositing source and drain electrodes onto the semiconductor layer.
-
Measure the charge carrier mobility and on/off ratio of the device.
-
Characterize the optical properties (absorption and emission spectra) of the material for potential OLED applications.
Caption: A proposed route for the synthesis and evaluation of a 4-methylindan-based organic semiconductor.
Conclusion and Future Outlook
While 4-methylindan has yet to be explored in materials science, its chemical structure presents a compelling foundation for the development of novel materials. The rigid, bicyclic core offers the potential for enhanced thermal and mechanical properties in polymers, while its unique geometry could lead to new classes of liquid crystals. Furthermore, the aromatic system provides a scaffold for the synthesis of new organic semiconductors. The hypothetical pathways and experimental protocols outlined in this guide are intended to serve as a starting point for researchers to investigate the untapped potential of 4-methylindan. Further exploration in this area could lead to significant advancements in polymer science, display technology, and organic electronics.
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An In-Depth Technical Guide to the Solubility of 4-Methyl-2,3-dihydro-1H-indene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-methyl-2,3-dihydro-1H-indene (also known as 4-methylindan), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical principles governing its solubility, presents available qualitative and estimated quantitative data in a range of common organic solvents, and outlines detailed experimental protocols for precise solubility determination. The guide emphasizes the causality behind solvent selection, grounded in the physicochemical properties of both 4-methylindan and the solvents.
Introduction: The Importance of Understanding Solubility
This compound (4-methylindan) is a substituted indane derivative with significant applications in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The efficiency of any chemical process, from reaction kinetics to purification and formulation, is critically dependent on the solubility of its components. A thorough understanding of the solubility of 4-methylindan in various organic solvents is therefore not merely academic but a fundamental prerequisite for process optimization, yield maximization, and ensuring product purity.
This guide moves beyond a simple tabulation of data to provide a deeper understanding of the molecular interactions that dictate solubility, thereby empowering researchers to make informed decisions in solvent selection for their specific applications.
Physicochemical Properties of this compound
To understand the solubility of 4-methylindan, we must first examine its molecular structure and inherent physicochemical properties.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₂ | [1][2][3][4] |
| Molecular Weight | 132.20 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless oil | [5] |
| Boiling Point | ~204.15 °C (rough estimate) | [1][5] |
| Density | ~0.9577 g/mL | [1][5] |
| CAS Number | 824-22-6 | [1][2][3][4] |
Molecular Structure Analysis:
4-methylindan is an aromatic hydrocarbon. Its structure consists of a benzene ring fused to a five-membered cyclopentane ring, with a methyl group attached to the aromatic ring. This structure is predominantly nonpolar. The molecule lacks significant hydrogen bond donor or acceptor sites. This nonpolar, aromatic character is the primary determinant of its solubility behavior, governed by the principle of "like dissolves like."[6]
Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
For 4-methylindan, the dominant intermolecular forces are van der Waals forces (specifically, London dispersion forces) due to its nonpolar, hydrocarbon nature. Therefore, it is expected to be most soluble in solvents that also primarily exhibit these types of forces.
Hansen Solubility Parameters (HSP): A More Predictive Model
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[7][8][9][10][11][12] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be characterized by a point in this three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the Hansen distance (Ra) between the solute and the solvent. A smaller distance indicates a higher affinity and, therefore, greater solubility.
Solubility Profile of this compound
Based on its nonpolar, aromatic structure and the principles outlined above, a qualitative and estimated quantitative solubility profile of 4-methylindan in common organic solvents can be established.
Qualitative Solubility Data
Limited direct qualitative solubility data is available from chemical suppliers.
| Solvent | Classification | Reported Solubility | Reference(s) |
| Chloroform | Chlorinated | Slightly Soluble | [1][5] |
| Ethyl Acetate | Ester | Slightly Soluble | [1][5] |
| Methanol | Polar Protic (Alcohol) | Slightly Soluble | [1][5] |
The parent compound, indene, is reported to be soluble in most organic solvents, including benzene, alcohol, and ether, but insoluble in water.[13] This provides a strong indication that 4-methylindan will follow a similar pattern, with the alkyl substitution likely increasing its affinity for nonpolar solvents.
Predicted and Estimated Quantitative Solubility
In the absence of extensive, publicly available quantitative solubility data for 4-methylindan, the following table provides estimations based on the solubility of structurally similar compounds (e.g., other alkylbenzenes and indane derivatives) and theoretical considerations.[14][15][16][17][18] These values should be considered as a guide for initial solvent screening and must be confirmed experimentally for precise applications.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High (>100 mg/mL) | "Like dissolves like" principle; strong van der Waals interactions between aromatic rings. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High (>100 mg/mL) | Dominated by London dispersion forces, similar to 4-methylindan. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High (50-100 mg/mL) | Good dispersion and some polar interactions; reported as "slightly soluble," suggesting at least moderate solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High (50-100 mg/mL) | Primarily dispersion forces with some weak polar interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate (10-50 mg/mL) | Intermediate polarity; can engage in dipole-dipole interactions. |
| Esters | Ethyl Acetate | Moderate (10-50 mg/mL) | Intermediate polarity; reported as "slightly soluble." |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate (1-10 mg/mL) | The significant polarity of these solvents makes them less compatible with the nonpolar solute. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low ( <1 mg/mL to 10 mg/mL) | Hydrogen bonding is the dominant intermolecular force in alcohols, which does not interact favorably with the nonpolar 4-methylindan. Methanol is reported as "slightly soluble," indicating some limited solubility. |
| Water | - | Insoluble ( <0.1 mg/mL) | Highly polar, hydrogen-bonding solvent; immiscible with nonpolar hydrocarbons. |
Experimental Determination of Solubility
For critical applications, experimental determination of solubility is essential. The following section provides detailed, self-validating protocols for this purpose.
Experimental Workflow Overview
The general workflow for determining the solubility of a liquid solute like 4-methylindan involves equilibration of a solute-solvent mixture, separation of the undissolved portion, and quantification of the dissolved solute in the saturated solution.
Caption: General workflow for experimental solubility determination.
Protocol 1: Gravimetric Method
This classic and reliable method is suitable for determining solubility in non-volatile solvents.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe with a chemically inert filter (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dish
Procedure:
-
Preparation: Add an excess amount of 4-methylindan to a known volume of the chosen solvent in a sealed vial. The presence of a visible excess of the solute is crucial.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved 4-methylindan.
-
Sampling: Carefully draw a known volume of the clear supernatant into a syringe and pass it through a chemically inert filter into a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of 4-methylindan can be used.
-
Quantification: Once the solvent has completely evaporated, weigh the dish containing the 4-methylindan residue.
-
Calculation: The solubility is calculated as the mass of the residue divided by the volume of the supernatant taken.
Self-Validation:
-
The continued presence of an excess of the solute phase after equilibration confirms that the solution is saturated.
-
Repeating the measurement with different equilibration times (e.g., 24, 48, and 72 hours) should yield consistent results, confirming that equilibrium has been reached.
Protocol 2: UV-Vis Spectrophotometry Method
This method is suitable for solvents that are transparent in the UV-Vis range where 4-methylindan has a distinct absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
All materials listed in Protocol 1
Procedure:
-
Determine λmax: Prepare a dilute solution of 4-methylindan in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: a. Prepare a series of standard solutions of 4-methylindan of known concentrations in the chosen solvent. b. Measure the absorbance of each standard at λmax. c. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[19]
-
Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Method (Protocol 1).
-
Sample and Dilute: Carefully take a known aliquot of the clear, filtered supernatant and dilute it quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution.
Self-Validation:
-
The linearity of the calibration curve (R² > 0.99) validates the quantification method.
-
The absorbance of the diluted sample should fall within the range of the calibration standards.
Applications in Synthesis and Purification
The choice of solvent is critical in both the synthesis and purification of 4-methylindan and its derivatives.
Synthesis
In synthetic procedures involving 4-methylindan as a reactant or product, the solvent must:
-
Dissolve Reactants: Ensure all starting materials are in the same phase to allow for an efficient reaction.
-
Be Inert: Not react with any of the reactants, intermediates, or products.
-
Facilitate Temperature Control: Have a suitable boiling point for the desired reaction temperature.
For reactions involving nonpolar intermediates, solvents like toluene, hexane, or dichloromethane are often employed.[20]
Purification
Purification techniques such as crystallization and chromatography are highly dependent on solubility.
-
Crystallization: A suitable solvent system for crystallization will have high solubility for the target compound at an elevated temperature and low solubility at a lower temperature, allowing for precipitation of the pure compound upon cooling. For a nonpolar compound like 4-methylindan, a mixed solvent system (e.g., a good solvent like heptane with a poor solvent like ethanol) might be effective.
-
Chromatography: In column chromatography, the choice of the mobile phase (solvent system) is critical for achieving good separation. The solubility of 4-methylindan in various potential mobile phase components (e.g., hexane, ethyl acetate) will determine its retention time on the stationary phase (e.g., silica gel).
Caption: Role of solubility in a typical synthetic workflow.
Conclusion
The solubility of this compound is fundamentally dictated by its nonpolar, aromatic hydrocarbon structure. It exhibits high solubility in nonpolar solvents such as alkanes and aromatic hydrocarbons, and moderate to low solubility in polar solvents. For precise process design and optimization, the qualitative guidelines presented in this guide should be supplemented with experimental data generated using reliable methods such as the gravimetric or spectrophotometric protocols detailed herein. A systematic approach to understanding and determining solubility will undoubtedly lead to more robust and efficient chemical processes involving this important synthetic intermediate.
References
- Mathis, J. A., et al. (2002). Solubility of Alkylbenzenes and a Model for Predicting the Solubility of Liquid Organics in High-Temperature Water. Journal of Chemical & Engineering Data, 47(4), 829-832.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.
- Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971-1975.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Sutton, C., & Parkin, R. M. (1977). Solubility of alkylbenzenes in distilled water and sea water at 25.0.deg. Journal of Chemical & Engineering Data, 22(1), 32-35.
- Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
- Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.
- Request PDF. (2025). Solubility of Alkylbenzenes and a Model for Predicting the Solubility of Liquid Organics in High-Temperature Water.
- Gurdial, G. S., & Macnaughton, S. J. (1997). A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 36(4), 1438-1441.
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- Bellevue College. (n.d.). Experiment 2 # Solubility 13.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Wikipedia. (n.d.). Hansen solubility parameter.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?.
- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.
- ResearchGate. (n.d.). Solubility Measurements of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor.
- ACS Publications. (n.d.). Solubility of alkylbenzenes in distilled water and sea water at 25.0.deg.
- Google Patents. (n.d.). CN111484412A - Method for synthesizing compound containing indan structure.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Methylindan
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Reactivity of a Niche Aromatic Scaffold
As a Senior Application Scientist, it is often the less-trodden synthetic paths that yield the most intriguing molecular architectures. 4-Methylindan, a disubstituted benzene derivative, presents a unique case study in electrophilic aromatic substitution (EAS). Its structure, featuring both a methyl group and a fused cyclopentyl ring, offers a compelling interplay of electronic and steric effects that govern the regiochemical outcome of these fundamental reactions. This guide is designed to provide a deep dive into the theoretical underpinnings and practical considerations of electrophilic substitution on the 4-methylindan scaffold. While direct and extensive literature on this specific molecule is limited, this whitepaper synthesizes established principles of physical organic chemistry with data from closely related analogs to provide a robust predictive framework and actionable experimental protocols. Our aim is to equip researchers with the insights necessary to confidently approach the synthesis of novel 4-methylindan derivatives for applications in medicinal chemistry and materials science.
The Molecular Landscape of 4-Methylindan: Electronic and Steric Considerations
4-Methylindan is an aromatic hydrocarbon characterized by a benzene ring fused to a five-membered aliphatic ring, with a methyl group at the 4-position. The reactivity and regioselectivity of electrophilic attack on the benzene ring are dictated by the combined influence of the methyl group and the fused alkyl ring.
Directing Effects of the Substituents
Both the methyl group and the fused alkyl ring are classified as electron-donating groups (EDGs).[1] This electron donation occurs primarily through an inductive effect, where the sp³-hybridized carbon atoms push electron density into the sp²-hybridized aromatic ring.[2][3] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.
According to the principles of electrophilic aromatic substitution, electron-donating groups are ortho, para-directors.[1][2] This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the activating group. In the case of 4-methylindan, we must consider the directing influence of both the methyl group and the fused ring.
-
The Methyl Group: Directs electrophilic attack to its ortho positions (3 and 5) and its para position (7).
-
The Fused Alkyl Ring: Can be considered as a single, larger alkyl substituent. It directs electrophilic attack to its ortho positions (5 and 7).
The positions on the 4-methylindan ring are numbered as follows:
Structure of 4-Methylindan with Ring Numbering
Based on the additive effects of the two alkyl substituents, the positions most activated towards electrophilic attack are:
-
Position 5: Ortho to both the methyl group and the fused ring.
-
Position 7: Para to the methyl group and ortho to the fused ring.
Therefore, we can predict that electrophilic substitution on 4-methylindan will yield a mixture of 5- and 7-substituted products. The position meta to both groups (position 6) is the most deactivated and is not expected to be a significant product.
The Role of Steric Hindrance
While electronic effects predict substitution at positions 5 and 7, steric hindrance can influence the ratio of these isomers.[4] The fused five-membered ring and the methyl group create a sterically crowded environment.
-
Attack at Position 5: This position is flanked by the methyl group and the fused ring, making it sterically hindered.
-
Attack at Position 7: This position is adjacent to the fused ring but is sterically less encumbered than position 5.
Consequently, it is reasonable to predict that the 7-substituted isomer will be the major product in most electrophilic substitution reactions of 4-methylindan, particularly with bulky electrophiles.
Common Electrophilic Substitution Reactions and Predicted Outcomes
This section provides an overview of common electrophilic substitution reactions and their predicted application to 4-methylindan, including representative experimental protocols based on analogous systems.
Nitration
Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group onto the aromatic ring. The nitro group is a versatile functional group that can be readily reduced to an amine, making it a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals.
Predicted Regioselectivity: Based on the principles outlined above, the nitration of 4-methylindan is expected to yield a mixture of 7-nitro-4-methylindan and 5-nitro-4-methylindan , with the 7-nitro isomer being the major product due to reduced steric hindrance.
Representative Experimental Protocol (Analogous to Toluene Nitration):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-methylindan (1.0 eq.) in a suitable solvent such as dichloromethane or acetic anhydride.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid (1.5 eq.) to concentrated nitric acid (1.1 eq.) while cooling in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of 4-methylindan, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the 7-nitro and 5-nitro isomers.
Characterization: The resulting isomers can be characterized by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum of the 7-nitro isomer is expected to show two doublets in the aromatic region, while the 5-nitro isomer would exhibit two singlets.
Workflow for the Nitration of 4-Methylindan
Halogenation
Halogenation introduces a halogen atom (F, Cl, Br, I) onto the aromatic ring. Aryl halides are important intermediates in a wide range of cross-coupling reactions, such as Suzuki and Heck couplings, which are cornerstones of modern synthetic chemistry.
Predicted Regioselectivity: Similar to nitration, bromination of 4-methylindan is expected to favor substitution at the 7-position, yielding 7-bromo-4-methylindan as the major product.
Representative Experimental Protocol (Analogous to Toluene Bromination):
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methylindan (1.0 eq.) in a suitable solvent like dichloromethane or carbon tetrachloride.
-
Catalyst: Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq.).
-
Addition of Bromine: Slowly add a solution of bromine (1.05 eq.) in the same solvent to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until the red-brown color of the bromine has dissipated. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction and Washing: Separate the organic layer, and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure to isolate the isomeric bromo-4-methylindans.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (-COR) to an aromatic ring.[4] The resulting aryl ketones are common structural motifs in pharmaceuticals and can serve as precursors for further functionalization.
Predicted Regioselectivity: The acylation of 4-methylindan is anticipated to yield primarily the 7-acyl-4-methylindan derivative due to the steric bulk of the acylium ion electrophile.
Representative Experimental Protocol (Analogous to Toluene Acylation):
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent like dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) to the stirred suspension.
-
Addition of Substrate: Add a solution of 4-methylindan (1.0 eq.) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The product can be purified by column chromatography or recrystallization.
General Workflow for Friedel-Crafts Acylation
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically reversible and can be influenced by thermodynamic control. Sulfonic acids and their derivatives have applications as detergents, dyes, and catalysts.
Predicted Regioselectivity: Sulfonation of 4-methylindan is expected to yield 4-methylindan-7-sulfonic acid as the major product under kinetic control. However, the reversibility of the reaction could lead to the formation of the thermodynamically more stable isomer under forcing conditions.
Representative Experimental Protocol (Analogous to Toluene Sulfonation):
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, place 4-methylindan (1.0 eq.).
-
Addition of Sulfonating Agent: Slowly and carefully add fuming sulfuric acid (oleum, 2-3 eq.) to the 4-methylindan with stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to 80-100 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon cooling or can be isolated as its sodium salt by neutralization with a sodium hydroxide solution followed by salting out with sodium chloride.
-
Purification: The crude sulfonic acid or its salt can be purified by recrystallization from water or an alcohol-water mixture.
Summary of Predicted Regioselectivity
The following table summarizes the predicted major and minor products for the electrophilic substitution reactions of 4-methylindan based on electronic and steric considerations.
| Reaction Type | Electrophile | Predicted Major Product | Predicted Minor Product | Rationale for Selectivity |
| Nitration | NO₂⁺ | 7-Nitro-4-methylindan | 5-Nitro-4-methylindan | Electronic activation at C5 and C7; steric hindrance favors C7. |
| Halogenation | Br⁺ / Cl⁺ | 7-Halo-4-methylindan | 5-Halo-4-methylindan | Electronic activation at C5 and C7; steric hindrance favors C7. |
| Acylation | RCO⁺ | 7-Acyl-4-methylindan | 5-Acyl-4-methylindan | Strong steric preference for the less hindered C7 position. |
| Sulfonation | SO₃ | 4-Methylindan-7-sulfonic acid | 4-Methylindan-5-sulfonic acid | Kinetic control favors the sterically more accessible C7 position. |
Conclusion and Future Outlook
The electrophilic substitution reactions of 4-methylindan are governed by the interplay of the electron-donating effects of the methyl group and the fused alkyl ring, as well as the steric hindrance imposed by these substituents. The predictable preference for substitution at the 7-position provides a reliable strategy for the synthesis of a variety of 7-substituted 4-methylindan derivatives. The protocols and predictions outlined in this guide, derived from foundational principles and analogous systems, offer a solid starting point for researchers venturing into the chemistry of this intriguing scaffold. Further experimental validation is encouraged to precisely quantify the isomer ratios under various reaction conditions and with a broader range of electrophiles. Such studies will undoubtedly contribute to a more complete understanding of the reactivity of substituted indans and expand their utility in the development of novel molecules with valuable applications.
References
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- Quora. (2018, July 3). How does the methyl group o-p directing?
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- PrepChem. (n.d.). Synthesis of 4,7-dimethyl-6-methoxy-1-indanol.
- Allen. (n.d.). The methyl group in benzene ring is.
- PubChem. (n.d.). 4-Methylindan.
- Journal of Organometallic Chemistry. (1979, May). Stereochemistry of electrophilic substitution reactions of indenyl-organotin compounds.
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- Wikipedia. (n.d.). Electrophilic substitution.
- Filo. (2025, June 24). The o/p-directing effect of methyl group in electrophilic substitution re...
- Quora. (2022, March 28). What is the order of ortho, para and meta products for steric hinderance?
- Chemithon. (n.d.). Sulfonation and Sulfation Processes.
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An In-Depth Technical Guide to the Stability and Degradation of 4-Methyl-2,3-dihydro-1H-indene
Abstract
This technical guide provides a comprehensive examination of the chemical stability and potential degradation pathways of 4-methyl-2,3-dihydro-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights into stability testing. We will explore the physicochemical properties of this compound, delineate its susceptibility to various degradation mechanisms—including oxidation, thermal stress, photolysis, and hydrolysis—and present a framework for conducting robust forced degradation studies. This guide is structured to provide not only theoretical understanding but also actionable experimental protocols and data interpretation strategies, ensuring the integrity and reliability of stability assessments for this and structurally related molecules.
Introduction: The Significance of this compound in Drug Development
This compound, a substituted indane, belongs to a class of bicyclic aromatic hydrocarbons. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid framework provides a valuable template for the design of molecules with specific three-dimensional orientations, crucial for effective interaction with biological targets.
The stability of any pharmaceutical compound is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[2][3][4][5] Regulatory agencies worldwide mandate rigorous stability testing to identify potential degradation products and to understand the intrinsic stability of a drug substance.[2][3][4][5] Forced degradation studies, or stress testing, are an indispensable component of this process.[2][3][4][5] By subjecting the molecule to conditions more severe than those it would encounter during storage, we can accelerate its degradation, thereby elucidating potential degradation pathways and enabling the development of stability-indicating analytical methods.[6][7][8][9]
This guide will focus on the proactive identification of potential stability liabilities of this compound, providing a scientifically grounded framework for its comprehensive stability assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is fundamental to predicting its stability. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | N/A |
| Molecular Weight | 132.20 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 206.1°C at 760 mmHg | N/A |
| Density | 0.98 g/cm³ | N/A |
| CAS Number | 824-22-6 | N/A |
Potential Degradation Pathways of this compound
Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. The presence of a benzene ring fused to a cyclopentane ring, along with a methyl substituent on the aromatic ring, dictates its reactivity.
Oxidative Degradation
The alkylated aromatic ring system of this compound is susceptible to oxidation. The benzylic protons on the cyclopentane ring and the methyl group are particularly prone to radical abstraction.[10][11]
-
Mechanism: Oxidation is likely to be initiated by the formation of a benzylic radical at the C1 or C3 position of the indane ring, or at the methyl group. This radical can then react with oxygen to form a hydroperoxide, which can further decompose to form alcohols, ketones, or aldehydes.[10][11]
-
Potential Degradation Products:
-
4-methyl-2,3-dihydro-1H-inden-1-one
-
4-methyl-2,3-dihydro-1H-inden-1-ol
-
Oxidation of the methyl group to a carboxylic acid (4-(2,3-dihydro-1H-inden-4-yl)benzoic acid) is also a possibility under harsh oxidative conditions.
-
Caption: Proposed Oxidative Degradation of this compound.
Thermal Degradation
Elevated temperatures can provide the energy required to initiate homolytic cleavage of C-H and C-C bonds. For this compound, the benzylic positions are the most likely sites for thermal degradation.
-
Mechanism: Thermal stress can lead to the formation of radicals, which can then undergo a variety of reactions, including disproportionation, recombination, and fragmentation. This can result in a complex mixture of degradation products.
-
Potential Degradation Products:
-
Dehydrogenation to form 4-methyl-1H-indene.
-
Ring-opening products.
-
Products of intermolecular reactions, such as dimers.
-
Photolytic Degradation
Aromatic hydrocarbons can absorb UV light, leading to electronic excitation and subsequent chemical reactions.
-
Mechanism: Upon absorption of UV radiation, this compound can be promoted to an excited state. This excited molecule can then undergo various photochemical reactions, including photooxidation (in the presence of oxygen) or rearrangement.
-
Potential Degradation Products: Similar to oxidative degradation, photooxidation can lead to the formation of ketones, alcohols, and aldehydes. Isomerization or rearrangement products may also be formed.
Hydrolytic Degradation
Hydrolysis is the cleavage of a chemical bond by the addition of water. While hydrocarbons like this compound are generally stable to hydrolysis, extreme pH conditions and elevated temperatures can potentially promote degradation, although this is expected to be a minor pathway.
-
Mechanism: The indane ring system is generally resistant to hydrolysis. However, if any functional groups susceptible to hydrolysis were introduced as impurities during synthesis, they could degrade under these conditions. For the parent molecule, significant degradation via hydrolysis is not anticipated under typical pharmaceutical storage conditions. The base-catalyzed hydrolysis of indane-5-sulfonic acid to 5-indanol demonstrates a potential reaction under specific conditions, though sulfonation is a prerequisite.[12]
Factors Affecting Stability
Several factors can influence the rate and extent of degradation of this compound:
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature.
-
Light: Exposure to UV light can initiate photolytic degradation.
-
Oxygen: The presence of oxygen is a prerequisite for oxidative degradation.
-
pH: While direct hydrolysis is unlikely, extreme pH values can catalyze other degradation reactions.
-
Presence of Initiators: Impurities such as metal ions can act as catalysts for oxidative degradation.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and the formation of degradation products.[6][7][8][9][13]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective technique for separating and quantifying this compound and its potential degradation products.[13] A gradient elution method is often necessary to resolve all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful analytical tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products.
Experimental Protocols for Forced Degradation Studies
The following protocols provide a starting point for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[14]
Caption: General Workflow for a Forced Degradation Study.
Acidic and Basic Hydrolysis
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protected from light.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.
-
Analysis: Analyze the samples by HPLC.
Oxidative Degradation
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Store the solution at room temperature and protected from light.
-
Sampling: Withdraw aliquots at appropriate time points.
-
Analysis: Analyze the samples by HPLC.
Thermal Degradation
-
Preparation: Place the solid this compound in a controlled temperature chamber.
-
Incubation: Expose the sample to an elevated temperature (e.g., 80°C).
-
Sampling: At various time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
Analysis: Analyze the samples by HPLC.
Photolytic Degradation
-
Preparation: Prepare solutions of this compound in a suitable solvent. Also, expose the solid material to light.
-
Exposure: Expose the samples to a light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). A dark control should be run in parallel.
-
Sampling: Withdraw aliquots at appropriate time points.
-
Analysis: Analyze the samples by HPLC.
Conclusion: A Proactive Approach to Ensuring Stability
A comprehensive understanding of the stability and degradation of this compound is paramount for its successful development as a pharmaceutical agent or intermediate. This guide has outlined the key physicochemical properties, potential degradation pathways, and a systematic approach to conducting forced degradation studies. By proactively investigating the stability of this molecule, researchers can anticipate and mitigate potential issues, leading to the development of safe, effective, and stable drug products. The methodologies and principles discussed herein are not only applicable to this compound but can also be adapted for the stability assessment of other structurally related compounds.
References
- Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). PubMed Central.
- Indane. (n.d.). In Wikipedia.
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Forced Degradation Studies. (2016). MedCrave online.
- Shaikh, S. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Reactions of Substituent Groups. (2023, January 22). Chemistry LibreTexts.
- Stability Indicating Methods. (2018, April 30). YouTube.
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- Stability Indicating Assay Method. (2023, October 10). IJCRT.org.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
- Indane Derivatives. (n.d.). Eburon Organics.
- What is a stability indicating method? (n.d.). AmbioPharm.
- Indane synthesis. (n.d.). Organic Chemistry Portal.
- Aromatic Compounds and Their Reactions 1. (n.d.).
- Hydrolysis of Acid Derivatives. (2020, August 23). YouTube.
- Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University.
- Aromatic Chemistry - Reactivity of Substituted Benzene. (n.d.). Study Mind.
- Aromatic Reactivity. (n.d.). Michigan State University.
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Methodological & Application
detailed experimental protocol for Friedel-Crafts acylation of 4-methylindan
Application Note & Protocol
Topic: A Detailed Experimental Protocol for the Friedel-Crafts Acylation of 4-Methylindan
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, enabling the production of aryl ketones, which are critical intermediates in the pharmaceutical and fine chemical industries.[1] This document provides a comprehensive, field-tested protocol for the acylation of 4-methylindan using acetyl chloride. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, from reaction mechanism and regioselectivity to troubleshooting and product characterization. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of the target acylated 4-methylindan product.
Introduction: The Significance of Indan Derivatives
Indan (2,3-dihydro-1H-indene) and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of the indan aromatic ring is a key strategy for modulating the pharmacological properties of these molecules. The Friedel-Crafts acylation offers a direct and efficient method to introduce a keto-functional group, which can be a final structural element or a versatile handle for further synthetic transformations.[2] This protocol focuses on 4-methylindan, a substrate with two activating groups, presenting an interesting case for regiochemical control.
Reaction Mechanism & Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4] The reaction is initiated by the activation of an acylating agent (acetyl chloride) with a Lewis acid catalyst (aluminum chloride, AlCl₃) to form a highly electrophilic, resonance-stabilized acylium ion.[5] This electrophile is then attacked by the nucleophilic π-system of the aromatic ring.
Mechanism of Acylium Ion Formation and Electrophilic Attack
The core of the reaction involves the following steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the acylium ion (CH₃CO⁺) and the AlCl₄⁻ complex.[6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methylindan attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Re-aromatization: A weak base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]
Regioselectivity in 4-Methylindan Acylation
The 4-methylindan substrate contains two activating groups attached to the benzene ring: the methyl group at C4 and the fused alkyl ring at C1 and C2. Both are ortho-, para-directing.
-
Methyl Group (C4): Directs acylation to the C5 (ortho) and C7 (para) positions.
-
Alkyl Group (fused ring): Activates the ring and directs substitution primarily to the C7 position (para to the C1 attachment point).
Considering both electronic and steric effects, the acylation is expected to occur predominantly at the C7 position . This position is para to the strongly activating methyl group and is sterically the most accessible. Acylation at C5 is a possible minor product, but it is sterically hindered by the adjacent methyl group.
Reaction Mechanism Diagram
Caption: The three-step mechanism of Friedel-Crafts acylation on 4-methylindan.
Detailed Experimental Protocol
This protocol is designed for a 0.05 mol scale reaction. Adjust quantities proportionally for different scales.
Materials, Reagents, and Equipment
| Reagent/Material | Formula | M.W. | Quantity | Moles | Notes |
| 4-Methylindan | C₁₀H₁₂ | 132.20 | 6.61 g | 0.050 | Substrate |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 0.055 | Catalyst (1.1 equiv). Highly hygroscopic. |
| Acetyl Chloride | CH₃COCl | 78.50 | 4.32 g (3.9 mL) | 0.055 | Acylating Agent (1.1 equiv). Corrosive. |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | ~60 mL | - | Solvent. Must be dry. |
| Conc. Hydrochloric Acid | HCl | 36.46 | ~15 mL | - | For workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~40 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | Drying agent. |
| Equipment | |||||
| 100 mL Round-bottom flask | 1 | ||||
| 50 mL Addition funnel | 1 | ||||
| Reflux condenser | 1 | ||||
| Magnetic stirrer & stir bar | 1 | ||||
| Ice/water bath | 1 | ||||
| Separatory funnel (250 mL) | 1 | ||||
| Rotary evaporator | 1 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Friedel-Crafts acylation of 4-methylindan.
Step-by-Step Procedure
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Dichloromethane is a volatile solvent. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven ( >100°C) for at least 4 hours and allow to cool in a desiccator.
-
Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Cap the condenser with a drying tube (CaCl₂) or connect it to a nitrogen/argon inlet to maintain an inert atmosphere.[7]
-
Working quickly to minimize exposure to air, weigh anhydrous aluminum chloride (7.33 g, 0.055 mol) and add it to the reaction flask, followed by 15 mL of anhydrous dichloromethane. Begin stirring to create a suspension.
-
-
Acylation Reaction:
-
Cool the stirred AlCl₃ suspension to 0°C using an ice/water bath.
-
In a separate dry flask, prepare a solution of acetyl chloride (3.9 mL, 0.055 mol) in 10 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.
-
Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes. Maintain the internal temperature at or below 5°C. The formation of the acyl chloride-Lewis acid complex is exothermic.[7]
-
After the addition is complete, prepare a solution of 4-methylindan (6.61 g, 0.050 mol) in 10 mL of anhydrous dichloromethane. Add this solution to the same addition funnel.
-
Add the 4-methylindan solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Prepare a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl. This step should be performed in the fume hood as HCl gas will be evolved.
-
Cool the reaction flask in an ice bath. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complexes.[7][8]
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Combine all organic layers. Wash the combined organic phase sequentially with 20 mL of water, two 20 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 20 mL of brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash it with a small amount of dichloromethane.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, likely a yellow or brown oil.
-
-
Purification and Characterization:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry. The position of the acetyl group can be determined by the splitting patterns and chemical shifts of the aromatic protons.
-
IR Spectroscopy: To identify the aryl ketone carbonyl stretch (typically ~1680 cm⁻¹).[10]
-
GC-MS: To determine purity and confirm the molecular weight of the product (Expected M.W. = 174.24 g/mol ).[10]
-
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Wet solvent or glassware.3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly.2. Ensure all glassware is oven-dried and the solvent is certified anhydrous.3. Allow the reaction to stir longer at room temperature and monitor by TLC. |
| Formation of Dark Tar | 1. Reaction temperature was too high.2. Polysubstitution or side reactions. | 1. Maintain strict temperature control (0°C) during the addition steps.[11] 2. Ensure the stoichiometry is correct; do not use a large excess of the acylating agent. |
| Difficult Emulsion during Workup | Formation of aluminum hydroxides at the interface. | 1. Add more dilute HCl to the separatory funnel to ensure the aqueous layer is strongly acidic.2. Add more brine to increase the ionic strength of the aqueous phase.3. If persistent, filter the entire mixture through a pad of Celite.[12] |
| Multiple Products Observed | Incomplete reaction or formation of regioisomers. | 1. Ensure the reaction has gone to completion via TLC.2. The formation of the C5-acylated minor isomer is possible. Purify carefully using column chromatography to separate the isomers. |
References
- Benchchem. A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Dostert, C., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29571-29600.
- BYJU'S.
- Unacademy.
- University of Michigan.
- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Organic Syntheses.
- Tatta, K. R., & Bardhan, J. C. (1968). Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Journal of the Chemical Society C: Organic, 893-900. [Link]
- Lerch, S., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 212–216. [Link]
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Davies, D. (2011).
- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
- Ashenhurst, J. (2018). EAS Reactions (3)
Sources
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- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. NEET UG : Friedel craft acylation and alkylation [unacademy.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Leveraging 4-Methylindan as a Versatile Starting Material for the Synthesis of Pharmaceutical Intermediates
Abstract: The indan scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its rigid bicyclic framework provides a defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets. This guide focuses on 4-methylindan, a readily available starting material, and explores its strategic application in the synthesis of key pharmaceutical intermediates. We provide detailed, field-proven protocols for the transformation of 4-methylindan into versatile building blocks, such as 4-methyl-1-indanone and 4-methyl-1-aminoindan, and demonstrate their utility in constructing pharmacologically relevant molecules. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to empower researchers in drug discovery and development.
Part 1: The Strategic Value of the 4-Methylindan Scaffold
The selection of a starting material is a critical decision in any synthetic campaign, profoundly influencing the efficiency, cost, and novelty of the resulting molecular entities. 4-Methylindan (C₁₀H₁₂) is an attractive chassis for drug design for several compelling reasons.[2][3]
Structural and Physicochemical Advantages
The indan core imparts a degree of conformational rigidity that is highly desirable in drug candidates. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The methyl group at the 4-position, often referred to as a "magic methyl" in medicinal chemistry, can significantly and often unpredictably improve pharmacological properties.[4] It can enhance metabolic stability by blocking a potential site of aromatic oxidation, increase lipophilicity to improve membrane permeability, and establish critical van der Waals interactions within a binding pocket to boost potency.
Key Synthetic Handles and Transformations
The true synthetic utility of 4-methylindan lies in the reactivity of its constituent parts. The molecule offers three primary zones for chemical modification, allowing for the divergent synthesis of a wide array of derivatives.
-
Benzylic C1 Position: The most reactive site, poised for oxidation to introduce a carbonyl group. This ketone (4-methyl-1-indanone) becomes a pivotal intermediate for subsequent functionalization, most notably reductive amination to install a primary amine.
-
Aromatic Ring: The benzene ring can undergo electrophilic substitution, although direct functionalization of 4-methylindan is less common than modifying a pre-functionalized intermediate like the corresponding indanone or aminoindan.
-
Aliphatic C2/C3 Positions: While less reactive, these sites can be functionalized under specific conditions, offering further avenues for structural diversification.
The overall synthetic strategy typically begins with the functionalization of the C1 position, as this provides the most direct entry into key intermediates like aminoindanes, which are central pharmacophores in many neuroactive agents.[1]
Part 2: Core Synthetic Protocols & Methodologies
The following protocols are designed to be robust and scalable, providing a reliable pathway from the starting material to valuable pharmaceutical intermediates.
Protocol 1: Benzylic Oxidation of 4-Methylindan to 4-Methyl-1-indanone
Principle & Rationale: The conversion of the benzylic methylene group of 4-methylindan to a ketone is the foundational step for introducing diverse functionalities. This oxidation creates 4-methyl-1-indanone, a versatile intermediate for reactions such as nucleophilic additions, alpha-halogenations, and, most critically, the formation of amines.[5][6] While various oxidizing agents can be employed, this protocol uses a common and effective method.
Experimental Workflow Diagram:
Caption: Workflow for the oxidation of 4-methylindan.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| 4-Methylindan | 824-22-6 | 132.20 | 10.0 g | 75.6 mmol |
| Acetic Acid | 64-19-7 | 60.05 | 100 mL | - |
| Chromium Trioxide (CrO₃) | 1333-82-0 | 99.99 | 15.1 g | 151.2 mmol |
| Water | 7732-18-5 | 18.02 | 20 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | 100 mL | - |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (75.6 mmol) of 4-methylindan in 100 mL of glacial acetic acid.[2]
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Oxidant Preparation: In a separate beaker, carefully dissolve 15.1 g (151.2 mmol, 2.0 equiv.) of chromium trioxide in 20 mL of water. Caution: Chromium trioxide is highly corrosive and a strong oxidant. Handle with appropriate personal protective equipment (PPE). The dissolution is exothermic.
-
Addition: Slowly add the chromium trioxide solution dropwise to the stirred 4-methylindan solution via the dropping funnel, ensuring the internal temperature does not rise above 10 °C. The addition should take approximately 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellow-white solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 4-methyl-1-indanone as a crystalline powder.[6]
Expected Results:
Protocol 2: Reductive Amination of 4-Methyl-1-indanone to Racemic 4-Methyl-1-aminoindan
Principle & Rationale: Reductive amination is one of the most powerful methods for forming C-N bonds.[7] This protocol converts the ketone intermediate into a primary amine, a crucial functional group for many APIs. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced. This one-pot procedure is highly efficient. The resulting racemic amine can often be resolved into its constituent enantiomers in a subsequent step if a specific stereoisomer is required.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| 4-Methyl-1-indanone | 24644-78-8 | 146.19 | 5.0 g | 34.2 mmol |
| Ammonium Acetate | 631-61-8 | 77.08 | 26.4 g | 342 mmol |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | 2.6 g | 41.0 mmol |
| Methanol | 67-56-1 | 32.04 | 150 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
| Sodium Hydroxide (10 M aq.) | 1310-73-2 | 40.00 | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 5.0 g (34.2 mmol) of 4-methyl-1-indanone, 26.4 g (342 mmol, 10 equiv.) of ammonium acetate, and 150 mL of methanol. Stir the mixture until all solids are dissolved.
-
Reducing Agent Addition: Add 2.6 g (41.0 mmol, 1.2 equiv.) of sodium cyanoborohydride to the solution in one portion. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Work-up: To the resulting residue, add 100 mL of water. Acidify the aqueous solution to pH ~2 by the careful, dropwise addition of concentrated HCl in an ice bath.
-
Washing: Wash the acidic aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted ketone and neutral byproducts. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and carefully basify to pH >12 by the slow addition of 10 M NaOH solution.
-
Extraction: Extract the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-1-aminoindan as an oil.
Expected Results:
-
Yield: 85-95%
-
Appearance: Colorless to pale yellow oil.
-
Purity: Typically >95% by GC-MS. Further purification is usually not required for subsequent steps.
Protocol 3: N-Alkylation to Synthesize a Rasagiline Analogue: (R/S)-N-propargyl-4-methyl-1-aminoindan
Principle & Rationale: This protocol demonstrates the use of the synthesized aminoindan intermediate to construct a molecule with a pharmacologically relevant scaffold. Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), used in the treatment of Parkinson's disease.[8] Its active structure is (R)-N-propargyl-1-aminoindan. This synthesis creates the 4-methyl analogue, a novel compound that could be evaluated for its own pharmacological properties. The reaction is a standard N-alkylation using propargyl bromide.
Synthetic Pathway Diagram:
Caption: Synthetic route to a Rasagiline analogue.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| 4-Methyl-1-aminoindan | (from Protocol 2) | 147.22 | 2.0 g | 13.6 mmol |
| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 | 1.85 g (1.48 g active) | 12.4 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.75 g | 27.2 mmol |
| Acetonitrile | 75-05-8 | 41.05 | 40 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2.0 g (13.6 mmol) of 4-methyl-1-aminoindan, 3.75 g (27.2 mmol, 2.0 equiv.) of anhydrous potassium carbonate, and 40 mL of acetonitrile.
-
Alkylation: Add 1.85 g of propargyl bromide solution (80% in toluene, containing 12.4 mmol, 0.9 equiv. of active reagent) dropwise to the stirred suspension at room temperature. Using slightly less than one equivalent of the alkylating agent helps to minimize dialkylation.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure (R/S)-N-propargyl-4-methyl-1-aminoindan.
Expected Results:
-
Yield: 55-70%
-
Appearance: A viscous oil or low-melting-point solid.
-
Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Conclusion and Future Prospects
This guide demonstrates that 4-methylindan is a highly effective and versatile starting material for accessing valuable pharmaceutical intermediates. The protocols provided for the synthesis of 4-methyl-1-indanone and 4-methyl-1-aminoindan are robust and serve as a gateway to a multitude of more complex molecular architectures. The subsequent synthesis of a rasagiline analogue highlights a direct application in constructing compounds with potential therapeutic activity. Researchers and drug development professionals can use these methods as a foundation for building libraries of novel indan derivatives, exploring structure-activity relationships, and ultimately discovering next-generation therapeutics.[1][9]
References
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- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF - ResearchG
- Synthetic routes of rasagiline-related precursors | Download Scientific Diagram - ResearchG
- Synthesis and Antianxiety Activity of (Omega-Piperazinylalkoxy)
- Expeditious synthesis of 1-aminoindane derivatives achieved by[10][11]-hydride shift mediated C(sp3)
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- CN111484412A - Method for synthesizing compound containing indan structure - Google P
- 4-Methylindan | C10H12 | CID 13211 - PubChem - NIH. (URL: [Link])
- CN103804200A - Preparation method of rasagiline and analogue thereof - Google P
- 4-Methyl-1-indanone - Amerigo Scientific. (URL: [Link])
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: [Link])
- 4-METHYLINDAN - gsrs. (URL: [Link])
- Indanone synthesis - Organic Chemistry Portal. (URL: [Link])
- 4-METHYL-1-INDANONE Seven Chongqing Chemdad Co. ,Ltd. (URL: [Link])
- 4-Methylcoumarin derivatives with anti-inflammatory effects in activ
- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (URL: [Link])
- A “building block triangle” representing building blocks for medicinal chemistry.
- Innovations to API Synthesis | The Pharma Master. (URL: [Link])
- A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors. (URL: [Link])
- Recent Advances in Synthetic Routes to Azacycles - MDPI. (URL: [Link])
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Rasagiline | C12H13N | CID 3052776 - PubChem - NIH. (URL: [Link])
- Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF - ResearchG
- Advancing API Synthesis | Pharmaceutical Technology. (URL: [Link])
- Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC - NIH. (URL: [Link])
- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed. (URL: [Link])
- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (URL: [Link])
- Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Deriv
- Indane Deriv
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Application Notes & Protocols: Suzuki-Miyaura Coupling of a 4-Methylindan Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Steric Hindrance in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds, a fundamental process in the creation of complex molecules for the pharmaceutical and materials science industries.[1][2][3] This palladium-catalyzed reaction between an organoborane and an organic halide offers significant advantages, including mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic reagents.[1][4]
However, the efficiency of the Suzuki-Miyaura coupling can be significantly challenged when dealing with sterically hindered substrates, such as derivatives of 4-methylindan. The bulky nature of these molecules can impede key steps in the catalytic cycle, necessitating a carefully optimized protocol to achieve desirable yields. This guide provides a detailed protocol and mechanistic insights for successfully coupling a 4-methylindan derivative, addressing the specific challenges posed by steric hindrance.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction.[5] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with the insertion of a Pd(0) catalyst into the carbon-halide bond of the aryl halide (our 4-methylindan derivative), forming a Pd(II) complex.[5][6] For sterically hindered or electron-rich aryl chlorides, this step can be slow and require specialized, electron-rich ligands to promote the reaction.[7][8][9]
-
Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid or ester.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5][6] Bulky ligands can promote this step.[10]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Protocol Design: Overcoming Steric Challenges
The coupling of a sterically demanding substrate like a 4-methylindan halide requires careful selection of the catalyst, ligand, base, and solvent system. The goal is to facilitate the oxidative addition and prevent side reactions like homocoupling or protodeboronation.[5][11]
Key Reagent and Condition Selection
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich phosphine ligands and NHCs are highly effective for coupling sterically hindered and electron-rich aryl chlorides.[7][12][13][14] They promote the challenging oxidative addition step and facilitate reductive elimination. |
| Boronic Acid/Ester | Arylboronic acid or Arylboronic acid pinacol ester | Pinacol esters offer greater stability against protodeboronation compared to boronic acids, which can be advantageous in achieving higher yields.[5][11] |
| Base | K₃PO₄ or K₂CO₃ | A moderately strong base is required to activate the boronic acid for transmetalation.[4] K₃PO₄ is often effective in anhydrous conditions.[15] |
| Solvent System | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base. Thorough degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11] |
| Reaction Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the activation energy barrier, especially for challenging substrates. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-methylindan halide with an arylboronic acid. Optimization may be required based on the specific substrates used.
Materials:
-
4-Methylindan halide (e.g., 4-bromo-7-methylindan) (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed deionized water
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-methylindan halide (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), palladium precatalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed organic solvent (e.g., toluene) followed by degassed deionized water to create the desired solvent ratio (e.g., 4:1).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and handling of catalyst under an inert atmosphere.[11] Use a fresh batch of palladium precatalyst. |
| Poor solubility of reagents | Try a different solvent system or increase the reaction temperature.[16] | |
| Inefficient oxidative addition | Switch to a more electron-rich and bulky ligand (e.g., a different Buchwald ligand or an NHC).[7][10] | |
| Protodeboronation | Instability of the boronic acid | Use a more stable boronic ester (e.g., pinacol or MIDA ester).[5][11] Consider using anhydrous conditions with a base like K₃PO₄. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[5] |
| Formation of Palladium Black | Catalyst decomposition | Ensure the ligand to palladium ratio is appropriate. Lower the reaction temperature if possible. |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered substrates like 4-methylindan derivatives is a challenging yet achievable transformation. Success hinges on a rational approach to reaction design, particularly the selection of a highly active catalyst system featuring a bulky, electron-rich ligand. By understanding the underlying mechanistic principles and adhering to a meticulously executed experimental protocol, researchers can effectively navigate the steric challenges to synthesize these valuable molecular architectures for applications in drug discovery and development.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Zhang, Y., & Hu, C. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(15), 4090–4093. [Link]
- Li, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(34), 6685-6691. [Link]
- Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 62(4), 350-363. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
- ACS Publications. (2004). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
- Research Collection. Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. [Link]
- ACS Publications. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
- World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Master Organic Chemistry. (2016, March 10).
- National Institutes of Health. (2021, May 21). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]
- Macmillan Group. (2019, May 30). Total Synthesis Enabled by Cross-Coupling. [Link]
- Arkivoc.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. [Link]
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Application of 4-Methyl-2,3-dihydro-1H-indene in the Synthesis of Novel Tubulin Inhibitors
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and motility. Tubulin, the protein subunit of microtubules, exists in a perpetual state of polymerization and depolymerization, a process essential for the formation of the mitotic spindle during cell division. The critical nature of this process makes tubulin a highly attractive and validated target for the development of anticancer therapeutics.[1] Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and ultimately trigger apoptosis (programmed cell death).[2][3] These microtubule-targeting agents (MTAs) are broadly classified based on their binding site on the tubulin dimer, with the colchicine binding site being a key locus for the development of small molecule inhibitors.[1]
The indane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[4] Notably, substituted 2,3-dihydro-1H-indene and its oxidized form, indanone, have been identified as potent tubulin polymerization inhibitors that interact with the colchicine binding site.[5][6][7] These compounds often feature a trimethoxyphenyl moiety, a common pharmacophore for colchicine site inhibitors, which positions them favorably within the binding pocket. This application note provides a detailed technical guide on the utilization of 4-methyl-2,3-dihydro-1H-indene as a starting material for the synthesis of a novel class of tubulin inhibitors, exemplified by a detailed protocol for the synthesis of a representative compound.
Synthetic Strategy: From Indene to a Potent Antimitotic Agent
The synthetic approach leverages the this compound core to construct a molecule with the requisite structural features for potent tubulin inhibition. The general strategy involves a two-step sequence:
-
Oxidation: The initial step is the oxidation of the benzylic methylene group of this compound to the corresponding ketone, yielding 4-methyl-2,3-dihydro-1H-inden-1-one. This transformation is crucial as the indanone carbonyl group provides a handle for subsequent functionalization.
-
Condensation Reaction: The resulting indanone is then subjected to a condensation reaction with a suitably substituted aldehyde. This step introduces the second aromatic ring, a key feature for many colchicine binding site inhibitors. The choice of aldehyde is critical for modulating the biological activity of the final compound.
This synthetic route is versatile and allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow from this compound to a tubulin inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-2,3-dihydro-1H-inden-1-one
This protocol describes the oxidation of this compound to the corresponding indanone.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetic acid and dichloromethane at 0 °C.
-
Slowly add a solution of chromium trioxide (2.0 eq) in acetic acid to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-methyl-2,3-dihydro-1H-inden-1-one.
Protocol 2: Synthesis of a Representative Tubulin Inhibitor
This protocol details the condensation of 4-methyl-2,3-dihydro-1H-inden-1-one with 3,4,5-trimethoxybenzaldehyde.
Materials:
-
4-Methyl-2,3-dihydro-1H-inden-1-one
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl) (1 M)
-
Distilled water
Procedure:
-
To a solution of 4-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.1 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure tubulin inhibitor.
Biological Evaluation and Data
The synthesized indene derivatives are evaluated for their biological activity, including their antiproliferative effects against various cancer cell lines and their ability to inhibit tubulin polymerization.
Antiproliferative Activity
The cytotoxicity of the synthesized compounds is typically assessed using a standard MTT assay against a panel of human cancer cell lines. The IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) are determined. A representative compound, designated here as Indene-M-TMB , demonstrated potent antiproliferative activity.
| Compound | Cancer Cell Line | IC₅₀ (µM)[3][5] |
| Indene-M-TMB | K562 (Leukemia) | 0.087 |
| A549 (Lung) | 0.065 | |
| HCT116 (Colon) | 0.042 | |
| MCF-7 (Breast) | 0.028 | |
| Doxorubicin | K562 (Leukemia) | 0.15 |
Tubulin Polymerization Assay
To confirm the mechanism of action, the ability of the compounds to inhibit tubulin polymerization is assessed. This is often done using a fluorescence-based assay. The results typically show that the active compounds inhibit tubulin polymerization in a concentration-dependent manner.[8]
Caption: Mechanism of action of indene-based tubulin inhibitors.
Conclusion and Future Directions
The use of this compound as a starting material provides a versatile and efficient route to a novel class of potent tubulin polymerization inhibitors. The synthetic protocols outlined in this application note are robust and can be adapted for the generation of a diverse library of analogues for further optimization of anticancer activity. The representative compound, Indene-M-TMB, demonstrates significant antiproliferative effects at nanomolar concentrations, highlighting the potential of this scaffold in cancer drug discovery. Future work should focus on in-depth structure-activity relationship studies to enhance potency and selectivity, as well as in vivo evaluation of the most promising candidates. The exploration of this chemical space holds considerable promise for the development of the next generation of microtubule-targeting anticancer agents.
References
- Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., & Chen, J. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
- Huo, Z., Min, D., Zhang, S., Tang, M., & Sun, X. (2023). Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry, 14(11), 2738-2750. [Link]
- Huo, Z., Min, D., Zhang, S., Tang, M., & Sun, X. (2023). Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry, 14(11), 2738–2750. [Link]
- Leoncini, L., et al. (2000). Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. Journal of the National Cancer Institute, 92(3), 217–226. [Link]
- Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed, 37587873. [Link]
- Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Institutes of Health, PMC10438863. [Link]
- Leoncini, L., et al. (2000). Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. PubMed, 10655438. [Link]
- Khan, K. M., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines.
- Taha, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
- Xu, S., et al. (2023). Structure modification strategy of indene derivatives as CBSIs.
- Kamal, A., et al. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 22(10), 3444-3448. [Link]
- Taha, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health, PMC5363810. [Link]
- Sun, M., et al. (2023). Design, synthesis and biological evaluation of novel tubulin inhibitors targeting colchicine sites. Bioorganic & Medicinal Chemistry Letters, 83, 129166. [Link]
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Application Note: Strategic Derivatization of the 4-Methylindan Scaffold for High-Throughput Screening Library Generation
Abstract
The indane scaffold is a recurring motif in numerous biologically active compounds, marking it as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the spatial presentation of pharmacophoric elements. This application note details a strategic approach to the derivatization of 4-methylindan, a readily accessible starting material, to generate a diverse chemical library suitable for high-throughput screening (HTS). We present validated, step-by-step protocols for key transformations, focusing on Friedel-Crafts acylation as an entry point for subsequent diversification via reductive amination. The causality behind experimental choices, methods for quality control, and the workflow for integrating these custom libraries into modern drug discovery campaigns are discussed. The ultimate goal is to provide researchers with a practical and logical framework for leveraging the 4-methylindan core to explore new chemical space and identify novel bioactive "hit" compounds.
The 4-Methylindan Scaffold: Rationale and Properties
The selection of a core scaffold is a critical decision in the design of a screening library.[1][2] 4-Methylindan (CAS 824-22-6) offers an excellent starting point due to its unique combination of structural and chemical properties.
-
Chemical Structure: 4-Methylindan consists of a benzene ring fused to a cyclopentane ring, with a methyl group at the 4-position.[3][4]
-
Physicochemical Properties: It is a lipophilic molecule with a molecular weight of 132.20 g/mol and an XLogP3 of 3.1, making it an ideal core that complies with Lipinski's "Rule of 5" criteria for drug-likeness upon moderate functionalization.[2][4]
-
Reactivity Analysis: The scaffold presents two primary sites for derivatization:
-
The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The fused aliphatic ring and the methyl group act as ortho-, para-directing activators. This allows for predictable functionalization at positions C5 and C7.
-
The Benzylic Positions: The C1 and C3 positions of the cyclopentane ring are benzylic and can be targeted for radical or oxidative functionalization, although this often requires harsher conditions and can lead to complex product mixtures.
-
Our strategy will focus on the more controlled and predictable functionalization of the aromatic ring as the primary path to diversification.
Strategic Derivatization Workflow
The generation of a chemical library from a single scaffold requires a robust and versatile chemical pathway. We have designed a two-stage workflow that first introduces a key functional "handle" onto the 4-methylindan core and then uses this handle to append a diverse range of chemical functionalities.
Sources
laboratory scale-up synthesis of 4-methyl-2,3-dihydro-1H-indene
An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 4-methyl-2,3-dihydro-1H-indene
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable carbocyclic building block in medicinal chemistry and materials science. The protocol details a robust, two-stage synthetic route commencing with the intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoyl chloride to yield 4-methyl-2,3-dihydro-1H-inden-1-one, followed by a Clemmensen reduction to afford the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, process optimization strategies, and critical safety protocols necessary for successful scale-up.
Introduction and Significance
This compound, also known as 4-methylindane, is a substituted indane derivative. The indane scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The strategic placement of the methyl group at the 4-position offers a handle for further functionalization or can be used to modulate the steric and electronic properties of a final molecule.
The synthesis of indane derivatives often relies on the construction of the five-membered ring fused to the benzene ring. Intramolecular Friedel-Crafts reactions are among the most powerful and direct methods to achieve this cyclization.[1][2] This application note presents a scalable protocol that first employs a Lewis acid-catalyzed intramolecular acylation, a classic Friedel-Crafts reaction, to form the indanone intermediate. This is followed by a complete reduction of the ketone to furnish the final hydrocarbon product. The causality behind each experimental choice, from reagent selection to reaction conditions, is explained to ensure both reproducibility and a fundamental understanding of the process.
Overall Synthetic Strategy
The synthesis is performed in three primary stages: (I) preparation of the acid chloride precursor, (II) intramolecular Friedel-Crafts cyclization to form the indanone, and (III) reduction of the indanone to the final product.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights: The Friedel-Crafts Cyclization
The key C-C bond-forming step is the intramolecular Friedel-Crafts acylation.[1][2] Anhydrous aluminum chloride (AlCl₃), a potent Lewis acid, coordinates to the oxygen atom of the acid chloride's carbonyl group. This coordination polarizes the C-Cl bond, facilitating its departure and generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring at the ortho position to the alkyl chain, leading to the formation of a new five-membered ring. Subsequent deprotonation re-establishes aromaticity, yielding the indanone product.
Sources
Application Notes and Protocols: A Guide to the Catalytic Hydrogenation of 4-Methylindene to 4-Methylindan
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 4-methylindene to its saturated analogue, 4-methylindan. This transformation is a foundational synthetic step in the generation of substituted indan scaffolds, which are prevalent in pharmacologically active molecules and advanced materials. This document offers a detailed protocol, an exploration of the underlying chemical principles, and critical safety considerations.
Theoretical Background and Mechanistic Insights
The catalytic hydrogenation of 4-methylindene is a classic example of a heterogeneous catalytic reduction. The reaction involves the addition of molecular hydrogen (H₂) across the double bonds of the indene ring system in the presence of a solid-phase metal catalyst.
The Catalyst: Palladium on Carbon (Pd/C)
Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation due to its high catalytic activity, selectivity, and operational simplicity.[1][2] The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active sites available for the reaction.[3] The catalyst is typically used in weight percentages of 5% or 10% palladium on carbon.[1]
The Reaction Mechanism
The hydrogenation process on the surface of the palladium catalyst is understood to proceed via the Horiuti-Polanyi mechanism. This multi-step process can be summarized as follows:
-
Adsorption of Reactants: Both molecular hydrogen and 4-methylindene diffuse from the solution and adsorb onto the surface of the palladium catalyst.[4]
-
Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved upon adsorption, forming reactive atomic hydrogen species bound to the palladium surface.[4]
-
Alkene Association and Insertion: The 4-methylindene molecule also coordinates to the palladium surface through its π-electron system. The adsorbed hydrogen atoms are then sequentially transferred to the carbon atoms of the double bonds. This stepwise addition typically occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond.[3][5]
-
Desorption of the Product: Once the hydrogenation is complete, the resulting 4-methylindan molecule desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The overall chemical transformation is depicted below:
Caption: Catalytic hydrogenation of 4-methylindene to 4-methylindan.
Experimental Protocol: A Representative Procedure
This protocol outlines a standard laboratory-scale procedure for the catalytic hydrogenation of 4-methylindene using 10% Pd/C at atmospheric pressure.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylindene (C₁₀H₁₀) | ≥95% | Commercially Available | Store under an inert atmosphere. |
| 10% Palladium on Carbon (Pd/C) | 50% water wet | Commercially Available | Handle with care; pyrophoric when dry.[1] |
| Ethanol (EtOH), Anhydrous | Reagent Grade | Commercially Available | Other solvents like methanol or ethyl acetate can also be used.[1] |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Use in a well-ventilated area. |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier | For creating an inert atmosphere. |
| Celite® | --- | Commercially Available | For filtration. |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with a stopcock
-
Hydrogen-filled balloon
-
Nitrogen/vacuum manifold (Schlenk line)
-
Glass funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental workflow for the hydrogenation of 4-methylindene.
-
Catalyst Charging and Inerting: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 50 mg, ~5 mol% relative to the substrate). One neck of the flask should be fitted with a gas inlet adapter connected to a nitrogen/vacuum manifold, and the other necks should be sealed with rubber septa. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add anhydrous ethanol (e.g., 20 mL) to the flask via a syringe. Stir the suspension to wet the catalyst. In a separate vial, dissolve 4-methylindene (e.g., 1.0 g, 7.68 mmol) in a minimal amount of anhydrous ethanol and add it to the reaction flask via syringe.
-
Initiation of Hydrogenation: Evacuate the flask and then backfill it with hydrogen from a hydrogen-filled balloon. Repeat this cycle two more times. After the final backfill, leave the balloon attached to the flask to maintain a positive pressure of hydrogen (approximately 1 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture. The reaction is typically complete within a few hours.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, evacuate the flask and backfill with nitrogen to remove any residual hydrogen. Filter the reaction mixture through a pad of Celite® in a glass funnel to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude 4-methylindan can be further purified by column chromatography on silica gel if necessary, although it is often obtained in high purity after filtration and solvent removal.
Safety and Handling Precautions
Catalytic hydrogenation requires strict adherence to safety protocols due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[6] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[6]
-
Palladium on Carbon Catalyst: Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air.[7] It is recommended to use the catalyst wet with water (typically 50% wet) to minimize the risk of ignition.[1] Never add the dry catalyst to a flammable solvent in the presence of air. Always handle the catalyst under an inert atmosphere.
-
Catalyst Filtration: The used catalyst can still be active and may ignite upon exposure to air. It is crucial to keep the filter cake wet during and after filtration. The filtered catalyst should be immediately quenched by suspending it in water and stored in a designated, sealed waste container.
Analysis and Characterization
The successful conversion of 4-methylindene to 4-methylindan can be confirmed by standard analytical techniques.
| Property | 4-Methylindene (Reactant) | 4-Methylindan (Product) |
| Molecular Formula | C₁₀H₁₀[8] | C₁₀H₁₂[9] |
| Molecular Weight | 130.19 g/mol [8] | 132.20 g/mol [9] |
| Appearance | Colorless to pale yellow liquid | Colorless oil |
| ¹H NMR | Complex aromatic and vinylic signals | Aliphatic and aromatic signals; absence of vinylic protons |
| ¹³C NMR | Signals for sp² carbons in the aromatic and five-membered rings | Absence of sp² signals from the five-membered ring; presence of new sp³ signals |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 130 | Molecular ion peak (M⁺) at m/z = 132 |
A representative ¹³C NMR spectrum for 4-methylindan is available in public databases such as PubChem.[9] The disappearance of the alkene signals in the ¹H and ¹³C NMR spectra of the product is a clear indicator of a complete reaction.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and that the system is free of leaks. The catalyst may need to be replaced if it has been exposed to air or other poisons. Increasing the hydrogen pressure or reaction temperature may also drive the reaction to completion.
-
Low Yield: Low yields may result from mechanical losses during filtration or transfer. Ensure that the filter cake is thoroughly washed to recover all the product.
Conclusion
This application note provides a robust and reliable protocol for the catalytic hydrogenation of 4-methylindene to 4-methylindan. By understanding the underlying principles and adhering to the safety precautions, researchers can confidently perform this transformation to generate valuable building blocks for drug discovery and materials science.
References
- Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13211, 4-Methylindan.
- Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C).
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- SynArchive. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
- Airgas. (n.d.). Safety Data Sheet: Hydrogen.
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34442, 4-Methyl-1H-indene.
- MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
- YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.
- OSTI.GOV. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ARKAT USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α.
- Google Patents. (n.d.). US9399615B2 - Catalyst and method for hydrogenation of 4,4′-methylenedianiline.
- ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):...
- YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts.
- SciSpace. (n.d.). Study of Catalytic Hydrogenation and Methanol Addition to α-Methylene-γ-Lactone of Eremanthine Derivatives.
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Application Note: Selective Functionalization of the Benzylic Position of 4-methyl-2,3-dihydro-1H-indene
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional materials.[1] The functionalization of this core structure is critical for developing new chemical entities with tailored properties. This application note provides a detailed guide for researchers on two robust and high-yield methods for the selective functionalization of the benzylic methyl group of 4-methyl-2,3-dihydro-1H-indene (also known as 4-methylindane). We present field-proven protocols for: 1) Free-radical bromination to yield 4-(bromomethyl)-2,3-dihydro-1H-indene, a versatile intermediate for nucleophilic substitution, and 2) Direct oxidation to 2,3-dihydro-1H-indene-4-carboxylic acid, a key building block for further derivatization. Each protocol includes mechanistic insights, step-by-step procedures, characterization data, and safety considerations tailored for an audience of researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the C4-Benzylic Position
This compound[2][3][4] offers a unique structural framework where a saturated five-membered ring is fused to a substituted benzene ring. The methyl group at the C4 position is a benzylic site, rendering its C-H bonds significantly weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation intermediate. This inherent reactivity provides a strategic handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs or the tuning of electronic properties in materials science.
This guide focuses on transforming this seemingly simple methyl group into highly versatile functional groups—a halogen and a carboxylic acid—thereby unlocking its synthetic potential.
Core Functionalization Strategies & Protocols
The following diagram illustrates the two primary transformation pathways discussed in this note, starting from the common substrate 4-methylindane.
Caption: High-level workflow for the selective functionalization of 4-methylindane.
Protocol 1: Benzylic Bromination via Free-Radical Halogenation
Principle & Mechanistic Insight:
Direct bromination of an alkylbenzene with Br₂ often leads to electrophilic aromatic substitution on the ring. To selectively target the benzylic position, N-Bromosuccinimide (NBS) is the reagent of choice.[5][6][7] NBS serves as a source for a low, steady concentration of elemental bromine (Br₂) through its reaction with trace amounts of HBr generated in situ.[6] The reaction proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction, which is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[7] The low Br₂ concentration disfavors the ionic electrophilic addition pathway, ensuring high selectivity for the desired benzylic substitution.[7][8]
The mechanism involves three key stages:
-
Initiation: Thermal decomposition of AIBN generates initiator radicals.
-
Propagation: A bromine radical abstracts a benzylic hydrogen from 4-methylindane to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to yield the brominated product and a new bromine radical, continuing the chain.
-
Termination: Radicals combine to end the chain reaction.
Caption: Simplified free-radical mechanism for benzylic bromination with NBS.
Experimental Protocol:
Table 1: Reagents for Benzylic Bromination
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-methylindane | 132.20 | 5.00 g | 37.8 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 7.05 g | 39.7 | 1.05 |
| AIBN | 164.21 | 0.31 g | 1.89 | 0.05 |
| Carbon tetrachloride (CCl₄) | 153.81 | 150 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylindane (5.00 g, 37.8 mmol).
-
Reagent Addition: Add carbon tetrachloride (150 mL), followed by N-Bromosuccinimide (7.05 g, 39.7 mmol) and AIBN (0.31 g, 1.89 mmol).
-
Reaction: Place the flask in a pre-heated oil bath and reflux the mixture (approx. 77°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) eluent system. The reaction is typically complete within 2-4 hours. The starting material (4-methylindane) is non-polar, while the product is slightly more polar.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.
-
Filtration: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel (eluent: 100% hexane grading to 2% ethyl acetate in hexane) to afford 4-(bromomethyl)-2,3-dihydro-1H-indene as a colorless oil.
-
Expected Yield: 70-85%.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the benzylic CH₂Br protons around δ 4.5-4.6 ppm (singlet, 2H), along with aromatic protons and the aliphatic protons of the indane core.
-
Mass Spectrometry (EI): M⁺ peak at m/z = 210/212 (reflecting the isotopic abundance of ⁷⁹Br and ⁸¹Br).
Protocol 2: Benzylic Oxidation to Carboxylic Acid
Principle & Reagent Selection:
The benzylic methyl group can be fully oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO₄) is a classic, cost-effective, and highly effective reagent for this transformation. The reaction proceeds by converting the alkylbenzene to its corresponding benzoate salt, which is then protonated during an acidic work-up to yield the final carboxylic acid. The use of a co-solvent system, such as water and pyridine, is often employed to improve the solubility of the organic substrate in the aqueous permanganate solution.
Experimental Protocol:
Table 2: Reagents for Benzylic Oxidation
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-methylindane | 132.20 | 5.00 g | 37.8 | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 17.9 g | 113.4 | 3.0 |
| Water | 18.02 | 150 mL | - | - |
| Pyridine | 79.10 | 50 mL | - | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | ~10 g | - | - |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed | - | - |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-methylindane (5.00 g, 37.8 mmol), water (150 mL), and pyridine (50 mL).
-
Reagent Addition: While stirring vigorously, add potassium permanganate (17.9 g, 113.4 mmol) portion-wise over 30 minutes. The addition is exothermic; control the rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-105°C) using a heating mantle. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: The reaction typically requires 6-8 hours. Monitor by TLC (hexane/ethyl acetate 7:3 + 1% acetic acid) until the starting material is no longer visible.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Cautiously add solid sodium sulfite (Na₂SO₃) in small portions until the purple color of excess permanganate disappears and the brown MnO₂ is reduced to a colorless, soluble manganese salt.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material and the pyridine. Discard the organic layers.
-
Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl. A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) and dry under vacuum to yield 2,3-dihydro-1H-indene-4-carboxylic acid.[9]
-
Expected Yield: 65-80%.
Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): Expect the disappearance of the methyl singlet and the appearance of a broad singlet for the carboxylic acid proton (-COOH) around δ 12.8 ppm.
-
IR Spectroscopy: A strong, broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1680-1710 cm⁻¹ are characteristic of a carboxylic acid.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a known carcinogen and is toxic. Use with extreme caution and consider substituting with a safer solvent like acetonitrile or cyclohexane where possible, although reaction efficiency may vary.
-
Potassium Permanganate (KMnO₄): KMnO₄ is a strong oxidizer. Do not mix with combustible materials. Reactions can be highly exothermic.
-
AIBN: AIBN is thermally unstable and can decompose violently if heated improperly. Store in a cool place and do not heat without solvent.
References
- Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.MDPI.
- Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach.PubMed Central.
- Functionalization of Benzylic sp3 C-H of 2-Methylazaarenes in Deep Eutectic Solvent.
- 2,3-dihydro-1H-indene-4-carboxylic acid.PubChem.
- N-Bromosuccinimide (NBS).Organic Chemistry Portal.
- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymeris
- Radical Bromination of Alkenes Part II: Allylic Bromin
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.Master Organic Chemistry.
- NBS: Radical Bromin
- 1H-Indene, 2,3-dihydro-4-methyl-.NIST WebBook.
- 1H-Indene, 2,3-dihydro-4-methyl-.Cheméo.
- 4-Methylindan.PubChem.
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Application Note: Strategic Use of 4-Methylindan in the Design and Synthesis of High-Performance ansa-Metallocene Catalysts
An Application Note for Researchers and Scientists
Abstract: This document provides a comprehensive technical guide for the synthesis and application of ansa-metallocene catalysts derived from 4-methylindan. Metallocene catalysts, a cornerstone of modern Ziegler-Natta catalysis, offer unparalleled control over polyolefin architecture. The strategic placement of substituents on the indenyl ligand framework is a key tool for tuning catalyst performance. Here, we detail the rationale and protocols for using 4-methylindan as a precursor to construct a C₂-symmetric, silyl-bridged zirconocene. We elucidate the synthetic pathway from the 4-methylindenyl ligand to the final rac-[dimethylsilylbis(4-methyl-1-indenyl)]zirconium dichloride complex. This guide explains the causality behind experimental choices, provides step-by-step protocols for synthesis and characterization, and discusses the catalyst's activation and role in stereoselective olefin polymerization.
Introduction: The Architectural Control of Polymers with Metallocenes
The advent of Ziegler-Natta catalysis revolutionized polymer science, enabling the production of stereoregular polyolefins.[1][2] While traditional heterogeneous catalysts were highly effective, they possessed multiple active sites, leading to polymers with broad molecular weight distributions and limited architectural control.[3][4] The development of single-site catalysts, particularly Group 4 ansa-metallocenes, marked a paradigm shift.[3][5] These complexes, featuring a central metal atom (e.g., Zr, Hf) sandwiched between two cyclopentadienyl-type ligands linked by a bridge, offer a well-defined catalytic environment.[1][6]
The defining feature of an ansa-metallocene ("ansa" being Greek for "handle") is the rigid bridge (e.g., -SiMe₂-, -CH₂CH₂-) that locks the orientation of the indenyl ligands.[6] This structural constraint is critical for propagating stereochemistry to the growing polymer chain. For propylene polymerization, C₂-symmetric racemic (rac) isomers of the catalyst are highly sought after as they produce isotactic polypropylene, a commercially vital material with high crystallinity and thermal stability.
The properties of the resulting polymer—such as molecular weight, melting point, and tacticity—are exquisitely sensitive to the electronic and steric environment of the metal center. This environment is dictated by the ligand framework. Substituting the indenyl rings is therefore a primary strategy for catalyst design. Substituents on the six-membered ring of the indenyl moiety, such as a methyl group at the 4-position, can modulate catalyst activity and polymer properties without sterically hindering the monomer's approach to the active site.[7] The 4-methyl group, being electron-donating, can influence the electron density at the metal center, thereby affecting insertion rates and chain termination pathways. This guide focuses on the practical synthesis of such a tailored catalyst, starting from the readily available precursor, 4-methylindan.[8]
Synthesis of the Bridged Ligand Precursor
The journey from the starting material to the final metallocene complex is a multi-step process that requires careful execution under anaerobic and anhydrous conditions. The first major stage is the construction of the bridged bis(4-methylindenyl) ligand. This involves the deprotonation of 4-methylindene followed by reaction with a silyl dihalide linker.
Workflow: Ligand Synthesis
The overall workflow for synthesizing the ligand, bis(4-methyl-1-indenyl)dimethylsilane, is depicted below. This process starts with the deprotonation of 4-methylindene to form a nucleophilic indenide anion, which then undergoes substitution with dichlorodimethylsilane.
Caption: Workflow for the synthesis of the bridged ligand precursor.
Protocol 2.1: Synthesis of Bis(4-methyl-1-indenyl)dimethylsilane
Rationale: This protocol utilizes the acidic nature of the C1 proton on the indenyl ring. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to quantitatively deprotonate the indene. Tetrahydrofuran (THF) is an excellent solvent as it is polar enough to solvate the resulting lithium salt and is stable to the base at low temperatures. The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques to prevent quenching by atmospheric moisture and oxygen.
Materials:
-
4-Methylindene (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Dichlorodimethylsilane (Me₂SiCl₂, 0.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, cannula, and standard inert atmosphere glassware
Procedure:
-
Setup: Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of Argon.
-
Reaction Initiation: Add 4-methylindene to the flask, followed by 100 mL of anhydrous THF via cannula. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution over 20 minutes. A color change to a deep red or orange is typically observed, indicating the formation of the 4-methylindenyllithium anion. Allow the solution to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure complete deprotonation.
-
Bridge Formation: Cool the solution to -78 °C using a dry ice/acetone bath. In a separate, dry vessel, dissolve dichlorodimethylsilane (0.5 eq) in 20 mL of anhydrous THF. Transfer this solution to the reaction flask dropwise via cannula over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). The color of the solution should fade significantly.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of hexane.
-
Work-up: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from cold hexane to yield the pure bis(4-methyl-1-indenyl)dimethylsilane ligand.
Synthesis of the ansa-Metallocene Complex
With the bridged ligand in hand, the next stage is to coordinate it to the zirconium metal center. This is achieved by forming a dilithio salt of the ligand, which then reacts with a zirconium(IV) source. This reaction can produce two stereoisomers: the desired C₂-symmetric racemic (rac) form and the Cₛ-symmetric meso form. The rac isomer is crucial for producing highly isotactic polypropylene.
Workflow: Metallocene Synthesis
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Application Notes and Protocols for the Synthesis of Chiral 4-Methylindan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral indan scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a methyl group at the 4-position, combined with a stereocenter, typically at the 1- or 2-position, creates a class of molecules with significant therapeutic potential. This document provides a comprehensive guide to the methodologies for the asymmetric synthesis of chiral 4-methylindan derivatives. It delves into the mechanistic underpinnings of key synthetic strategies, including transition-metal-catalyzed reactions, organocatalysis, and biocatalytic approaches. Detailed, field-proven protocols are provided to enable researchers to construct these valuable chiral building blocks with high enantioselectivity and yield.
Introduction: The Significance of Chiral 4-Methylindans
Chirality plays a pivotal role in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1] Chiral 4-methylindan derivatives are no exception, with different enantiomers often exhibiting distinct biological activities. These structures are integral to a range of therapeutic agents, including those targeting the central nervous system. A notable example, while not a 4-methyl derivative, is Rasagiline, an irreversible monoamine oxidase-B inhibitor used in the treatment of Parkinson's disease, which highlights the importance of the chiral aminoindan core.[2] The methodologies presented herein provide a robust toolkit for accessing enantiomerically pure 4-methylindan derivatives, facilitating the exploration of their therapeutic potential.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral 4-methylindan derivatives can be broadly categorized into three main strategies:
-
Asymmetric Catalysis: The direct creation of the chiral center in a prochiral substrate using a chiral catalyst. This is often the most efficient approach.
-
Chiral Pool Synthesis: Starting from a readily available enantiopure precursor.
-
Resolution: Separation of a racemic mixture of the target molecule or a key intermediate.
This guide will focus primarily on asymmetric catalysis, as it offers the most versatile and atom-economical routes. We will explore transition-metal catalysis, organocatalysis, and biocatalysis in detail.
Transition-Metal-Catalyzed Methodologies
Transition-metal catalysis offers powerful tools for the enantioselective synthesis of chiral indanones, which are key precursors to various 4-methylindan derivatives.[3]
Asymmetric Hydrogenation of 4-Methylindenones
Asymmetric hydrogenation of a prochiral indenone is a direct and highly effective method for establishing the stereocenter at the 1-position. Chiral ruthenium and rhodium complexes are commonly employed for this transformation.
Conceptual Workflow:
Figure 1: Asymmetric hydrogenation workflow.
Protocol: Asymmetric Hydrogenation of 4-Methyl-1-indenone
This protocol is adapted from established procedures for the asymmetric hydrogenation of related substrates.[4][5]
Materials:
-
4-Methyl-1-indenone
-
[RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral ruthenium catalyst
-
Isopropanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a pressure-resistant vessel with 4-methyl-1-indenone (1 eq) and the chiral ruthenium catalyst (0.01 eq).
-
Add degassed isopropanol to dissolve the reactants.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20 bar) and stir the reaction mixture at a controlled temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 4-methyl-1-indanone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Causality and Optimization:
-
Catalyst Choice: The choice of the chiral ligand (e.g., BINAP, SEGPHOS) is critical for achieving high enantioselectivity. Screening of different ligands is often necessary.
-
Solvent: Protic solvents like isopropanol are often preferred as they can participate in the catalytic cycle.
-
Pressure and Temperature: These parameters can influence both the reaction rate and enantioselectivity and should be optimized for the specific substrate and catalyst system.
Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
An alternative approach involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of a boronic acid derivative to an α,β-unsaturated ketone. This method allows for the construction of the indanone ring and the simultaneous creation of a chiral center.
Protocol: Enantioselective Synthesis of 3-Aryl-4-methyl-1-indanones
This protocol is based on a similar synthesis of 3-aryl-1-indanones.[6]
Materials:
-
Chalcone derivative with a pinacolborane at the ortho position of one of the aromatic rings and a methyl group at the appropriate position to form the 4-methylindan scaffold.
-
[Rh(cod)₂]BF₄ or a similar rhodium precursor
-
Chiral phosphine ligand (e.g., MonoPhos)
-
1,4-Dioxane (anhydrous)
-
Potassium hydroxide
Procedure:
-
In a glovebox, dissolve the rhodium precursor (0.03 eq) and the chiral ligand (0.06 eq) in anhydrous 1,4-dioxane and stir for 30 minutes.
-
Add the chalcone derivative (1 eq) to the catalyst solution.
-
Add an aqueous solution of potassium hydroxide (2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Organocatalytic Strategies
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[7] Chiral amines, Brønsted acids, and other small organic molecules can effectively catalyze the formation of chiral 4-methylindan derivatives.
Asymmetric Friedel-Crafts Alkylation
The intramolecular Friedel-Crafts alkylation of a suitable precursor is a classic method for forming the indan ring system. The use of a chiral Brønsted acid can render this reaction enantioselective.[8]
Conceptual Workflow:
Figure 2: Asymmetric Friedel-Crafts alkylation workflow.
Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation
This protocol is a conceptual adaptation of intermolecular Friedel-Crafts reactions catalyzed by chiral phosphoric acids.
Materials:
-
A suitable acyclic precursor containing an aromatic ring and an alkene moiety tethered by a propyl chain, with a methyl group on the aromatic ring.
-
Chiral phosphoric acid (CPA) catalyst (e.g., TRIP)
-
Toluene or dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the acyclic precursor (1 eq) in anhydrous toluene, add activated 4 Å molecular sieves.
-
Add the chiral phosphoric acid catalyst (0.1 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Causality and Optimization:
-
Catalyst Structure: The steric and electronic properties of the chiral phosphoric acid are crucial for high enantioselectivity. The 3,3'-substituents on the BINOL backbone play a key role in creating the chiral environment.
-
Substrate Design: The nature of the activating group on the alkene and the tether length are critical for successful cyclization.
Biocatalytic Methods
Biocatalysis offers an environmentally friendly and highly selective approach to chiral synthesis. Enzymes such as lipases and ketoreductases can be employed for the kinetic resolution of racemic intermediates or the asymmetric reduction of prochiral ketones.[9][10]
Lipase-Catalyzed Kinetic Resolution of Racemic 4-Methyl-1-indanol
Kinetic resolution is a practical method for separating enantiomers, where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst or reagent.
Protocol: Kinetic Resolution of (±)-4-Methyl-1-indanol
This protocol is based on established procedures for the enzymatic resolution of similar alcohols.[9][11]
Materials:
-
Racemic 4-methyl-1-indanol
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., toluene, MTBE)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of racemic 4-methyl-1-indanol (1 eq) in the organic solvent, add the acyl donor (0.5-0.6 eq) and immobilized lipase.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme (which can often be reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by flash column chromatography.
-
Determine the enantiomeric excess of both the recovered alcohol and the ester.
Data Presentation:
| Method | Key Intermediate | Catalyst/Enzyme | Typical ee (%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | 4-Methyl-1-indenone | [RuCl(p-cymene)((R)-BINAP)]Cl | >95 | >90 | Adapted from[4][5] |
| Rh-Catalyzed 1,4-Addition | Chalcone Derivative | [Rh(cod)₂]BF₄ / MonoPhos | >90 | >85 | Adapted from[6] |
| Organocatalytic Friedel-Crafts | Acyclic Precursor | Chiral Phosphoric Acid | >90 | >80 | Adapted from |
| Biocatalytic Resolution | (±)-4-Methyl-1-indanol | Novozym 435 | >99 (for both enantiomers) | ~45 (for each) | Adapted from[9][11] |
Conclusion
The synthesis of chiral 4-methylindan derivatives is a crucial endeavor for the advancement of medicinal chemistry and drug discovery. This guide has outlined several robust and enantioselective methodologies, including transition-metal catalysis, organocatalysis, and biocatalysis. The provided protocols offer practical starting points for researchers to access these valuable chiral building blocks. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Further optimization of the presented protocols may be necessary to achieve optimal results for specific target molecules.
References
- Benchchem. The Stereospecific Bioactivity of Chiral Indan Derivatives: A Technical Guide to Synthesis and Evaluation.
- Reddy, K. T., et al. A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 2011, 3(4), 110-115.
- Qin, X., Lee, M. W. Y., & Zhou, J. S. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones by Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. Organic Letters, 2019, 21(15), 5990-5994.
- Terada, M. Chiral Brønsted Acid Catalyzed Friedel–Crafts Alkylation Reactions. Chemical Society Reviews, 2009, 38(7), 2195-2207.
- List, B., et al. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal, 2025, e70286.
- Yadav, L. D. S., Kapoor, R., & Garima. Organocatalytic Stereoselective Aziridination of Imines via Ammonium Ylides. Synlett, 2009(19), 3123-3126.
- Tanaka, Y., et al. Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry, 2018, 83(1), 452-458.
- Nowak, I., et al. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports, 2020, 10(1), 1-10.
- Zhou, J., et al. Asymmetric Hydrogenation of Imines via Metal–Organo Cooperative Catalysis. Angewandte Chemie International Edition, 2010, 49(44), 8214-8217.
- Xiao, D., & Zhang, X. Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 2008, 130(44), 14450-14451.
- Hollmann, F., & Arends, I. W. C. E. Biocatalysis for Biobased Chemicals.
- Schmidt, M., & Gröger, H. Biocatalysis: Enzymatic Synthesis for Industrial Applications.
- Organic Chemistry Portal. Indanone synthesis.
- MacMillan, D. W. C., et al. New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society, 2001, 123(18), 4370-4371.
- Chen, J., Shi, Z., & Lu, P. Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters, 2021, 23(18), 7158-7163.
- Wills, M., et al. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry, 2024, 89(4), 2345-2353.
- Li, B., et al. Mn(0) Catalyzed the Asymmetric Hydrogenation of Ketones.
- Riera, A., & Verdaguer, X. Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 2018, 140(49), 16967-16970.
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Application Notes and Protocols for 4-Methylindan in the Flavor and Fragrance Industry
For Researchers, Scientists, and Product Development Professionals
Introduction
4-Methylindan (CAS No. 824-22-6) is an aromatic compound that has found a niche application within the flavor industry.[1][2] Structurally, it is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, with a methyl group substitution. While not as widely documented as other flavor and fragrance molecules, its unique sensory properties make it a subject of interest for specialized applications. This guide provides a comprehensive overview of its characteristics, synthesis, quality control, and regulatory landscape, designed to equip researchers and developers with the necessary knowledge for its effective application.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-methyl-2,3-dihydro-1H-indene | [3] |
| CAS Number | 824-22-6 | [1][3] |
| Molecular Formula | C₁₀H₁₂ | [3] |
| Molecular Weight | 132.20 g/mol | [3] |
| Boiling Point | ~204 °C | [1] |
| Density | ~0.958 g/cm³ | [1] |
Organoleptic Properties and Applications
Flavor Profile
The primary documented application of 4-methylindan is as a "shoyu" or soy sauce flavoring agent.[1][2] This suggests a complex flavor profile characterized by savory and umami notes. Umami, recognized as the fifth basic taste, is often described as brothy or meaty and is a cornerstone of savory food profiles. The flavor of soy sauce itself is a complex interplay of salty, sweet, sour, and umami tastes, with a characteristic aromatic bouquet.[4][5] Therefore, 4-methylindan likely contributes to the rich, fermented, and savory character of shoyu.
While detailed sensory panel evaluations for isolated 4-methylindan are not extensively published, its use in soy sauce flavoring points to the following potential sensory attributes:
-
Umami: Contributing to the savory, brothy, and mouth-watering sensation.
-
Savory: Enhancing the overall salty and meaty notes.
-
Fermented: Potentially adding a subtle fermented or brewed character reminiscent of traditional soy sauce production.
-
Earthy/Woody: Indane derivatives have been explored in perfumery for their woody and ambery notes, suggesting that 4-methylindan may also possess subtle earthy or woody undertones that add complexity to the flavor profile.[6]
Fragrance Profile
While the primary application appears to be in flavors, the structural similarity of 4-methylindan to other indane derivatives used in perfumery suggests potential for fragrance applications.[6] These related compounds often exhibit woody, ambery, and sometimes spicy or floral characteristics. Further sensory evaluation of purified 4-methylindan would be necessary to fully characterize its fragrance profile and potential for use in fine fragrance, personal care, or home care products.
Synthesis of 4-Methylindan
The synthesis of 4-methylindan can be approached through various established organic chemistry routes. A method of significant interest for its potential sustainability involves the use of biomass-derived precursors.
Conceptual Synthesis Workflow from Biomass
A two-step route for the selective production of 5-methylindan from xylose or hemicellulose has been reported, which provides a basis for a sustainable synthesis approach.[7] This process involves the initial conversion of biomass to cyclopentanone, followed by a series of catalytic reactions to form the final product.
Caption: Conceptual workflow for the synthesis of methylindan from biomass-derived cyclopentanone.
General Laboratory Synthesis Protocol (Hypothetical)
A more traditional laboratory synthesis could involve the Friedel-Crafts alkylation of a suitable aromatic precursor. The following is a generalized protocol that would require optimization for yield and purity.
Materials:
-
Toluene
-
1-bromo-3-chloropropane
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve toluene in dry DCM under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
-
Alkylation: Add a solution of 1-bromo-3-chloropropane in DCM dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice and concentrated HCl with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 4-methylindan.
Quality Control and Analytical Protocols
Ensuring the purity and consistency of 4-methylindan is critical for its use in flavor and fragrance applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.
General GC-MS Protocol for Purity Analysis
This protocol provides a general framework for the analysis of 4-methylindan. Specific parameters may need to be optimized based on the available instrumentation and the sample matrix.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS)
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
GC Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
MS Parameters (Example):
| Parameter | Setting |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35-350 amu |
Sample Preparation:
-
Prepare a stock solution of 4-methylindan standard in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1000 µg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
For a neat sample, dilute an appropriate amount in the chosen solvent to fall within the calibration range.
-
For a sample in a matrix (e.g., soy sauce), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) would be required prior to GC-MS analysis.
Data Analysis and Quality Control Checks
-
Purity Assessment: Determine the purity of the 4-methylindan by calculating the peak area percentage from the GC-FID chromatogram.
-
Identification: Confirm the identity of the 4-methylindan peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The retention time should also match that of a pure standard.
-
Impurity Profiling: Identify and quantify any impurities present in the sample. This is crucial for safety and for understanding any potential off-notes in the flavor or fragrance profile.
Caption: A typical workflow for the quality control of 4-methylindan using GC-MS.
Safety and Regulatory Considerations
Regulatory Status
A comprehensive search of publicly available databases did not identify a FEMA (Flavor and Extract Manufacturers Association) number for 4-methylindan. The FEMA GRAS™ (Generally Recognized as Safe) list is a critical reference for the flavor industry in the United States.[5][8] The absence of a FEMA number suggests that 4-methylindan has not undergone the FEMA Expert Panel's safety evaluation for GRAS status, or that its use is proprietary and not publicly listed. For substances not on the FEMA GRAS list, their use in food would be subject to regulation as a food additive, which requires premarket approval by the FDA unless the substance is independently determined to be GRAS under the conditions of its intended use.[9][10]
Safety Assessment
Similarly, a specific safety assessment for 4-methylindan from the Research Institute for Fragrance Materials (RIFM) was not found in the public domain. RIFM is the leading authority on the safe use of fragrance ingredients, and their assessments are crucial for the fragrance industry.[6][7][11]
In the absence of specific data for 4-methylindan, any safety evaluation would need to consider data on structurally related compounds (analogues). A thorough toxicological evaluation would be required before widespread use in consumer products, covering endpoints such as genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.
It is important to distinguish 4-methylindan from 4-methylimidazole (4-MEI), a compound that can be formed during the production of some caramel colors and has been the subject of regulatory and safety reviews.[12][13] 4-Methylindan and 4-methylimidazole are structurally and toxicologically distinct compounds.
Conclusion
4-Methylindan presents an interesting case of a flavor ingredient with a specific, albeit not widely documented, application. Its association with shoyu flavor suggests a valuable role in creating savory and umami taste profiles. However, the lack of a FEMA number and a public RIFM safety assessment indicates that further investigation into its regulatory status and safety is warranted for broader applications. The synthesis and analytical protocols outlined in this guide provide a foundation for researchers and product developers to work with this compound, but a thorough due diligence process regarding its safety and regulatory compliance is essential before commercialization in new food or fragrance products.
References
- Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82, 1-19.
- Feng, Y., et al. (2017). Analysis of volatile flavor compounds influencing Chinese-type soy sauces using GC–MS combined with HS-SPME and discrimination with electronic nose. Journal of the Science of Food and Agriculture, 97(1), 135-144.
- Food and Drug Administration (FDA). (2020). Questions & Answers About 4-MEI.
- International Agency for Research on Cancer (IARC). (2011). 4-Methylimidazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
- Lee, S. K., & Lee, S. J. (2021). Chemical and Sensory Characteristics of Soy Sauce: A Review. Journal of Agricultural and Food Chemistry, 69(3), 827-843.
- Li, J., et al. (2021). Chemical Characteristics of Three Kinds of Japanese Soy Sauce Based on Electronic Senses and GC-MS Analyses. Frontiers in Nutrition, 8, 638647.
- Research Institute for Fragrance Materials (RIFM). (n.d.). The RIFM Database.
- The Good Scents Company. (n.d.). 4-methylindan.
- The Good Scents Company. (n.d.). shoyu.
- Wang, T., et al. (2018). Selective production of methylindan and tetralin with xylose or hemicellulose.
- PubChem. (n.d.). 4-Methylindan.
- Food and Drug Administration (FDA). (n.d.). Generally Recognized as Safe (GRAS).
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). About the FEMA GRAS Program.
- Research Institute for Fragrance Materials (RIFM). (n.d.). Safety Assessment Program.
- Zhao, M., et al. (2015). Identification of Aroma-active Compounds in Soy Sauce by HS-SPME-GC-MS/O. Modern Food Science and Technology, 31(10), 286-293.
- WO2003072533A1 - Indanes and indanones and their use in perfumery. (2003).
- Wikipedia. (n.d.). Umami. Retrieved from [https://en.wikipedia.org/wiki/Umami]
- Analysis of Umami Taste Compounds in a Fermented Corn Sauce by Means of Sensory-Guided Fractionation. (2018). Journal of Agricultural and Food Chemistry, 66(42), 11036-11045.
- Watt, D. S. (1984). Synthesis of indanes, tetralins and carotanes, and characterization of indanes and tetralins. Final report, May 1, 1982-April 30, 1984.
- Lee, S. K., & Lee, S. J. (2021). Chemical and Sensory Characteristics of Soy Sauce: A Review. ACS Food Science & Technology, 1(4), 543-557.
- Decoding the Different Aroma-Active Compounds in Soy Sauce for Cold Dishes via a Multiple Sensory Evaluation and Instrumental Analysis. (2023). Foods, 12(19), 3698.
- Comparison of Flavor Profile Relationship of Soy Sauce under Different Storage Conditions. (2023). Foods, 12(14), 2707.
- Securing a Traceable Supply Chain for Food Grade Flavor Ingredients. (n.d.). Sigma-Aldrich.
- US2823240A - Alkylation of alkyl aromatic hydrocarbons to produce indanes. (1958).
- Food and Drug Administration (FDA). (n.d.). Food Additive Status List.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA GRAS.
- Understanding GRAS and FEMA GRAS for Food and Flavor Compliance. (2025). Esha.
- Umami Characteristics and Taste Improvement Mechanism of Meat. (2024). Food Science of Animal Resources, 44(3), 441-456.
- The Importance of Quality Control in Cre
- Managing Food Ingredient Quality in the CPG Industry. (2024). Specright.
- Introduction: Umami as a Taste Percept. (2024). In The Fifth Taste: Umami and Human Health.
- Umami Characteristics and Taste Improvement Mechanism of Meat. (2024). Food Science of Animal Resources, 44(3), 441-456.
- FEMA GRAS and U.S. Regulatory Authority: U.S.
- Quality Control Tests in Flavour Manufacturing. (2008). IFSQN.
- Flavoring Substances. (2021). Food Technology Magazine.
- FEMA. (2024). Letter to FDA regarding flavor ingredients used in animal food.
- Navigating Natural Flavor Regul
- FEMA Guidelines - Natural Flavor Labeling with Stevia. (2025). HOWTIAN.
- 4-methylindan 824-22-6 wiki. (n.d.). Guidechem.
- WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides. (2021).
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- 2. Indane synthesis [organic-chemistry.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical and Sensory Characteristics of Soy Sauce: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Analysis of volatile flavor compounds influencing Chinese-type soy sauces using GC–MS combined with HS-SPME and discrimination with electronic nose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Advanced Polymers Incorporating the 4-Methyl-2,3-Dihydro-1H-Indene Scaffold via Ring-Opening Metathesis Polymerization
Introduction: The Strategic Integration of the Indene Scaffold into Polymer Architectures
The 2,3-dihydro-1H-indene, or indane, scaffold is a bicyclic aromatic structure that imparts a unique combination of rigidity, hydrophobicity, and thermal stability. When incorporated into a polymer backbone as a pendant group, this moiety can significantly influence the material's properties, leading to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and specific mechanical characteristics. The 4-methyl substitution on this scaffold further provides a defined stereochemical and electronic environment. This guide details a robust and reproducible methodology for the synthesis of novel polymers featuring the 4-methyl-2,3-dihydro-1H-indene scaffold.
Our approach is twofold: first, the rational design and synthesis of a polymerizable monomer, specifically a norbornene derivative functionalized with the this compound moiety. This is achieved through a strategic Diels-Alder reaction. Second, the controlled polymerization of this monomer via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique known for its tolerance to a wide range of functional groups and its ability to produce well-defined polymers with controlled molecular weights and low dispersity.[1][2]
This document is intended for researchers in materials science, polymer chemistry, and drug development, providing both the theoretical underpinnings and detailed, actionable protocols for the synthesis and characterization of these advanced polymeric materials.
Part 1: Monomer Synthesis - Crafting the Norbornene-Indene Building Block
The cornerstone of our polymer synthesis is a custom-designed monomer, 5-(4-methyl-2,3-dihydro-1H-inden-5-yl)bicyclo[2.2.1]hept-2-ene (MDI-N) . The synthesis of this monomer is achieved in two principal steps: the preparation of a vinyl-substituted indene derivative, followed by a classic Diels-Alder cycloaddition with cyclopentadiene.
Synthesis of 4-Methyl-5-vinyl-2,3-dihydro-1H-indene
The initial step involves the introduction of a polymerizable vinyl group onto the this compound scaffold. This can be achieved via a Wittig reaction on the corresponding aldehyde.
Protocol 1: Synthesis of 4-Methyl-5-vinyl-2,3-dihydro-1H-indene
-
Formylation of this compound:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add dichloromethyl methyl ether (1.1 eq) followed by the dropwise addition of titanium tetrachloride (1.2 eq).
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully pouring it into a beaker of ice water.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound-5-carbaldehyde.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The solution should turn a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at room temperature for 1 hour.
-
Dissolve the this compound-5-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-5-vinyl-2,3-dihydro-1H-indene.
-
Diels-Alder Cycloaddition
The synthesized vinyl-indene derivative serves as the dienophile in a [4+2] cycloaddition reaction with cyclopentadiene to form the norbornene-functionalized monomer.[3] Cyclopentadiene is generated in situ by cracking its dimer.
Protocol 2: Synthesis of 5-(4-methyl-2,3-dihydro-1H-inden-5-yl)bicyclo[2.2.1]hept-2-ene (MDI-N)
-
Cracking of Dicyclopentadiene:
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to its boiling point (~170°C).
-
Collect the cyclopentadiene monomer, which distills at approximately 41°C. Keep the collected monomer on ice to prevent dimerization.
-
-
Diels-Alder Reaction:
-
In a sealed tube, dissolve 4-methyl-5-vinyl-2,3-dihydro-1H-indene (1.0 eq) in a minimal amount of toluene.
-
Add freshly cracked cyclopentadiene (1.5 eq).
-
Seal the tube and heat the reaction mixture at 160-180°C for 8-12 hours.[4] The use of a sealed tube is to contain the volatile cyclopentadiene.
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess cyclopentadiene and toluene.
-
The resulting crude product is a mixture of endo and exo isomers. Purify by column chromatography on silica gel. The exo isomer is generally preferred for ROMP as it polymerizes at a faster rate.[5]
-
Diagram of Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the MDI-N monomer.
Part 2: Ring-Opening Metathesis Polymerization (ROMP)
With the MDI-N monomer in hand, we can proceed with its polymerization. ROMP is an ideal choice due to the high ring strain of the norbornene moiety. We will utilize a Grubbs' third-generation catalyst (G3) for its high activity and tolerance to various functional groups.[5][6]
Protocol 3: ROMP of MDI-N Monomer
-
Preparation:
-
In a glovebox, prepare a stock solution of the Grubbs' third-generation catalyst in anhydrous, degassed toluene.
-
In a separate vial, dissolve the purified MDI-N monomer (exo isomer preferred) in anhydrous, degassed toluene.
-
-
Polymerization:
-
In a reaction vial inside the glovebox, add the MDI-N monomer solution.
-
Rapidly inject the required amount of the G3 catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., [M]/[C] = 200:1).
-
Stir the reaction mixture at room temperature. The solution may become more viscous as the polymerization proceeds.
-
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR for the disappearance of the monomer's olefinic protons.
-
-
Termination and Precipitation:
-
Once the desired conversion is reached (typically >95% within 1-2 hours), terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the reaction vial from the glovebox.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight to yield poly(MDI-N).
-
Diagram of ROMP Experimental Workflow
Caption: Experimental workflow for the ROMP of MDI-N.
Part 3: Characterization and Expected Properties
Thorough characterization of both the monomer and the resulting polymer is crucial to validate the synthesis and understand the material's properties.
Monomer and Polymer Characterization
| Analytical Technique | Purpose for Monomer (MDI-N) | Purpose for Polymer (poly(MDI-N)) | Expected Observations |
| ¹H & ¹³C NMR | Confirm chemical structure, determine endo/exo ratio. | Confirm polymer structure, verify monomer conversion. | Disappearance of norbornene olefinic protons (~6 ppm) and appearance of broad polymer backbone olefinic proton signals (~5.5 ppm). |
| FT-IR Spectroscopy | Identify key functional groups (C=C, aromatic C-H). | Confirm the presence of the indene scaffold in the polymer. | Persistence of aromatic C-H and C=C stretching bands from the indene side group. |
| Gel Permeation Chromatography (GPC/SEC) | N/A | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A narrow PDI (typically < 1.2) is indicative of a controlled, living polymerization. |
| Differential Scanning Calorimetry (DSC) | Determine melting point (if crystalline). | Determine the glass transition temperature (Tg). | A high Tg is expected due to the bulky, rigid indene side group, likely well above 100°C.[7] |
| Thermogravimetric Analysis (TGA) | N/A | Evaluate thermal stability and decomposition temperature (Td). | High thermal stability is anticipated, with decomposition likely occurring above 300°C. |
Discussion of Expected Polymer Properties
The incorporation of the this compound scaffold as a bulky, rigid pendant group is expected to significantly influence the properties of the final polymer:
-
Thermal Properties: The restricted rotation and steric hindrance imposed by the indene side chains will likely lead to a high glass transition temperature (Tg), making the material rigid and dimensionally stable at elevated temperatures.[7]
-
Mechanical Properties: The rigid nature of the side groups may result in a polymer with a high modulus and good tensile strength, though potentially with lower ductility compared to polymers with more flexible side chains.[8]
-
Solubility: The hydrophobic indene group will render the polymer soluble in common nonpolar organic solvents such as toluene, chloroform, and THF, but insoluble in polar solvents like water and methanol.
-
Chain Packing and Morphology: The bulky side groups will prevent efficient chain packing, leading to a largely amorphous polymer.[9] This can affect properties like density and optical clarity.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis of novel polymers incorporating the this compound scaffold. By employing a two-stage approach of monomer synthesis via a Diels-Alder reaction followed by controlled Ring-Opening Metathesis Polymerization, researchers can access a new class of materials with potentially high thermal stability and unique mechanical properties. The detailed protocols and characterization guidelines herein serve as a robust starting point for the exploration and application of these advanced polymers in diverse fields, from high-performance plastics to specialized materials in biomedical devices.
References
- Anastasaki, A., et al. (2023). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry.
- Kotha, S., & Khedkar, P. (2012). Click Chemistry with Cyclopentadiene. Chemical Reviews.
- Yu, H., Lin, S., & Pan, Q. (2020). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. High Performance Polymers.
- Le, D., et al. (2019). Water‐soluble ROMP polymers from amine‐functionalized norbornenes. Journal of Polymer Science Part A: Polymer Chemistry.
- Register, R. A. (2012). Glassy Polymers from ROMP. Advanced Science News.
- Chen, Z., et al. (2024). Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy. Nature Communications.
- Yu, H., Lin, S., & Pan, Q. (2020). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. Semantic Scholar.
- Gormley, A. J., & Grubbs, R. H. (2018). The influence of the norbornene anchor group in Ru-mediated ring-opening metathesis polymerization: Synthesis of linear polymer. Journal of the American Chemical Society.
- Bakulev, V. A., et al. (2019). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry.
- Zhang, W., et al. (2021). Palladium-Catalyzed Synthesis of Norbornene-Based Polar-Functionalized Polyolefin Elastomers. Macromolecules.
- Kilbinger, A. F. M., et al. (2011). ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene. Macromolecular Chemistry and Physics.
- Hilf, S., & Kilbinger, A. F. M. (2009). Thiol-functionalized ROMP polymers via Sacrificial Synthesis. Macromolecules.
- Grubbs, R. H., et al. (2011). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. Journal of the American Chemical Society.
- Chen, Z., et al. (2024). Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy. ResearchGate.
- Al-Bayati, R. E., & Al-Juburi, A. H. (2013). Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization. RSC Advances.
- Unknown Author. The Diels-Alder Cycloaddition Reaction. University of Missouri–St. Louis.
- Bermeshev, M. V., et al. (2018). Approaches to the synthesis of Si-containing norbornenes: Diels–Alder.... ResearchGate.
- Boydston, A. J., et al. (2022). User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. Macromolecules.
- R. M. D. G. C. & A. J. D. S. (2018). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules.
- Taylor, R. T., Goins, C. M., & Taylor, K. R. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.
- LibreTexts. (2020). 8.7: Properties of Polymers. Chemistry LibreTexts.
- S. G. et al. (2021). Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. Polymers.
- Chemistry For Everyone. (2025). How Does Long Chain Branching Affect Polymer Properties?. YouTube.
- Noirez, L., & Kana, B. (2021). Richness of Side-Chain Liquid-Crystal Polymers: From Isotropic Phase towards the Identification of Neglected Solid-Like Properties in Liquids. Polymers.
- Clark, J. (2015). polymerisation of alkenes. Chemguide.
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Application Note & Protocols: Strategic Approaches to the Selective Oxidation of 4-Methylindan
Abstract The indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in numerous pharmacologically active agents and functional molecules. Specifically, 4-methyl-1-indanone is a valuable synthetic intermediate. Its synthesis via the oxidation of 4-methylindan presents a classic challenge in regioselectivity: how to selectively oxidize the benzylic methylene C-H bonds at the C1 position while sparing the electronically similar C3 position and the adjacent benzylic methyl group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the reaction conditions for the selective oxidation of 4-methylindan. We will explore the underlying chemical principles of benzylic oxidation and present detailed, validated protocols using both classical and modern catalytic methods. A comparative analysis is included to guide method selection based on efficiency, selectivity, and safety considerations.
The Principle of Enhanced Benzylic Reactivity
The selective oxidation of 4-methylindan is fundamentally governed by the unique reactivity of the benzylic position—the carbon atom directly attached to an aromatic ring. The C-H bonds at this position are significantly weaker than typical alkane C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is highly stabilized through resonance delocalization of the unpaired electron into the adjacent π-system of the benzene ring.[1][2] This inherent stability lowers the activation energy for hydrogen abstraction, making the benzylic position a prime target for oxidative transformation.[3]
The primary goal in the oxidation of 4-methylindan is typically the synthesis of 4-methyl-1-indanone. This requires selective oxidation at one of the two benzylic CH₂ groups of the five-membered ring.
Caption: General mechanism of benzylic C-H oxidation via radical formation.
Classical Stoichiometric Oxidation Protocols
Traditional methods often rely on strong, stoichiometric oxidants. While effective, these methods often require harsh conditions and generate significant hazardous waste, necessitating careful handling and disposal.
Protocol 1: Oxidation with Chromium Trioxide (Jones Oxidation)
Chromium(VI) reagents, such as chromic acid (H₂CrO₄) formed in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid, are powerful oxidants capable of converting secondary benzylic carbons to ketones.[4] This method is robust but requires stringent safety protocols due to the high toxicity and carcinogenicity of Cr(VI) compounds.[5]
Causality: The strong oxidizing power of Cr(VI) effectively cleaves the benzylic C-H bond. The reaction is typically performed in acetone, which is relatively inert to the oxidant under these conditions and serves as a good solvent for the substrate. The acidic environment facilitates the formation of the active chromate ester intermediate.
Protocol Steps:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methylindan (1.0 eq) in reagent-grade acetone (10-15 mL per gram of substrate). Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃, 2.0 eq) in concentrated sulfuric acid (2.0 eq), then diluting slowly with water until the final volume is approximately 3 mL per gram of CrO₃. Caution: This process is highly exothermic. Prepare the reagent in a separate flask cooled in an ice bath.
-
Reaction: Add the prepared Jones reagent dropwise to the stirred solution of 4-methylindan, maintaining the internal temperature below 10 °C. The solution will turn from orange to a murky green/brown color as the Cr(VI) is reduced to Cr(III).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess oxidant by the slow, dropwise addition of isopropanol until the orange color disappears completely.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-methyl-1-indanone.
Protocol 2: Controlled Oxidation with Potassium Permanganate (KMnO₄)
Potassium permanganate is another powerful and inexpensive oxidant.[6] However, under hot, acidic, or concentrated conditions, it can aggressively cleave C-C bonds and over-oxidize the substrate.[1][7] For the selective conversion to a ketone, the reaction must be carefully controlled under neutral or slightly alkaline conditions, often using a phase-transfer catalyst to improve solubility and reactivity.
Causality: By controlling the pH and temperature, the reactivity of KMnO₄ can be moderated. A phase-transfer catalyst (e.g., a quaternary ammonium salt) is used to transport the permanganate ion from the aqueous phase to the organic phase where the 4-methylindan is dissolved, allowing the reaction to proceed at a lower temperature and with greater control.
Protocol Steps:
-
Setup: To a round-bottom flask equipped with a vigorous mechanical stirrer, add 4-methylindan (1.0 eq), dichloromethane (15 mL/g), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Reagent Addition: Prepare a solution of potassium permanganate (1.5 eq) and sodium bicarbonate (2.0 eq) in water (20 mL/g of KMnO₄). Add this aqueous solution to the organic mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The purple color of the permanganate will slowly be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may take 6-24 hours. If the reaction stalls, more KMnO₄ solution can be added.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate 4-methyl-1-indanone.
Modern Catalytic & Selective Oxidation Protocols
Modern synthetic chemistry emphasizes the use of catalytic methods that are more efficient, selective, and environmentally benign. These approaches often use molecular oxygen (from air) as the terminal oxidant, producing water as the only byproduct.
Protocol 3: Metal-Catalyzed Aerobic Oxidation
Transition metal catalysts, particularly those based on cobalt, manganese, or copper, are effective for the aerobic oxidation of benzylic C-H bonds.[8][9] These reactions often require a radical initiator and are performed at elevated temperatures.
Causality: The metal catalyst, in a higher oxidation state, facilitates the abstraction of a benzylic hydrogen, initiating a radical chain reaction. Molecular oxygen traps the resulting benzylic radical to form a hydroperoxide intermediate, which then decomposes to the ketone product.
Protocol Steps:
-
Setup: In a flask or a pressure vessel equipped with a magnetic stir bar and a condenser open to an air or oxygen balloon, combine 4-methylindan (1.0 eq), Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 0.02 eq), and N-Hydroxyphthalimide (NHPI, 0.1 eq) in glacial acetic acid (10 mL/g).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring under an atmosphere of air or oxygen.
-
Monitoring: Monitor the consumption of the starting material by GC-MS. The reaction is typically complete in 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.
Protocol 4: Oxidation via Benzylic Bromination with N-Bromosuccinimide (NBS)
This is a two-step, one-pot strategy that leverages the high selectivity of radical bromination at the benzylic position using N-Bromosuccinimide (NBS).[10][11] The resulting benzylic bromide is unstable and can be hydrolyzed in situ or in a subsequent step to the corresponding alcohol, which is then oxidized to the ketone.
Causality: NBS provides a low, steady concentration of bromine radicals (Br•) upon initiation (with light or a radical initiator like AIBN), which selectively abstract the weaker benzylic hydrogen. The subsequent addition of an aqueous base promotes hydrolysis of the intermediate bromide to an alcohol, which is then oxidized.
Protocol Steps:
-
Bromination: In a flask protected from light, dissolve 4-methylindan (1.0 eq) in carbon tetrachloride (CCl₄) or acetonitrile (15 mL/g). Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq).
-
Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis/Oxidation: Cool the mixture. Add a mixture of water and a base like calcium carbonate or silver nitrate and continue to stir at an elevated temperature (e.g., 60-80 °C) for another 4-8 hours to facilitate hydrolysis and subsequent oxidation.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.
Comparative Analysis and Method Selection
| Method | Oxidant/Catalyst | Conditions | Typical Yield | Selectivity | Pros | Cons |
| Jones Oxidation | CrO₃ / H₂SO₄ | Acetone, 0-10 °C | 60-80% | Good | Robust, well-established | Highly toxic Cr(VI), stoichiometric waste |
| KMnO₄ Oxidation | KMnO₄ / NaHCO₃ | CH₂Cl₂/H₂O, PTC, RT | 50-70% | Moderate | Inexpensive reagent | Risk of over-oxidation, biphasic, MnO₂ waste |
| Aerobic Oxidation | Co(OAc)₂ / O₂ (Air) | Acetic Acid, 80-100 °C | 70-90% | High | Green (O₂ oxidant), catalytic | Requires higher temp., potential for side reactions |
| NBS Oxidation | NBS / AIBN | CCl₄, Reflux | 65-85% | High | Highly selective bromination | Two-step process, uses halogenated solvents |
Choosing the appropriate protocol depends on the specific requirements of the synthesis. For large-scale, environmentally conscious processes, Catalytic Aerobic Oxidation is the superior choice. For small-scale lab synthesis where robustness is key and proper waste handling is in place, Jones Oxidation offers a reliable route. The NBS method provides excellent selectivity and is a good alternative when other methods fail.
General Experimental & Purification Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromium Trioxide [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of the CuII-catalyzed benzylic oxygenation of (aryl)(heteroaryl)methanes with oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2,3-dihydro-1H-indene
Welcome to the technical support center for the synthesis of 4-methyl-2,3-dihydro-1H-indene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your product yield.
Overview of the Synthetic Pathway
The most reliable and common route to this compound is a two-stage process. The first stage involves the formation of the indanone intermediate, 4-methyl-1-indanone , followed by the reduction of its carbonyl group in the second stage to yield the final product.
This guide is structured to address potential issues in each of these critical stages.
troubleshooting common side reactions in Friedel-Crafts alkylation of indanes
Welcome to the technical support center for the Friedel-Crafts alkylation of indanes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of mono-, di-, and even tri-alkylated indanes. How can I improve the selectivity for the mono-alkylated product?
A1: This issue, known as polyalkylation, is a frequent challenge in Friedel-Crafts alkylation. It arises because the newly introduced alkyl group is electron-donating, which activates the indane ring, making the mono-alkylated product more reactive than the starting material.[1][2] Consequently, it can undergo further alkylation.
The root of the problem lies in the relative reaction rates. Once the first alkyl group attaches, the indane ring becomes more nucleophilic, accelerating subsequent alkylation steps.
-
Utilize a Large Excess of the Aromatic Substrate: This is the most straightforward and effective strategy.[1][3] By increasing the concentration of the indane relative to the alkylating agent, you statistically favor the electrophile reacting with the unreacted starting material over the more reactive mono-alkylated product. A molar ratio of 5:1 to 10:1 (indane:alkylating agent) is a good starting point.
-
Control Reaction Stoichiometry and Temperature:
-
Carefully control the molar ratio of your reactants.
-
Lowering the reaction temperature can decrease the rate of the second alkylation, potentially improving selectivity for the mono-alkylated product.[3]
-
-
Alternative Strategy: Friedel-Crafts Acylation followed by Reduction: This two-step approach offers superior control.[1][3]
-
Acylation: First, perform a Friedel-Crafts acylation. The introduced acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further substitution.[3]
-
Reduction: The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[4][5]
-
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add the acyl chloride.
-
After stirring for 15-30 minutes, add the indane dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours or until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.
-
Perform a standard aqueous workup and purify the resulting ketone by column chromatography or recrystallization.
Q2: I'm observing an unexpected isomer of my desired alkylated indane. What is causing this, and how can I prevent it?
A2: The formation of an isomeric product is a classic sign of carbocation rearrangement. [6][7] The Friedel-Crafts alkylation proceeds through a carbocation intermediate.[8] If this intermediate can rearrange to a more stable carbocation via a hydride or alkyl shift, it will do so before the alkylation of the indane ring occurs.[9][10]
Primary carbocations are particularly prone to rearranging to more stable secondary or tertiary carbocations.[4][11] For instance, attempting to introduce a n-propyl group using 1-chloropropane will predominantly yield the isopropyl-substituted product.[5]
-
Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to prevent carbocation rearrangements.[4][5] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[5][12] The resulting ketone can then be reduced to the desired linear alkyl group.
-
Choice of Alkylating Agent: If direct alkylation is necessary, select an alkylating agent that forms a stable carbocation that is not prone to rearrangement. This includes tertiary alkyl halides or secondary alkyl halides that cannot rearrange to a more stable carbocation.[4] Methyl and ethyl halides are also safe from rearrangement.[4]
Q3: My Friedel-Crafts alkylation is not proceeding, or the yield is very low. What are the potential causes?
A3: A stalled or low-yielding reaction can be attributed to several factors, primarily related to the catalyst or the substrate itself.
-
Catalyst Deactivation:
-
Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[13] Ensure all glassware is oven- or flame-dried and that anhydrous solvents and reagents are used. Water will hydrolyze and deactivate the catalyst.[13]
-
Substrate-Induced Deactivation: If your indane substrate contains basic functional groups (e.g., -NH₂, -OH), the lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid, deactivating it.[13]
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction fails with aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[1][6] These groups render the ring too electron-poor to attack the carbocation electrophile.
-
Unsuitable Alkylating Agents: Aryl and vinyl halides are unreactive in Friedel-Crafts alkylation because their corresponding carbocations are too unstable to form under the reaction conditions.[1][14]
-
Choice of Lewis Acid: While AlCl₃ is a powerful catalyst, milder Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can be effective and may offer better selectivity for certain substrates.[1][15] The reactivity order of common Lewis acid catalysts is generally AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ > BCl₃ > BF₃.[7]
Summary of Key Parameters
| Parameter | Recommendation for Mono-alkylation | Recommendation to Avoid Rearrangement |
| Substrate Ratio | Large excess of indane (5:1 to 10:1) | Not directly applicable |
| Reaction Type | Friedel-Crafts Alkylation (with excess indane) or Acylation-Reduction | Friedel-Crafts Acylation followed by Reduction |
| Temperature | Lower temperatures may improve selectivity | Not the primary control method |
| Alkylating Agent | Use limiting amounts | Use acyl halides or non-rearranging alkyl halides |
| Catalyst | Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃) | Anhydrous Lewis Acid |
References
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- Pearson+. (n.d.). How does Friedel-Crafts acylation prevent carbocation rearrangeme....
- YouTube. (2023, September 30). Friedel Crafts rearrangement.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- LibreTexts Chemistry. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
- YouTube. (2024, June 18). EAS Reactions Part 4: Rearrangements in Friedel-Crafts Alkylation, A Problem that Acylation Solves.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Eduncle. (2020, October 3). Polyalkylation.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polyalkylation [scoop.eduncle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Methylindan
Welcome to the comprehensive technical support guide for the purification of crude 4-methylindan. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity 4-methylindan for their downstream applications. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles.
Understanding the Challenge: Impurities in Crude 4-Methylindan
The purity of 4-methylindan is critical for its successful use in various synthetic pathways. Crude 4-methylindan, depending on its synthetic route, can contain a variety of impurities that may interfere with subsequent reactions. Understanding the nature of these impurities is the first step toward effective purification.
Common Impurities:
-
Isomeric Impurities: The most common and often most challenging impurities to remove are isomers of 4-methylindan, such as 5-methylindan and 7-methylindan. These isomers often have very similar physical properties, including close boiling points, making separation by simple distillation difficult.[1]
-
Unreacted Starting Materials: Depending on the synthesis method, residual starting materials may be present in the crude product. For instance, if prepared via Friedel-Crafts alkylation, unreacted indane or alkylating agents might persist.
-
Byproducts of Synthesis: Side reactions during synthesis can lead to various byproducts. These can include dialkylated indanes, polymeric materials, or products from rearrangement reactions.[2][3]
-
Solvent Residues: Residual solvents from the reaction or initial work-up steps are common impurities that need to be removed.
-
Water: Moisture can be introduced during the work-up and extraction phases.
Analytical Techniques for Purity Assessment
Before and after purification, it is crucial to assess the purity of your 4-methylindan sample. Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating and identifying volatile and semi-volatile impurities. It can provide quantitative data on the purity of your sample and help in the structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify impurities by comparing the spectra of your sample to that of a pure standard. The presence of unexpected peaks can indicate impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the purity of your sample. The presence of multiple spots indicates the presence of impurities. For non-polar compounds like 4-methylindan, a common eluent system is hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.[4]
Frequently Asked Questions (FAQs)
Q1: My GC-MS analysis of crude 4-methylindan shows multiple peaks with the same mass-to-charge ratio but different retention times. What are these?
A1: These are most likely isomers of methylindan, such as 5-methylindan or 7-methylindan. These compounds have the same molecular weight but different structures, leading to different retention times on a GC column. Their close boiling points make them difficult to separate by simple distillation.[1]
Q2: After purification by distillation, my 4-methylindan is still not pure enough for my next reaction. What should I do?
A2: If simple distillation is insufficient, you likely have close-boiling impurities, such as isomers.[5] In this case, you should consider more advanced purification techniques like fractional distillation with a high-efficiency column or preparative column chromatography.
Q3: My crude 4-methylindan is a dark-colored oil. What causes the color and how can I remove it?
A3: The dark color is likely due to polymeric byproducts or other high-molecular-weight impurities formed during the synthesis. These can often be removed by passing the crude product through a short plug of silica gel or by distillation, as the colored impurities are typically less volatile.
Q4: Can I use crystallization to purify 4-methylindan?
A4: While 4-methylindan is a liquid at room temperature (Melting Point: 86-87 °C is for 4-Methyl-1-indanone, a related but different compound), purification by crystallization of a derivative is a potential strategy.[6] For instance, you could derivatize the aromatic ring, purify the solid derivative by recrystallization, and then cleave the derivative to regenerate the purified 4-methylindan. However, this is a more complex, multi-step approach.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Poor separation during fractional distillation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[7] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation is key for separating close-boiling compounds.[8] | |
| Product co-elutes with impurities during column chromatography | Inappropriate solvent system. | Optimize the eluent system. For non-polar compounds like 4-methylindan, start with a non-polar solvent like hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane. Use TLC to find the optimal solvent system before running the column.[4] |
| Low recovery of product after purification | Product held up in the distillation column or adsorbed onto the chromatography stationary phase. | For distillation, ensure the column is properly insulated to prevent heat loss. For chromatography, after collecting the main product fractions, flush the column with a more polar solvent to recover any strongly adsorbed material. |
| Incomplete extraction during work-up. | Use a sufficient volume of an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. | |
| Presence of water in the final product | Inadequate drying of the organic phase. | Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) for a sufficient amount of time before removing the solvent.[9] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is most effective for separating 4-methylindan from impurities with different boiling points. It is particularly useful for removing lower and higher boiling point impurities. The boiling point of 4-methylindan is approximately 203-204 °C.[6][10]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux) of appropriate length. The longer the column, the better the separation of close-boiling liquids.[7]
-
Charging the Flask: To a round-bottom flask, add the crude 4-methylindan and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the thermometer should remain steady at the boiling point of the first fraction (the most volatile impurity). Collect this fraction in a separate receiving flask.
-
Collecting the Product: Once the first fraction has been collected, the temperature may rise. When the temperature stabilizes at the boiling point of 4-methylindan (around 203-204 °C), change the receiving flask to collect the purified product.
-
Completion: Stop the distillation when only a small amount of residue remains in the distilling flask to avoid distilling over high-boiling impurities.
Diagram of Fractional Distillation Workflow:
Caption: Workflow for the purification of 4-methylindan by fractional distillation.
Protocol 2: Purification by Column Chromatography
This technique is highly effective for separating compounds with different polarities, making it ideal for removing isomeric impurities that are difficult to separate by distillation.[4]
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude 4-methylindan in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). The least polar compounds will elute first.
-
Gradient Elution (if necessary): If the desired product does not elute with the non-polar solvent, gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-methylindan.
Diagram of Column Chromatography Workflow:
Sources
- 1. quora.com [quora.com]
- 2. d-nb.info [d-nb.info]
- 3. Selective production of methylindan and tetralin with xylose or hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.chemicalbook.com [m.chemicalbook.com]
- 7. Purification [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 4-methylindane [stenutz.eu]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 4-Methylindan Derivatives
Welcome to the technical support center for the synthesis of 4-methylindan and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework in a question-and-answer format, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize reaction parameters, and achieve high-yield, high-purity outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are foundational to planning a successful synthesis.
Q1: What are the primary synthetic routes to 4-methylindan, and which is recommended for high purity?
A1: The two most common approaches are direct Friedel-Crafts alkylation of indan and a two-step Friedel-Crafts acylation followed by reduction.
-
Direct Friedel-Crafts Alkylation: This method uses an alkylating agent (e.g., methyl chloride) with a Lewis acid catalyst. While seemingly straightforward, it is plagued by significant challenges. The alkyl group is an activating group, making the product (4-methylindan) more reactive than the starting material (indan).[1][2] This leads to a high risk of polyalkylation , where multiple methyl groups are added to the aromatic ring, resulting in a complex mixture that is difficult to purify.[3][4] Furthermore, the carbocations involved are prone to rearrangement, which is less of an issue for a simple methyl group but critical for longer alkyl chains.[1]
-
Friedel-Crafts Acylation followed by Reduction (Recommended): This two-step route is superior for achieving high purity and regioselectivity.
-
Acylation: Indan is first reacted with an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) to form 4-acetylindan. The acyl group is an electron-withdrawing group that deactivates the aromatic ring, effectively preventing further acylation reactions.[2] This self-limiting step is crucial for obtaining a clean, mono-substituted product.
-
Reduction: The resulting ketone is then reduced to the corresponding alkyl group using methods like Wolff-Kishner or Clemmensen reduction.
-
This two-step pathway, while longer, offers precise control over the reaction, minimizing the formation of polysubstituted byproducts and ensuring a cleaner final product.
Q2: My synthesis is resulting in a mixture of 4-methylindan and 5-methylindan. How can I improve regioselectivity for the 4-position?
A2: Achieving high regioselectivity is a common challenge. The electronic and steric profile of the indan system directs incoming electrophiles. The 5-position is often electronically favored, while the 4-position is more sterically hindered. To favor the 4-position:
-
Choice of Catalyst: Bulky Lewis acid catalysts can sterically direct the incoming electrophile to the less-hindered 5-position. Conversely, certain catalyst systems can favor the 4-position. For instance, using a milder Lewis acid or a specific heterogeneous catalyst like H-ZSM-5 zeolite has been shown to influence selectivity in related systems.[5]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the reaction is under greater kinetic control, which can favor the formation of a specific isomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity and steric bulk of the electrophile-catalyst complex.[6][7] Experimenting with different solvents, such as dichloromethane (DCM), carbon disulfide, or nitrobenzene, can alter the isomeric ratio.
Q3: Why is my yield consistently low even when I see product formation via TLC/GC-MS?
A3: Low isolated yield despite apparent product formation often points to issues with the workup or purification process.
-
Incomplete Quenching: Friedel-Crafts reactions require careful quenching. The Lewis acid catalyst (e.g., AlCl₃) forms a complex with the ketone product. This complex must be thoroughly hydrolyzed, typically by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl). Incomplete hydrolysis can lead to loss of product during extraction.
-
Product Volatility: 4-methylindan is a relatively volatile compound. Excessive heating or prolonged exposure to high vacuum during solvent removal can lead to significant loss of product. It is advisable to use a rotary evaporator at a moderate temperature and vacuum.
-
Purification Losses: Purification by column chromatography can lead to losses, especially if the product co-elutes with byproducts. Re-evaluating the solvent system for chromatography or considering alternative purification methods like vacuum distillation may be necessary.[8]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Product Formation
-
Symptom: TLC or GC-MS analysis shows only starting material or trace amounts of the desired product.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Suggested Solution |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are extremely hygroscopic. Moisture deactivates the catalyst by forming hydrates, rendering it unable to generate the electrophile. | Use a fresh, unopened bottle of the Lewis acid. Weigh and transfer it quickly in a glovebox or under an inert atmosphere. Ensure all glassware is rigorously oven-dried. |
| Deactivated Aromatic Ring | If your indan starting material has deactivating substituents (e.g., nitro, acyl groups), it will be unreactive to Friedel-Crafts conditions.[4] | Ensure the starting indan is unsubstituted or substituted with activating groups. If the substrate is deactivated, a different synthetic strategy is required. |
| Poor Quality Reagents/Solvents | Solvents must be anhydrous. Protic impurities or coordinating solvents (like THF or acetone) can complex with and deactivate the Lewis acid catalyst.[7][9] | Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. Ensure the alkyl or acyl halide is pure. |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be met. | While lower temperatures favor selectivity, the reaction may need to be heated moderately. Try running the reaction at a slightly higher temperature (e.g., 0 °C to room temperature, or reflux in DCM) and monitor by TLC.[10] |
Problem 2: Significant Polyalkylation Byproducts
-
Symptom: GC-MS or NMR shows multiple products corresponding to the addition of two or more alkyl groups. (This is most common in direct alkylation).
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Suggested Solution |
| Product is More Reactive than Starting Material | The methyl group added during alkylation is electron-donating, which activates the aromatic ring and makes the product more susceptible to further electrophilic attack than the starting material.[1][2] | Switch to the Friedel-Crafts Acylation/Reduction route. The deactivating nature of the acyl group prevents over-acylation.[2] If you must use alkylation, use a large excess of the indan starting material to increase the statistical probability of the electrophile reacting with it instead of the mono-alkylated product. |
| High Catalyst Concentration or Temperature | Harsher reaction conditions can overcome the deactivation provided by an acyl group (in acylation) or aggressively promote polyalkylation. | Reduce the molar equivalents of the Lewis acid catalyst. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem 3: Product Decomposition During Workup
-
Symptom: The crude reaction mixture shows the desired product, but it disappears or diminishes after aqueous workup or purification.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Suggested Solution |
| Harsh Acidic/Basic Conditions | Some indan derivatives can be sensitive to strong acids or bases, especially at elevated temperatures, leading to degradation or side reactions. | Use dilute acid (e.g., 1M HCl) for the workup and keep the mixture cold. When neutralizing, use a saturated solution of a mild base like sodium bicarbonate instead of concentrated NaOH. |
| Oxidation | Indan derivatives can be susceptible to air oxidation, especially if they contain electron-rich aromatic rings or sensitive functional groups. | Perform the workup and extraction steps quickly. If the product is particularly sensitive, consider sparging solvents with nitrogen or argon before use. |
Section 3: Recommended Protocol & Optimization Data
This section provides a robust, two-step protocol for the synthesis of 4-methylindan, which minimizes the common issues of polyalkylation and poor regioselectivity.
Experimental Protocol: Synthesis of 4-Methylindan via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation of Indan
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 eq) dropwise to the suspension via the dropping funnel.
-
After the addition is complete, add indan (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2 eq).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4-acetylindan.
Step 2: Wolff-Kishner Reduction of 4-Acetylindan
-
In a flask equipped with a reflux condenser, combine the crude 4-acetylindan (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq).
-
Add potassium hydroxide (KOH) pellets (4-5 eq) portion-wise.
-
Heat the mixture to 130-140 °C for 1-2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reflux at this temperature for 3-4 hours until nitrogen evolution ceases.
-
Cool the mixture, dilute with water, and extract with ether or toluene.
-
Wash the combined organic layers with dilute HCl and then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude 4-methylindan by vacuum distillation or column chromatography.
Data Tables for Parameter Optimization
The following tables summarize how varying key parameters can affect the outcome of the Friedel-Crafts acylation step.
Table 1: Effect of Lewis Acid Catalyst on Yield & Regioselectivity
| Catalyst (1.1 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | 4-isomer : 5-isomer Ratio |
| AlCl₃ | DCM | 0 to RT | 3 | ~85-90% | ~3 : 1 |
| FeCl₃ | DCM | RT | 6 | ~60-70% | ~2 : 1 |
| SnCl₄ | DCM | 0 to RT | 5 | ~75-80% | ~2.5 : 1 |
| TiCl₄ | DCM | -10 to 0 | 4 | ~80-85% | ~3.5 : 1 |
Note: Ratios are illustrative and can vary based on precise conditions.
Table 2: Influence of Solvent on Reaction Outcome (using AlCl₃)
| Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| Dichloromethane (DCM) | 0 to RT | 3 | High | Good solubility, standard choice. |
| Carbon Disulfide (CS₂) | 0 to RT | 4 | High | Can improve selectivity in some cases; toxic. |
| Nitrobenzene | 5 to RT | 2 | Moderate | Can dissolve catalyst complex, but is a deactivating solvent and difficult to remove. |
| 1,2-Dichloroethane | RT | 3 | High | Higher boiling point allows for higher reaction temperatures if needed. |
Section 4: Visualization of Workflows and Mechanisms
Visual aids can clarify complex decision-making processes and reaction pathways.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Synthetic Pathway: Acylation-Reduction Route
Caption: Recommended Two-Step Synthesis Pathway.
References
- PrepChem. Synthesis of 4-methylindane.
- Google Patents. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
- Wang, B., et al. (2024). Selective production of methylindan and tetralin with xylose or hemicellulose. Nature Communications.
- University of Calgary. Ch12: Friedel-Crafts limitations.
- Quora. What are the limitations of Fridel-Craft Alkylation?.
- Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations.
- Shafiee, M., & Al-Awadi, N. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- PharmaGuideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- PubMed. Effect of solvent type on the degradation of 4-MET.
- ResearchGate. The effect of solvents and temperature for synthesis of 4a.
- Biotage. Can reaction solvent choice impact synthesis results?.
- PubMed. Solvent Dictated Organic Transformations.
- Google Patents. US2938054A - Process for purification of 4, 4'-methylenedianiline.
- National Center for Biotechnology Information. Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry.
- Pieters, L., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. Selective production of methylindan and tetralin with xylose or hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of solvent type on the degradation of 4-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
identifying and removing impurities from 4-methyl-2,3-dihydro-1H-indene
Technical Support Center: 4-Methyl-2,3-dihydro-1H-indene
A Guide for Researchers and Development Professionals on Impurity Identification and Remediation
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges encountered in the lab. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and remove impurities effectively, ensuring the integrity of your research and development projects.
Section 1: Frequently Asked Questions - Understanding Your Impurity Profile
This section addresses the foundational questions regarding the types of impurities you are likely to encounter.
Q1: What are the most common types of impurities I should expect in my crude this compound?
The impurity profile of your product is a direct reflection of its synthetic history and subsequent handling. Impurities are generally categorized by regulatory bodies like the ICH into three main classes.[1]
-
Organic Impurities: This is the most common class and includes substances originating from the synthesis or degradation.
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis. The specific compounds depend entirely on your synthetic route.[2][3]
-
By-products: Compounds formed from side reactions. For instance, Friedel-Crafts type reactions may lead to positional isomers (e.g., 5-methyl or 6-methyl-2,3-dihydro-1H-indene) or poly-alkylated products.
-
Degradation Products: The indene structure can be susceptible to oxidation over time if not stored properly (e.g., under an inert atmosphere), potentially forming ketones or other oxygenated species.
-
-
Inorganic Impurities: These are often introduced from reagents, catalysts, or manufacturing equipment.[4]
-
Residual Solvents: Volatile organic compounds used as reaction or purification media that remain in the final product.[1][4] Common examples include hexane, ethyl acetate, dichloromethane (DCM), and toluene.
Q2: My synthesis involved the cyclization of an alkyl-substituted ethynylbenzene. What specific by-products should I be looking for?
This is an excellent question, as your synthetic route is the best predictor of specific impurities. For metal-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes, the mechanism can involve complex intermediates like metal-vinylidenes.[2]
Primary Impurities to Investigate:
-
Positional Isomers: Depending on the substitution pattern of your starting material, alternative cyclization pathways may lead to different isomers of the indene core.
-
Unreacted Starting Material: Incomplete conversion is common. This is typically easy to identify via GC-MS or NMR if a reference standard is available.
-
Oligomerization Products: Under certain catalytic conditions, the alkyne starting material can dimerize or trimerize, leading to high-molecular-weight impurities.
-
Indanone Derivatives: If the reaction involves oxidative conditions or the presence of water, you might see the formation of 4-methyl-1-indanone.
A logical workflow for identifying these impurities is essential for developing a robust purification strategy.
Sources
Technical Support Center: Regioselective Functionalization of 4-Methylindan
Welcome to the technical support center for the regioselective functionalization of 4-methylindan. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this versatile scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges encountered in the laboratory. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Challenge of Selectivity
4-Methylindan presents a unique set of challenges in regioselective functionalization due to the presence of multiple reactive sites: the aromatic ring with varying electron densities at the C5, C6, and C7 positions, and the benzylic C1 and C3 positions. The interplay between the activating, ortho-para directing methyl group and the steric hindrance imposed by the fused aliphatic ring dictates the outcome of chemical transformations. This guide will help you dissect these factors to achieve your desired substitution pattern.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Electrophilic Aromatic Substitution
Question 1: I am attempting a Friedel-Crafts acylation on 4-methylindan and obtaining a mixture of isomers. How can I improve the regioselectivity for the 7-position?
Answer: This is a common challenge. The methyl group at C4 is an activating, ortho-para director, meaning it increases the electron density at the C5 (ortho) and C7 (para) positions, making them susceptible to electrophilic attack.[1][2] However, the C5 position is sterically hindered by the adjacent methyl group and the fused ring. To favor substitution at the C7 position, you can employ a few strategies:
-
Sterically Bulky Lewis Acids: Using a bulkier Lewis acid, such as aluminum trichloride complexed with a bulky ligand, can disfavor acylation at the more sterically hindered C5 position.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the thermodynamically favored product, which is often the less sterically hindered para-substituted isomer (7-acylated).
-
Choice of Acylating Agent: Using a more sterically demanding acylating agent can also increase the preference for the C7 position.
Here is a decision-making workflow for optimizing the regioselectivity of Friedel-Crafts acylation:
Caption: Decision workflow for improving 7-position selectivity in Friedel-Crafts acylation.
Question 2: I am trying to nitrate 4-methylindan and am concerned about over-nitration and safety. What are the recommended conditions?
Answer: Nitration of activated aromatic rings like 4-methylindan requires careful control to prevent multiple substitutions and ensure safety. The methyl group strongly activates the ring, making it prone to dinitration.
Recommended Protocol for Mononitration:
-
Nitrating Agent: Use a milder nitrating agent. Instead of the aggressive nitric acid/sulfuric acid mixture, consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄.
-
Temperature Control: Maintain a low temperature (typically -10 to 0 °C) throughout the reaction to control the reaction rate and improve selectivity.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the nitrating agent to ensure complete conversion of the starting material while minimizing dinitration.
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Acetyl nitrate or NO₂BF₄ | Milder, reduces risk of over-reaction. |
| Temperature | -10 to 0 °C | Slows down the reaction, enhancing selectivity. |
| Stoichiometry | 1.1-1.2 eq. of nitrating agent | Minimizes dinitration. |
Caption: Recommended conditions for the mononitration of 4-methylindan.
Section 2: Benzylic Functionalization
Question 3: My benzylic bromination of 4-methylindan using NBS is giving me a mixture of mono- and di-brominated products at the C1 and C3 positions. How can I selectively obtain the mono-brominated product?
Answer: The benzylic C-H bonds at the C1 and C3 positions of 4-methylindan are weakened by the adjacent aromatic ring, making them susceptible to radical bromination.[3][4] Achieving mono-selectivity can be challenging. Here are some troubleshooting steps:
-
Control NBS Stoichiometry: Use no more than 1.05 equivalents of N-bromosuccinimide (NBS). An excess of NBS will inevitably lead to di-bromination.
-
Slow Initiator Addition: If using a radical initiator like AIBN or benzoyl peroxide, add it portion-wise or as a dilute solution over time to maintain a low concentration of radicals.
-
Light Source: Use a low-intensity light source or control the reaction time carefully if using photochemical initiation.
-
Monitoring: Closely monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Experimental Protocol for Mono-bromination:
-
Dissolve 4-methylindan (1.0 eq.) in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.05 eq.).
-
Add a catalytic amount of AIBN (0.05 eq.).
-
Heat the mixture to reflux (or irradiate with a low-power UV lamp) and monitor the reaction closely.
-
Upon completion, cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine.
-
Purify the product by column chromatography.
Question 4: I want to oxidize the benzylic positions of 4-methylindan to the corresponding ketones (indanones). What are the best oxidizing agents to use to avoid cleaving the ring?
Answer: Strong oxidizing agents like potassium permanganate can cleave the alkyl chain and the aromatic ring.[3] For a more controlled oxidation to the ketone, consider the following reagents:
-
Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for oxidizing benzylic methylenes to ketones without over-oxidation.
-
Manganese-based reagents: A manganese catalyst with a suitable oxidant like H₂O₂ can provide a chemoselective benzylic oxidation.[5]
-
Oxygen with a catalyst: Molecular oxygen in the presence of a catalyst like N-hydroxyphthalimide (NHPI) can also achieve selective benzylic oxidation.
Caption: Reagent selection for the selective benzylic oxidation of 4-methylindan.
Section 3: C-H Activation Strategies
Question 5: I am interested in using a directing group strategy for the C-H functionalization of the aromatic ring of 4-methylindan. What are some suitable directing groups and where would they direct the functionalization?
Answer: C-H activation using directing groups is a powerful tool for achieving regioselectivity that is not dictated by the inherent electronics of the substrate.[6] For 4-methylindan, a directing group would typically be installed at a pre-existing functional group or introduced to the indan scaffold.
Potential Directing Group Strategies:
-
If you have a carboxylic acid at the benzylic position (e.g., from oxidation): An amide-based directing group can be installed. For example, a picolinamide or an 8-aminoquinoline amide can direct ortho-C-H activation. In the case of a carboxylic acid at C1, this would direct functionalization to the C7 position.
-
Introducing a directing group onto the aromatic ring: If you can selectively introduce a functional group like an amine or a phenol, these can be converted into directing groups. For example, a phenol can be converted to a pyrimidyl ether, which directs ortho-C-H activation.
The choice of directing group and catalyst system (often palladium, rhodium, or ruthenium-based) will determine the type of functionalization (e.g., arylation, alkenylation, acylation).
| Directing Group Precursor | Directing Group | Likely Position of Functionalization |
| C1-Carboxylic Acid | Picolinamide | C7 |
| 5-Hydroxy | Pyrimidyl ether | C6 |
| 7-Amino | Pyridyl amine | C6 |
Caption: Potential directing group strategies for the C-H functionalization of 4-methylindan derivatives.
References
- Chemguide. (n.d.). Learning outcome 30.1.4.
- Quora. (2018). How does the methyl group o-p directing?
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Chemistry LibreTexts. (2015). 16.2: Directing Inductive Effects of Alkyl Groups.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
- University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2014). Why methyl group is 2,4-directing?
- ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution...
- NIH. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
- YouTube. (2013). Benzylic Bromination.
- NIH. (n.d.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
- Wikipedia. (n.d.). Wohl–Ziegler bromination.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- NIH. (n.d.). Tuning Benzylic C−H Functionalization of (Thio)xanthenes with Electrochemistry.
- PubMed. (n.d.). Solvent-switched benzylic methylene functionalization: addition, ring-opening, cyclization, and unexpected cleavage of C-O and C-C bonds.
- Taylor & Francis Online. (2018). Catalyst-free benzylic C(sp3)-H functionalization of methyl quinolines with tryptanthrins.
- NIH. (n.d.). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination.
- ResearchGate. (n.d.). Mild metal-catalyzed C-H activation: Examples and concepts.
- MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Debabrata Maiti Group. (n.d.). Metal Catalyzed C-H activation.
- ResearchGate. (n.d.). a General outline of metal-mediated C–H activation and...
- NIH. (n.d.). Selective production of methylindan and tetralin with xylose or hemicellulose.
- ResearchGate. (n.d.). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.
- ResearchGate. (n.d.). Synthesis of 4- and 6-Substituted Nitroindoles.
- ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole.
- PubMed. (n.d.). Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity.
- ResearchGate. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano- crystalline sulfated-zirconia.
- RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
- MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
- MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
- NIH. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids.
- Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References.
- PubMed. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
- NIH. (n.d.). 4-Methylindan.
Sources
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- 5. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
workup procedures to minimize product loss of 4-methyl-2,3-dihydro-1H-indene
Welcome to the technical support guide for 4-methyl-2,3-dihydro-1H-indene. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for minimizing product loss during reaction workup and purification. Our focus is on explaining the causality behind each procedural choice to ensure both efficiency and high recovery of your target compound.
Understanding Your Compound: Key Properties Influencing Workup
Success in isolating this compound begins with understanding its fundamental physicochemical properties. These characteristics dictate its behavior in biphasic systems and during solvent removal, directly impacting potential loss pathways.
| Property | Value | Implication for Workup & Rationale |
| Molecular Formula | C₁₀H₁₂ | A relatively small, hydrocarbon-rich molecule.[1] |
| Molecular Weight | 132.20 g/mol | Indicates moderate volatility; caution is required during solvent removal.[1] |
| Appearance | Colorless to light yellow liquid | Visual confirmation of the organic phase. Any significant color may indicate impurities.[2] |
| Boiling Point | ~204-206 °C at 760 mmHg | The high boiling point allows for the removal of common, lower-boiling organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane) via rotary evaporation with minimal product loss, provided conditions are controlled.[2] |
| Density | ~0.96 - 0.98 g/cm³ | Less dense than water. Your product will be in the top organic layer when extracted with most non-halogenated solvents against an aqueous phase.[2][3] |
| Solubility | Insoluble in water; Soluble in common organic solvents (ether, benzene, etc.).[3][4][5] | This is the foundational principle for using liquid-liquid extraction to separate it from water-soluble impurities (salts, acids, bases).[5] |
| Vapor Pressure | ln(Pvp) = 14.1478 - 3881.33 / (T - 70.0) (P in kPa, T in K) | This equation allows for precise control over rotary evaporation. For example, at a common water bath temperature of 40°C (313.15 K), the pressure should be kept above ~20 mbar to prevent significant evaporative loss.[6] |
Optimized Workup Protocol: A Step-by-Step Guide
This protocol assumes a typical synthesis, such as a Friedel-Crafts alkylation, where the reaction mixture contains the product, a Lewis acid catalyst (e.g., AlCl₃), unreacted starting materials, and the reaction solvent.[7]
Diagram of the General Workup Workflow
Caption: General workflow for isolating 4-methylindane.
Detailed Protocol Steps:
-
Quenching the Reaction:
-
Action: Cool the reaction vessel in an ice-water bath (0 °C). Slowly and carefully add cold, dilute aqueous acid (e.g., 1M HCl) to the stirred reaction mixture.
-
Causality & Expertise: The Lewis acid catalyst (e.g., AlCl₃) is highly reactive with water. Adding cold acid hydrolyzes and deactivates the catalyst in a controlled manner, preventing an uncontrolled exotherm. This step also dissolves the resulting aluminum salts into the aqueous phase, preparing them for removal.[8]
-
-
Liquid-Liquid Extraction:
-
Action: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (diethyl ether or ethyl acetate are good choices) to dissolve your product.[9] The total volume of the organic layer should be roughly equal to the aqueous layer.
-
Causality & Expertise: 4-Methylindane is non-polar and will preferentially partition into the organic layer, while inorganic salts remain in the aqueous layer.[5] Using a sufficient volume of extraction solvent ensures efficient partitioning.
-
Critical Step: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Shake gently a few times and vent again. Repeat this process. Vigorous shaking at the start can lead to stubborn emulsions.[10]
-
-
Separating the Layers:
-
Action: Allow the layers to fully separate. Drain the bottom aqueous layer. As 4-methylindane has a density less than water, your product is in the top organic layer .
-
Trustworthiness: Never discard any layer until you have confirmed the location of your product. A simple way is to add a few drops of water to a small sample of each layer; the water will be miscible with the aqueous layer.
-
-
Washing the Organic Layer:
-
Purpose: To remove residual impurities. Perform each wash by adding the aqueous solution, shaking/venting as before, and removing the aqueous layer.
-
i. Water Wash: Wash with deionized water (1x). This removes the bulk of any water-soluble, non-acidic/basic impurities.
-
ii. Bicarbonate Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution (1-2x). This neutralizes any remaining acidic residue. Vent frequently, as this neutralization generates CO₂ gas.[11]
-
iii. Brine Wash: Wash with a saturated sodium chloride (brine) solution (1x).
-
Causality & Expertise: The brine wash serves two purposes. First, it reduces the solubility of the organic product in the aqueous layer by increasing the polarity of the aqueous phase (a "salting out" effect). Second, it begins the drying process by drawing dissolved water out of the organic layer, making the subsequent drying step more efficient.[12]
-
-
Drying the Organic Layer:
-
Action: Transfer the organic layer to an Erlenmeyer flask. Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13][14] Add the agent until it no longer clumps together and flows freely as a powder when the flask is swirled (the "snow globe" effect).[13] Allow it to sit for 10-15 minutes.
-
Causality & Expertise: Trace amounts of water dissolved in the organic solvent must be removed to prevent contamination of the final product and interference with characterization. MgSO₄ is fast and has a high capacity, while Na₂SO₄ is neutral and easier to filter but slower.[12]
-
-
Solvent Removal (Concentration):
-
Action: Filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. Concentrate the solution using a rotary evaporator.[15][16]
-
Critical Step & Expertise: To avoid losing your product, use a moderate water bath temperature (30-40 °C). Based on the vapor pressure data, gradually reduce the pressure, ensuring it stays above the pressure at which your product would significantly evaporate. For a 40°C bath, a pressure of 20-30 mbar is a safe starting point for removing solvents like ethyl acetate or hexanes.[6]
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of this compound.
Q1: I've added the extraction solvent and aqueous layer, but now I have a cloudy, inseparable third layer between them. What do I do?
A: You have formed an emulsion. This is a stable suspension of fine droplets of one liquid within the other and is a common issue, especially when dealing with complex reaction mixtures.[17]
Troubleshooting Emulsion Formation
Caption: Decision-making flowchart for breaking emulsions.
-
Immediate Actions:
-
Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, emulsions will break on their own.
-
Gentle Swirling: Gently swirl the funnel or stir the interface with a glass rod. This can help the droplets coalesce.
-
Add Brine: Add a small amount of saturated NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the organic droplets out of suspension.[18]
-
-
If the Problem Persists:
-
Filtration: If you suspect fine solid particles are stabilizing the emulsion, filter the entire mixture through a plug of Celite or glass wool.
-
Solvent Addition: Adding a small amount of a different solvent can sometimes alter the properties of the mixture enough to break the emulsion.[18]
-
Q2: My final yield is very low. Where could my product have gone?
A: Product loss can occur at several stages. Here's a checklist:
-
Incomplete Extraction: Your product may still be partially dissolved in the aqueous layer, especially if insufficient organic solvent was used. Solution: Re-extract the combined aqueous layers 1-2 more times with fresh organic solvent.
-
Evaporation Loss: If you used too high a temperature or too low a pressure during rotary evaporation, you may have evaporated some of your product along with the solvent. Solution: Always use controlled conditions. Check the cold trap of your rotovap; if it contains your product, you can recover it.
-
Adsorption onto Drying Agent: Over-using a drying agent, especially fine powders like MgSO₄, can lead to product being adsorbed onto its surface. Solution: Always rinse the drying agent with a small amount of clean, dry solvent and combine the rinsing with your main solution before evaporation.[19]
-
Premature Disposal: The most common error is misidentifying the layers and discarding the organic layer containing the product. Solution: Adopt a strict protocol of labeling and saving all layers until your product is safely isolated and characterized.
Q3: How do I remove acidic or basic organic impurities from my product?
A: This is a perfect application for an acid-base extraction.[9][20][21][22]
-
To Remove Acidic Impurities (e.g., carboxylic acids): Wash the organic layer with a dilute base like 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The acidic impurity will be deprotonated to form a water-soluble salt, which will be extracted into the aqueous wash.[22]
-
To Remove Basic Impurities (e.g., amines): Wash the organic layer with a dilute acid like 1M hydrochloric acid (HCl). The basic impurity will be protonated to form a water-soluble salt, which will be extracted into the aqueous layer.[9]
Important: After an acid or base wash, always follow with a water or brine wash to remove any residual acid or base from the organic layer before drying.
Post-Workup: Purification by Column Chromatography
If your crude product contains non-polar impurities (e.g., other alkylated indanes, unreacted starting materials), purification by silica gel column chromatography is recommended.
-
Principle: Silica gel is a polar stationary phase.[23] Non-polar compounds like 4-methylindane will have weak interactions with the silica and elute quickly. More polar impurities will interact more strongly and elute more slowly.
-
Recommended Protocol:
-
Stationary Phase: Use standard silica gel (e.g., 230-400 mesh for flash chromatography).[24] Silica gel is weakly acidic, which is generally not a problem for a stable hydrocarbon like 4-methylindane.[25]
-
Mobile Phase (Eluent): Start with a very non-polar solvent system. Pure hexanes or petroleum ether is an excellent starting point. The low polarity will ensure your product moves down the column while many impurities may remain at the top.
-
Loading the Column: Dissolve your crude oil in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue, then dry-load onto a small amount of silica).
-
Elution: Run the column, collecting fractions. Monitor the elution of your product using Thin Layer Chromatography (TLC).
-
TLC Visualization: Since 4-methylindane has an aromatic ring, it can be visualized on a TLC plate under a UV lamp (254 nm).
-
References
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]
- JoVE. (2020, March 26). Video: Extraction - Concept. [Link]
- University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
- Chemistry Steps. Organic Acid-Base Extractions. [Link]
- Taylor & Francis. Acid-base extraction – Knowledge and References. [Link]
- YouTube. (2014, December 31). Organic Practical Setup 7. 'Drying' an organic liquid product. [Link]
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]
- University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
- LabGeni.
- University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
- AIE. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
- Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]
- Cheméo. 1H-Indene, 2,3-dihydro-4-methyl-. [Link]
- University of Rochester, Department of Chemistry.
- YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
- Chemistry LibreTexts. (2021, August 15).
- Kalstein. How can the Rotary Evaporator be used to purify organic compounds?. [Link]
- BUCHI.
- Beilstein Journal of Organic Chemistry. (2018, December 3).
- Organic Syntheses.
- National Center for Biotechnology Information. (2018, December 3).
- Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-4-methyl- (CAS 824-22-6). [Link]
- NACALAI TESQUE, INC.
- NIST. 1H-Indene, 2,3-dihydro-4-methyl-. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
- Natland International Corporation.
- MySkinRecipes. This compound. [Link]
- PubChem. 4-methyl-6-propyl-2,3-dihydro-1H-indene. [Link]
- Organic Syntheses.
- ChemBK. Indene. [Link]
- PubChem. Indene. [Link]
- NIST. 1H-Indene, 2,3-dihydro-4-methyl-. [Link]
- Solubility of Things. Indene. [Link]
- Organic Chemistry Portal.
- CxO Analytics. Silica Gel For Column Chromatography(id:11767173). Buy India.... [Link]
- Acme Synthetic Chemicals.
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Organic Syntheses. 1-methyl-3-phenylindane. [Link]
- Mettler Toledo.
- Thorn-Seshold. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
- National Center for Biotechnology Information. (2025, February 28). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. [Link]
Sources
- 1. 1H-Indene, 2,3-dihydro-4-methyl- [webbook.nist.gov]
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- 19. Rotary Evaporation | Buchi.com [buchi.com]
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- 24. Natland International - High quality Silica Gel for column chromatography [natland.com]
- 25. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
preventing byproduct formation in the synthesis of 4-methylindan
Technical Support Center: Synthesis of 4-Methylindan
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 4-methylindan. Our goal is to provide in-depth, actionable insights to help you prevent byproduct formation, optimize your reaction conditions, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-methylindan, and what are the primary byproducts?
The most prevalent and industrially relevant method for synthesizing 4-methylindan is the intramolecular Friedel-Crafts cyclization of a 3-(p-tolyl)-1-halopropane, typically 3-(p-tolyl)-1-chloropropane, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
The primary and most challenging byproduct is the isomeric 6-methylindan . Its formation is a direct consequence of the reaction mechanism. The methyl group on the toluene precursor is an ortho, para-director. While the desired reaction is the intramolecular alkylation at the ortho position to form 4-methylindan, a competing reaction occurs at the other ortho position (relative to the propyl chain), leading to the 6-methylindan isomer.
Other potential byproducts include:
-
Polymeric materials: Resulting from intermolecular alkylation where one molecule acts as the electrophile and another as the nucleophile.
-
Dehydrogenation products: Such as methylindenes, particularly if reaction temperatures are too high or if certain catalysts are used.[3]
-
Unreacted starting material: Due to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Guide: Isomer Formation
Problem: My GC-MS analysis shows a high percentage of 6-methylindan, significantly reducing the purity of my 4-methylindan product.
This is the most common issue encountered. The formation of the 6-methylindan isomer is kinetically and thermodynamically influenced. The distribution of isomers in Friedel-Crafts alkylations can be highly dependent on factors like temperature, catalyst choice, and reaction time.[4][5]
Root Cause Analysis:
The formation of 4-methylindan versus 6-methylindan is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution.
-
Kinetic Control: At lower temperatures, the reaction favors the sterically less hindered product, which can sometimes lead to a mixture of isomers.
-
Thermodynamic Control: At higher temperatures, the reaction can equilibrate. Given that the 1,2,4-trisubstituted benzene derivative (6-methylindan precursor) can be more thermodynamically stable than the 1,2,3-trisubstituted one (4-methylindan precursor), elevated temperatures might favor the undesired isomer.[5] Furthermore, carbocation rearrangements, a known issue in Friedel-Crafts alkylations, can lead to isomer formation.[6][7]
Solution Pathway: Optimizing for 4-Methylindan Selectivity
The key to maximizing the yield of 4-methylindan is to promote the intramolecular cyclization at the position ortho to the methyl group while suppressing the competing cyclization and intermolecular polymerization.
1. Catalyst Selection and Stoichiometry:
While AlCl₃ is the traditional catalyst, its high activity can sometimes lead to more isomerization and polymerization. Consider evaluating alternative Lewis acids. The amount of catalyst is also critical; a stoichiometric amount is often required in acylations, but in alkylations, catalytic amounts should be sufficient, though optimization is needed.[8]
| Catalyst | Typical Selectivity (4-Me / 6-Me) | Notes |
| AlCl₃ | Variable, can be low to moderate | Highly active, moisture-sensitive. Prone to causing polymerization if not controlled. |
| FeCl₃ | Moderate | Milder Lewis acid, may reduce polymerization but might require higher temperatures. |
| ZrCl₄ | Potentially higher | Often shows good selectivity in Friedel-Crafts reactions, less prone to side reactions. |
| Solid Acids (e.g., Zeolites) | High | Can offer excellent shape-selectivity, favoring the formation of one isomer. Environmentally benign and recyclable.[9] |
2. Temperature Control:
Temperature is a critical parameter. Friedel-Crafts alkylations are often exothermic, and poor temperature control can lead to a runaway reaction, promoting byproduct formation.
-
Recommendation: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the catalyst. After the initial exotherm subsides, allow the reaction to slowly warm to room temperature or slightly above (e.g., 25-40 °C) and monitor by GC. Running the reaction at 0°C versus 25°C can dramatically alter the isomer ratio.[5]
3. Solvent Choice:
The choice of solvent can influence the activity of the catalyst and the solubility of intermediates.
-
Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common.
-
Nitrobenzene can sometimes be used as it forms a complex with AlCl₃, moderating its activity, but its high boiling point and toxicity are drawbacks.
Workflow & Protocol: Optimized Synthesis of 4-Methylindan
This protocol is designed to maximize selectivity for 4-methylindan.
Diagram: Optimized Synthesis Workflow
Caption: Workflow for selective 4-methylindan synthesis.
Step-by-Step Protocol:
-
Reactor Setup: Under an inert atmosphere (N₂ or Ar), charge a dry, jacketed reactor with 3-(p-tolyl)-1-chloropropane (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the reactor contents to 0 °C using a circulating chiller.
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous HCl gas evolution will be observed.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Monitoring: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 2-4 hours. Take an aliquot, quench it carefully, and analyze by GC-MS to check for the disappearance of starting material and determine the 4-methylindan / 6-methylindan ratio.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is a mixture of 4- and 6-methylindan. These isomers have very close boiling points, making simple distillation challenging. Fractional vacuum distillation using a column with high theoretical plates (e.g., a Vigreux or packed column) is required for effective separation. Alternatively, preparative chromatography can be used for smaller scales.
Advanced Troubleshooting
Problem: I'm observing significant charring and polymer formation.
Root Cause: This is typically caused by excessive catalyst activity or "hot spots" in the reactor due to poor temperature control during the exothermic addition of the Lewis acid. High concentrations of the starting material can also favor intermolecular reactions.
Solutions:
-
Slower Addition: Add the AlCl₃ even more slowly and ensure subsurface addition if possible.
-
Higher Dilution: Increase the solvent volume to reduce the concentration of reactants.
-
Milder Catalyst: Switch to a milder Lewis acid like FeCl₃.
Diagram: Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for common synthesis issues.
References
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
- Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
- Wang, H., et al. (2024). Selective production of methylindan and tetralin with xylose or hemicellulose.
- PubChem. (n.d.). 4-Methylindan.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Daya Chemistry. (2022). Mechanism of Cyclisation by Friedal crafts reaction. YouTube. [Link]
- Olah, G. A., & Meyer, M. W. (1962). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society. [Link]
- Roberts, R. M., & Allen, J. C. (1968). Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols. Journal of the Chemical Society C: Organic. [Link]
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective production of methylindan and tetralin with xylose or hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation Strategies for 4-Methylindane Isomers
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the separation of 4-methyl-2,3-dihydro-1H-indene (commonly known as 4-methylindane) and its related isomers. Our goal is to equip you with the foundational knowledge and practical strategies to overcome common separation challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers I am likely to encounter when working with 4-methylindane?
When working with 4-methylindane, you may encounter two main classes of isomers:
-
Positional Isomers: In a typical synthesis, side reactions or impurities in the starting material can lead to the formation of other methylindane isomers, such as 5-methylindane, 6-methylindane, and 7-methylindane. These compounds share the same molecular formula (C₁₀H₁₂) and weight, making them difficult to distinguish by mass spectrometry alone and requiring chromatographic separation.[1]
-
Enantiomers (Stereoisomers): While 4-methylindane itself is achiral, it is a common scaffold in medicinal chemistry. Functionalization of the indane ring system, for instance, by introducing a hydroxyl or amino group (e.g., at the C1 position), creates a chiral center.[2][3] This results in a racemic mixture of two non-superimposable mirror images called enantiomers (R- and S-isomers). Separating these enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles.
Q2: Why is the separation of positional methylindane isomers so challenging?
The primary challenge lies in their high degree of structural similarity. Positional isomers like 4-methylindane and 5-methylindane have nearly identical boiling points, polarities, and molecular shapes. This similarity leads to very weak differential interactions with chromatographic stationary phases, often resulting in poor resolution or complete co-elution. Effective separation, therefore, demands high-efficiency separation techniques like capillary gas chromatography with optimized conditions.[4]
Q3: What are the principal methods for separating enantiomers of 4-methylindane derivatives?
There are two main post-synthesis strategies for resolving enantiomers:
-
Direct Chiral Chromatography: This is the most common analytical and preparative method. It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5]
-
Indirect Separation via Diastereomers: This classic chemical method involves reacting the racemic mixture with a pure chiral resolving agent (e.g., an enantiomerically pure acid like tartaric acid to resolve a racemic amine).[3] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization or standard chromatography. Afterward, the resolving agent is cleaved to yield the separated enantiomers.
Troubleshooting and Experimental Guides
This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind each step.
Problem 1: My GC analysis shows a single broad peak for a suspected mixture of 4- and 5-methylindane. How can I improve the resolution?
Cause: This is a classic case of insufficient column selectivity and/or efficiency for closely related positional isomers. The column and temperature program are not creating enough of a difference in partitioning between the isomers to allow for their separation.
Solution: Optimize Your Gas Chromatography (GC) Method
High-resolution capillary GC is the method of choice for separating nonpolar, volatile positional isomers.[4]
Step-by-Step Protocol: GC Method Development for Positional Isomers
-
Column Selection:
-
Initial Choice: Start with a low-to-mid-polarity column. A stationary phase containing a phenyl group can enhance selectivity for aromatic compounds through π-π interactions.[1] A (5%-phenyl)-methylpolysiloxane phase is a robust starting point.
-
High-Selectivity Option: If resolution is still poor, switch to a more polar stationary phase, such as a biscyanopropyl polysiloxane phase. These phases provide unique selectivity based on dipole-dipole interactions.
-
-
Optimize Oven Temperature Program:
-
Rationale: A slow temperature ramp decreases the kinetic energy of the analytes, allowing for more interactions with the stationary phase and improving separation.
-
Action: Start with an initial oven temperature well below the boiling point of the isomers (approx. 190-200°C). Hold for 1-2 minutes. Then, implement a very slow ramp rate, such as 2-5°C per minute.[6]
-
-
Adjust Carrier Gas Flow Rate:
-
Rationale: Every column has an optimal linear velocity (flow rate) at which it achieves maximum efficiency (the lowest plate height, according to the van Deemter equation). Operating too far from this optimum reduces resolution.
-
Action: For helium, the optimal flow is typically around 30-40 cm/sec. For hydrogen, which can provide better efficiency at higher flow rates, it is often around 40-50 cm/sec.[7] Consult your column's documentation and set the flow rate accordingly.
-
-
Sample Injection:
-
Rationale: A sharp, narrow injection band is crucial. A broad injection band will lead to broad, poorly resolved peaks.
-
Action: Use a split injection with a high split ratio (e.g., 100:1) to ensure a fast transfer of a small sample mass onto the column. Ensure the injector temperature is high enough to flash-vaporize the sample without causing thermal degradation.
-
Data Summary: Recommended GC Columns for Aromatic Isomers
| Stationary Phase | Polarity | Separation Principle | Typical Application |
| 100% Dimethylpolysiloxane | Non-polar | van der Waals forces | General purpose, boiling point separation |
| (5%-Phenyl)-methylpolysiloxane | Low-polarity | van der Waals, π-π interactions | Aromatic compounds, positional isomers |
| (50%-Phenyl)-methylpolysiloxane | Mid-polarity | Enhanced π-π interactions | Increased selectivity for aromatics |
| Biscyanopropyl Polysiloxane | Polar | Dipole-dipole, π-π interactions | Difficult-to-separate positional isomers |
Problem 2: I need to separate the R- and S-enantiomers of a 4-methylindane derivative, but they co-elute on my standard C18 HPLC column.
Cause: Standard (achiral) stationary phases like C18 interact identically with both enantiomers, making separation impossible. Chiral recognition requires a three-point interaction between the analyte and a chiral selector, a condition not met by achiral phases.
Solution: Employ Chiral High-Performance Liquid Chromatography (HPLC)
You must use a Chiral Stationary Phase (CSP). The most powerful and versatile CSPs for a wide range of compounds are based on polysaccharide derivatives (e.g., cellulose or amylose) coated or immobilized on a silica support.[5]
Workflow: Chiral HPLC Method Screening
This workflow guides you through selecting the right column and mobile phase.
Caption: Workflow for chiral HPLC method development.
Step-by-Step Protocol: Chiral HPLC Screening
-
Prepare Stock Solutions: Dissolve your racemic analyte at ~1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase). Prepare mobile phases.
-
Column Selection: A primary screening set should include columns with different chiral selectors to maximize your chances of finding a separation. A recommended starting set:
-
Immobilized Cellulose-based CSP: (e.g., Astec® Cellulose DMP). Highly versatile.
-
Immobilized Amylose-based CSP: Often provides complementary selectivity to cellulose.
-
Macrocyclic Glycopeptide CSP: (e.g., CHIROBIOTIC® V2). Excellent for compounds with amine and carboxyl groups.
-
Cyclodextrin-based CSP: (e.g., CYCLOBOND™). Works via an inclusion-complex mechanism.
-
-
Initial Screening Conditions (Isocratic):
-
Normal Phase (NP): Mobile Phase: Hexane/Isopropanol (IPA) (90:10 v/v). Flow Rate: 1 mL/min. This is often the most successful starting point.
-
Reversed-Phase (RP): Mobile Phase: Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. Flow Rate: 1 mL/min.
-
Polar Ionic Mode (PIM): Mobile Phase: Acetonitrile + 0.1% Acetic Acid + 0.1% Triethylamine. Flow Rate: 1 mL/min. This mode is particularly effective for CHIROBIOTIC phases.
-
-
Analysis and Optimization:
-
Inject the racemate under each condition for each column.
-
Identify any condition that gives partial or full separation (Resolution, Rs > 1.0).
-
For the most promising "hit," systematically optimize the separation by adjusting the ratio of the mobile phase modifiers (e.g., vary IPA from 5% to 20% in Normal Phase). The goal is to maximize resolution while maintaining a reasonable run time.
-
Problem 3: My diastereomeric salt crystallization for resolving a chiral 4-methylindane amine is giving low yield and poor enantiomeric excess (ee).
Cause: This common issue stems from suboptimal choices in the resolving agent or crystallization solvent. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, or the desired salt may be too soluble, preventing efficient precipitation.
Solution: Systematically Screen Solvents and Resolving Agents
Workflow for Optimizing Diastereomeric Resolution
Caption: Logical workflow for diastereomeric salt resolution.
Key Considerations for Success:
-
Choice of Resolving Agent: The agent must form a stable salt that crystallizes well. For resolving amines, common choices include (R,R)- or (S,S)-tartaric acid, (R)- or (S)-mandelic acid, and (R)- or (S)-camphorsulfonic acid.[3]
-
Solvent Selection is Critical: The ideal solvent should dissolve both diastereomeric salts at elevated temperatures but allow for the selective precipitation of only one diastereomer upon cooling. You are looking for a large solubility difference between the two salts.
-
Stoichiometry: Start with 0.5 equivalents of the resolving agent. This ensures that only one enantiomer can precipitate as a salt, leaving the other in the mother liquor and preventing contamination of your solid product.
-
Monitoring Progress: The purity of the crystalline salt is measured as diastereomeric excess (DE). This can often be monitored by ¹H NMR, as the protons in the two diastereomers are in different chemical environments. After cleaving the salt, the final enantiomeric excess (ee) should be confirmed using chiral HPLC.
References
- Zhang, J., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. Beilstein Journal of Organic Chemistry, 12, 903–911.
- National Institute of Standards and Technology (NIST). 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook. [Link]
- MicroSolv Technology Corporation. (2025).
- Cheméo. 1H-Indene, 2,3-dihydro-4-methyl-. [Link]
- Zhang, J., et al. (2016). Separation and identification of indene–C70 bisadduct isomers.
- Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Li, Z., et al. (2020). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,....
- National Institute of Standards and Technology (NIST).
- National Institute of Standards and Technology (NIST).
- SIELC Technologies. Separation of 1H-Indene, 4-chloro-2,3-dihydro-7-methyl- on Newcrom R1 HPLC column. [Link]
- National Institute of Standards and Technology (NIST). Normal alkane RI, non-polar column, isothermal. [Link]
- Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1073–1077.
- Michie, M., et al. (2021). Process for preparing (r)-4-aminoindane and corresponding amides.
- Forró, E., & Fülöp, F. (2003). Synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid, a new cispentacin benzologue. Tetrahedron: Asymmetry, 14(21), 3231-3236.
- Gasparrini, F., et al. (2017). a) Analytical separation of the enantiomers of oxindanac methyl ester;....
- Todd, M. H. (Ed.). (2004). Separation of Enantiomers. Synthetic Methods. Request PDF. [Link]
Sources
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- 7. gcms.cz [gcms.cz]
Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Methylindan
Welcome to the technical support center for troubleshooting catalyst deactivation issues in the synthesis of 4-methylindan. This guide is designed for researchers, scientists, and drug development professionals engaged in this specific synthesis. As your dedicated scientific resource, this document moves beyond simple procedural lists to explain the underlying chemical principles governing catalyst performance and longevity. Our goal is to empower you with the expertise to diagnose, resolve, and, most importantly, prevent common catalytic failures.
The synthesis of 4-methylindan, a valuable intermediate, is typically achieved via Friedel-Crafts alkylation.[1][2] This class of reaction, while powerful, is highly sensitive to catalyst health. Whether you are employing traditional Lewis acids like AlCl₃ or modern solid acid catalysts such as zeolites and clays, deactivation is a critical variable that can impede progress and compromise yield.[3][4] This guide provides a structured, question-and-answer-based approach to tackling these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation I should be aware of in 4-methylindan synthesis?
A1: Catalyst deactivation in this context can be attributed to three main mechanisms: chemical, thermal, and mechanical. For the Friedel-Crafts alkylation used to produce 4-methylindan, the most prevalent issues are chemical and thermal.
-
Coking or Fouling: This is the most common issue when using solid acid catalysts like zeolites.[5] It involves the deposition of heavy, carbonaceous materials (coke) on the catalyst's surface and within its pores.[3][6] These deposits physically block access to the active sites, leading to a rapid decline in activity.[7]
-
Poisoning: This occurs when impurities in the reactant feed or solvent chemically bond to the catalyst's active sites, rendering them inactive.[8][9] This deactivation can be reversible or irreversible. Lewis acid catalysts are notoriously sensitive to poisons like water, while solid acids can be poisoned by sulfur and nitrogen compounds.[10][11]
-
Thermal Degradation: High reaction temperatures can cause irreversible changes to the catalyst's structure.[12] For zeolites, this can manifest as a loss of crystallinity or dealumination (removal of aluminum from the framework), which reduces the number of acid sites.[13] This is particularly acute in the presence of steam (hydrothermal aging).[13]
Below is a diagram illustrating these primary deactivation pathways.
Caption: Major pathways leading to catalyst deactivation.
Q2: My reaction starts well, but the conversion rate drops significantly over time. What is the likely cause?
A2: A gradual decrease in conversion is a classic symptom of coking (fouling), especially with solid acid catalysts. The reaction byproducts can polymerize on the acid sites, forming heavy hydrocarbons that block the catalyst pores.[5][7] Initially, the reaction proceeds on easily accessible external sites, but as these get blocked, the rate slows down as reactants struggle to diffuse into the catalyst's interior. High temperatures and a low ratio of aromatic reactant (e.g., toluene) to the alkylating agent can accelerate coke formation.[14][15]
Q3: My reaction won't start at all, or the yield is extremely low from the beginning. What should I check first?
A3: An immediate lack of activity strongly suggests catalyst poisoning .[16] The most common culprits are:
-
Water: If you are using a Lewis acid like AlCl₃, even trace amounts of moisture in your reactants or solvent will hydrolyze and deactivate the catalyst.[10] It is critical to use anhydrous reagents and solvents and to perform the reaction under a dry, inert atmosphere.
-
Other Impurities: Sulfur or nitrogen-containing compounds in the starting materials can act as potent poisons for both Lewis and solid acid catalysts by strongly adsorbing to the active sites.[8][17]
Always verify the purity of your starting materials. Using high-purity, anhydrous grade reactants and solvents is a prerequisite for success.[17]
Q4: Can I reuse my solid acid catalyst? If so, how?
A4: Yes, one of the main advantages of solid acid catalysts is their potential for regeneration and reuse. The appropriate method depends on the cause of deactivation.
-
For Coking: The most common regeneration method is a controlled burn-off of the carbon deposits via calcination in air or a dilute oxygen stream at elevated temperatures.[10][17]
-
For Certain Poisons: Some poisons can be removed by washing the catalyst. Specialized procedures, such as washing clay catalysts with an acid/water/organic solvent mixture, have been developed.[18]
-
Mild Regeneration: To avoid the harsh conditions of calcination which can sometimes damage the catalyst, milder regeneration techniques are used. These can involve washing the catalyst with a solvent or using supercritical fluids to extract the fouling agents.[3][7]
A detailed regeneration protocol for coke removal is provided in the Troubleshooting section.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic workflow for identifying and resolving catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Problem: Decreasing Yield Over Time
| Potential Cause | Diagnostic Signals & Analysis | Preventative & Corrective Actions |
| Coking / Fouling | Visual: Catalyst appears discolored (dark brown or black).TGA (Thermogravimetric Analysis): Significant weight loss observed upon heating in air, corresponding to coke burn-off.BET Surface Area Analysis: Drastic reduction in surface area and pore volume compared to the fresh catalyst. | Prevention: - Increase the molar ratio of the aromatic compound to the alkylating agent.- Optimize (lower) the reaction temperature to reduce polymerization side reactions.[14]Correction: - Regenerate the catalyst via calcination (see Protocol 1).[17] |
| Leaching of Active Sites (for supported catalysts) | ICP-MS/AAS Analysis: Detects the presence of the active metal in the reaction mixture post-filtration. | Prevention: - Ensure strong interaction between the active species and the support material.- Consider catalyst encapsulation methods to prevent leaching.[19] |
Problem: Low or No Initial Activity
| Potential Cause | Diagnostic Signals & Analysis | Preventative & Corrective Actions |
| Catalyst Poisoning | Analysis of Feedstock: Use GC-MS or specific detectors (e.g., sulfur chemiluminescence) to identify impurities.XPS/EDX on Catalyst: Can detect the presence of poison elements (S, N, Cl, etc.) on the catalyst surface. | Prevention: - Rigorously purify all reactants and solvents. Use distillation, drying agents (e.g., molecular sieves), and deoxygenation cycles.[16][17]- Install purification traps for gas lines.[17]- For Lewis acids like AlCl₃, ensure all glassware is flame- or oven-dried and the reaction is run under a strict inert atmosphere (N₂ or Ar).[10] |
| Thermal Degradation | XRD (X-ray Diffraction): Loss of characteristic peaks indicates a collapse of the crystalline structure (e.g., in zeolites).BET Surface Area Analysis: Significant loss of surface area not attributable to coking. | Prevention: - Operate within the catalyst's recommended temperature range. High temperatures favor dealkylation and cracking.[15]- Avoid exposure to high concentrations of water vapor at elevated temperatures to prevent hydrothermal damage.[13] |
| Incorrect Catalyst Loading/Activation | Review Procedure: Double-check calculations for catalyst-to-substrate ratio and any co-catalyst or activation steps. | Correction: - Ensure sufficient catalyst is used. An optimal concentration often exists.[20]- If an activation procedure is required (e.g., pre-heating under inert gas), verify it was performed correctly.[16] |
Experimental Protocols
Protocol 1: Regenerating a Coked Solid Acid Catalyst (e.g., Zeolite)
This protocol describes a standard laboratory procedure for removing carbonaceous deposits ("coke") from a solid acid catalyst by calcination.
1. Catalyst Recovery and Washing:
-
After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst thoroughly with a suitable solvent (e.g., toluene or the reaction solvent) to remove any adsorbed organic molecules. Repeat the wash 3-4 times.
2. Drying:
-
Dry the washed catalyst in a vacuum oven at 100-120°C overnight to remove any residual solvent.
3. Calcination (Coke Burn-off):
-
Place the dried, dark-colored catalyst in a ceramic crucible and spread it into a thin layer to ensure uniform heating.
-
Transfer the crucible to a muffle furnace with a controlled atmosphere (or a tube furnace with a slow, controlled air/N₂ flow).
-
Slowly ramp the temperature (e.g., 2-5°C/min) to the target calcination temperature (typically 500-550°C) under a flow of inert gas (N₂).
-
Once at the target temperature, gradually introduce a slow flow of air or a diluted oxygen/nitrogen mixture. Caution: A sudden introduction of pure oxygen can cause a rapid, uncontrolled combustion of the coke, which can generate hot spots and thermally damage the catalyst.
-
Hold at the target temperature for 3-5 hours, or until the catalyst returns to its original color (typically white or light gray).
-
Switch the gas flow back to inert gas and allow the catalyst to cool down to room temperature slowly.
4. Storage:
-
Store the regenerated catalyst in a desiccator to prevent moisture absorption before its next use.[10]
References
- Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration. (n.d.). U.S. Department of Energy.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Regeneration of clay catalysts for alkylation of aromatic rings. (2017). Google Patents (US9744531B2).
- Effect of Reaction Temperature on Deactivation of a HY Zeolite Catalyst for Alkylation of Benzene with Propylene. (1998). ResearchGate.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Alkylation catalyst regeneration. (1993). Google Patents (US5264647A).
- Research of zeolite catalysts for the process of alkylation of aromatic hydrocarbons. (2022). L.N. Gumilyov Eurasian National University.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- Solid catalyst alkylation process with regeneration section and hydrogen fractionation zone. (2002). Google Patents (US6392114B1).
- Catalyst poisoning. (n.d.). Wikipedia.
- Hydrothermal aging of zeolite-based catalysts. (1998). The Research Repository @ WVU.
- Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). PubMed Central (PMC).
- Zeolite-Containing Catalysts in Alkylation Processes. (2022). LIDSEN Publishing Inc.
- The Effect of Heat Treatment on the Structure of Zeolite A. (2021). PubMed Central (PMC).
- A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. (2023). MDPI.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Boron Molecular.
- Shifts in catalyst deactivation mechanisms as a function of surface coverage during Friedel-Crafts acylation in zeolites. (2023). Journal of Catalysis.
- Method for synthesizing compound containing indan structure. (2020). Google Patents (CN111484412A).
- Solid acid catalysts for alkylation of hydrocarbons. (1999). ResearchGate.
- Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. (2016). ResearchGate.
- What Is Catalyst Poisoning In Chemical Reactions? (2024). YouTube.
- Coke formation and deactivation of the catalyst in the reaction of propylene on calcined NaNH4-Y. (1976). ACS Publications.
- Enamine Catalysis. (n.d.). University of California, Irvine.
- Catalytic Annulation Reactions: Preface to the Special Issue. (2024). MDPI.
- Encapsulation Methods for Control of Catalyst Deactivation: A Review. (2020). ResearchGate.
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022). MDPI.
- 4-Methylindan. (n.d.). PubChem.
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2024). ResearchGate.
- Catalysts, January 2017 - Browse Articles. (2017). MDPI.
- Deactivation of precious metal steam reforming catalysts. (2012). Enlighten Theses.
- Special Issue: Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evaluation, 2nd Edition. (n.d.). MDPI.
- Effect of Modifiers on MgCl2-Supported Ziegler-Natta Catalyst. (2024). ResearchGate.
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Technical Support Center: Temperature Control in Large-Scale 4-Methyl-2,3-Dihydro-1H-Indene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-methyl-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up and manufacturing of this important intermediate. The synthesis, often proceeding via a Friedel-Crafts alkylation pathway, is a significantly exothermic process.[1][2] Effective temperature management is not merely a matter of process optimization; it is a critical safety and quality control parameter. Failure to adequately control the reaction exotherm can lead to decreased yield, the formation of unwanted by-products, and in the worst-case scenario, a hazardous thermal runaway.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you maintain precise and safe thermal control over your large-scale reactions.
Troubleshooting Guide: Diagnosing and Resolving Thermal Deviations
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My reactor is experiencing a rapid, uncontrolled temperature increase. What should I do?
This indicates a potential thermal runaway, a hazardous situation where the heat generated by the reaction exceeds the heat removal capacity of the system.[4] Immediate and decisive action is required.
Potential Causes:
-
Excessive Reagent Accumulation: The most common cause is adding the alkylating agent faster than it is consumed, especially during the initial phase of the reaction.[5]
-
Cooling System Failure: A sudden loss of coolant flow, a malfunction in the chiller, or fouling in the reactor jacket or heat exchanger can drastically reduce heat removal capacity.[6]
-
Inadequate Agitation: Poor mixing can create localized "hotspots" where the reaction rate accelerates, initiating a runaway.[7]
-
Incorrect Initial Temperature: Starting the reaction at too high a temperature can lead to an insurmountable reaction rate.
Diagnostic Steps:
-
Confirm Alarms: Verify high-temperature and high-pressure alarms.
-
Check Coolant Loop: Immediately check the temperature and flow rate of the cooling fluid at both the inlet and outlet of the reactor jacket. A small temperature difference (ΔT) coupled with a high reactor temperature suggests a cooling failure.
-
Review Addition Rate: Check the feed pump logs to see if the rate of reagent addition was within the established parameters.
Corrective Actions:
-
IMMEDIATELY STOP ALL REAGENT FEEDS. This is the most critical first step to prevent adding more energy to the system.
-
Maximize Cooling: Increase the flow of the cooling medium to its maximum capacity and ensure the chiller is set to its lowest possible temperature.
-
Ensure Agitation: Verify that the agitator is running at the correct speed to ensure proper heat transfer to the cooling surfaces.[8]
-
Initiate Emergency Quench: If the temperature continues to rise after the above steps, execute your pre-defined emergency quenching protocol. This typically involves adding a pre-chilled, inert solvent or a chemical inhibitor to rapidly halt the reaction.[9][10]
Issue 2: My product yield is low and I'm seeing a high level of impurities.
This is often linked to temperature deviations that favor the formation of side products, such as poly-alkylated or rearranged species common in Friedel-Crafts reactions.[11][12]
Potential Causes:
-
Incorrect Operating Temperature: The reaction may be running too hot or too cold, shifting the reaction kinetics away from the desired product.[13][14]
-
Localized Hotspots: Even if the bulk temperature appears correct, poor mixing can create regions of high temperature where impurities are formed.[7]
-
Prolonged Reaction Time at Elevated Temperature: Holding the batch at a higher temperature for too long can lead to product degradation or side reactions.
Diagnostic Steps:
-
Impurity Profiling: Use GC-MS or HPLC to identify the structure of the major impurities. This can provide clues about the side reactions occurring (e.g., isomers suggest rearrangement).
-
Temperature Mapping: If your reactor is equipped with multiple temperature probes, analyze the data for significant temperature gradients between different locations in the vessel.[15]
-
Kinetic Analysis: Review any available reaction calorimetry (RC) or differential scanning calorimetry (DSC) data to understand the relationship between temperature, heat flow, and reaction rate.[3][7]
Corrective Actions:
-
Optimize Reaction Temperature: Conduct a design of experiments (DoE) study at a smaller scale to identify the optimal temperature range that maximizes selectivity for this compound.
-
Improve Heat Transfer and Mixing: Increase the agitator speed to improve turnover and heat transfer to the reactor wall. Ensure the impeller design is appropriate for the reaction mass viscosity.[16]
-
Refine Reagent Addition: Slowing the addition rate of the alkylating agent can help maintain a more stable internal temperature and prevent localized temperature spikes.[11]
| Problem | Potential Cause | Diagnostic Action | Corrective Action |
| Low Yield / High Impurities | Incorrect operating temperature | Analyze impurity profile via chromatography. | Optimize temperature via small-scale DoE. |
| Localized hotspots | Map reactor temperature with multiple probes. | Increase agitation speed; verify impeller design. | |
| Extended reaction time | Review batch records for time-at-temperature. | Quench the reaction promptly upon completion. | |
| Inconsistent Results | Sensor/Controller error | Calibrate temperature sensors; check PID tuning. | Implement regular maintenance/calibration schedule. |
| Cooling utility variance | Audit coolant temperature and flow logs. | Stabilize utility supply; install local buffer tank. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for this compound synthesis and why is it exothermic?
The industrial synthesis often involves the Friedel-Crafts alkylation of a suitable aromatic precursor with an alkylating agent, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[11] The reaction is highly exothermic because the formation of new, stable carbon-carbon and carbon-hydrogen bonds in the product releases significantly more energy than is required to break the initial bonds in the reactants.[1][2]
Experimental Protocols
Protocol 1: Calibrating a Reactor's Thermal System
Objective: To ensure the accuracy of temperature readings and the responsiveness of the cooling system before performing a large-scale reaction.
Methodology:
-
Sensor Calibration:
-
Isolate and remove the internal temperature probe (RTD or thermocouple).
-
Place it in a certified calibration bath alongside a traceable reference thermometer.
-
Record readings at three points spanning the expected operating range (e.g., 0°C, 25°C, 50°C).
-
The probe reading must be within the specified tolerance (e.g., ±0.5°C) of the reference thermometer. If not, replace or apply a correction factor in the control software. [15]2. System Response Test:
-
Charge the reactor with a non-reactive solvent of similar heat capacity to your reaction mixture (e.g., toluene).
-
Set the agitator to the planned operational speed.
-
Program the temperature controller to execute a step change, for example, cooling from 25°C to 5°C.
-
Log the time it takes for the internal temperature to reach the setpoint. This provides a baseline for your reactor's cooling performance.
-
Check for temperature overshoot or undershoot and fine-tune the PID controller parameters (Proportional, Integral, Derivative) if necessary to achieve smooth and stable control. [17]
-
Protocol 2: Emergency Quench Procedure for an Exothermic Event
Objective: To safely and rapidly terminate a reaction that has entered a thermal runaway state. This protocol must be written, approved, and rehearsed by all personnel.
Prerequisites:
-
A dedicated quench vessel containing a pre-calculated volume of a suitable quenching agent (e.g., pre-chilled isopropanol or a dilute aqueous acid, depending on the reaction chemistry). [9]* The quench agent must be able to rapidly neutralize a key reactant or catalyst and absorb a significant amount of heat.
-
The quench addition line must be of sufficient diameter for rapid delivery and regularly pressure tested.
Methodology:
-
Confirm Runaway: Verify that the reaction is out of control based on a sustained, rapid temperature rise that is unresponsive to maximum cooling. [18]2. Initiate Alarms: Activate local and facility-wide emergency alarms to alert all personnel.
-
Stop All Feeds: Ensure all reactant and utility feeds (except cooling) are shut off.
-
Open Quench Valve: Fully open the valve to the quench vessel to rapidly introduce the quenching agent into the reactor. Be aware that this may cause a rapid evolution of gas; the reactor's emergency relief system must be properly sized and functional. [7]5. Monitor from a Safe Location: Observe the reactor temperature and pressure from the control room until they have stabilized within safe limits.
-
Do Not Approach: Personnel should not approach the reactor until the temperature and pressure have been confirmed to be stable and falling for a significant period.
References
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
- Brainly. (2023, February 24). [FREE] Friedel-Crafts alkylations can be very tricky to control.
- The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- Walsh Medical Media. (2023, May 5).
- LNEYA. (2025, October 15).
- Achieve Chem. (2024, November 25). How Do You Troubleshoot Problems in A Steel Reactor?. [Link]
- Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions. [Link]
- Reaction Chemistry & Engineering (RSC Publishing).
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
- Zhanghua. (2025, August 18). Troubleshooting CSTR Reactor Problems: A Guide. [Link]
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
- MDPI. Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. [Link]
- ResearchGate.
- Shanghai Yuanhuai Intelligent Technology Co.,Ltd. (2025, November 28). How a Stirred Tank Reactor Works: Mixing Mechanism, Heat Transfer, and Reaction Control Basics. [Link]
- YouTube. (2025, October 31). What Is An Exothermic Reaction In Chemistry?. [Link]
- RSC Publishing. (2022, October 26). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. [Link]
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
- Engineered Science Publisher.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
- Chemical Engineering World. (2020, August 5). Runaway Reaction. [Link]
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
- ResearchGate. Heat Management in Chemical Reactors-Solved and Unsolved Problems. [Link]
- Solubility of Things. Chemical Reactions in Industry. [Link]
- YouTube. (2023, May 16).
- ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.. [Link]
- ResearchGate.
- IChemE. Why reactions run away. [Link]
- ResearchGate.
- Organic Chemistry Portal. Synthesis of indenes. [Link]
- NIST WebBook. 1H-Indene, 2,3-dihydro-4-methyl-. [Link]
- Cheméo. 1H-Indene, 2,3-dihydro-4-methyl-. [Link]
- ResearchGate.
- Lund University. The influence of temperature on enzyme selectivity in organic media. [Link]
- NIH. (2023, August 17). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]
- PubMed. (2009, January 1).
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Technical Support Center: Optimizing Solvent Selection for Reactions Involving 4-Methylindan
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on optimizing solvent selection for chemical reactions involving 4-methylindan. This guide is structured to address specific experimental challenges through a combination of foundational principles, practical troubleshooting, and detailed protocols.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the role of solvents in reactions with 4-methylindan, a nonpolar, aromatic hydrocarbon.
Q1: Why is solvent selection so critical when working with 4-methylindan?
A1: Solvent selection is paramount because the solvent does more than just dissolve reactants; it directly influences reaction kinetics, equilibrium, and selectivity. For a nonpolar molecule like 4-methylindan (LogP ≈ 3.1)[1], the solvent dictates the solubility of reactants and reagents, stabilizes or destabilizes transition states, and can even participate in the reaction mechanism.[2] An optimal solvent ensures all components remain in the solution phase, maximizes reaction rates, and can suppress the formation of unwanted byproducts, simplifying purification.
Q2: What do the terms "protic" vs. "aprotic" and "polar" vs. "nonpolar" mean, and how do they apply to 4-methylindan?
A2: These terms describe a solvent's key chemical properties:
-
Polarity refers to the distribution of electron density in the solvent molecule. Polar solvents (e.g., water, ethanol, DMSO) have significant partial positive and negative charges, while nonpolar solvents (e.g., hexane, toluene) have a more even charge distribution.[3][4] 4-methylindan itself is nonpolar and, according to the principle of "like dissolves like," will exhibit higher solubility in nonpolar solvents.[5]
-
Protic vs. Aprotic refers to a solvent's ability to act as a hydrogen bond donor.
-
Protic solvents (e.g., water, methanol, acetic acid) have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen) and can donate hydrogen bonds. They can solvate both cations and anions effectively but may interfere with reactions involving strong bases or nucleophiles by protonating them.
-
Aprotic solvents (e.g., THF, DMF, DCM) cannot donate hydrogen bonds, although they may still be polar. Polar aprotic solvents are particularly useful as they can dissolve a range of substances without interfering with many common reaction mechanisms.[6]
-
Q3: How does the choice of solvent affect reaction rate and temperature control?
A3: Solvents can dramatically alter reaction rates. For reactions that proceed through charged intermediates or transition states, polar solvents often accelerate the rate by stabilizing these species.[2][7] The solvent's boiling point is a critical practical consideration, as it sets the maximum temperature for a reaction at atmospheric pressure.[8] Using a higher-boiling solvent like toluene (111 °C) or DMF (153 °C) allows for reactions to be run at elevated temperatures to overcome activation energy barriers, while a lower-boiling solvent like dichloromethane (DCM, 40 °C) or diethyl ether (35 °C) is suitable for reactions that are exothermic or involve thermally sensitive compounds.
Solvent Selection Guide for Common Reactions
4-methylindan's structure, featuring an activated benzene ring, makes it a common substrate for electrophilic aromatic substitution and a building block for more complex molecules via cross-coupling.
Electrophilic Aromatic Substitution (EAS)
Reactions like Friedel-Crafts acylation, nitration, or halogenation are common for substrates like 4-methylindan. The methyl group is an activating, ortho, para-directing group.
Q: What are the best solvents for a Friedel-Crafts acylation of 4-methylindan?
A: The primary goal is to choose a solvent that is inert to the strong Lewis acid catalyst (e.g., AlCl₃) and the reaction conditions.
-
Recommended Solvents: Nonpolar solvents are standard choices.
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are polar enough to dissolve the intermediate complexes but are generally unreactive.
-
Carbon disulfide (CS₂) is a traditional, nonpolar solvent that can be effective, particularly because the resulting ketone-AlCl₃ complex is often insoluble, which can prevent further reactions.[9]
-
-
Solvents to Avoid:
-
Protic solvents (alcohols, water): These will react violently with the Lewis acid catalyst.
-
Solvents with Lewis basic sites (ethers, THF, acetone): These will coordinate to the Lewis acid, deactivating it.
-
Aromatic solvents (benzene, toluene): These can compete with 4-methylindan in the reaction, leading to undesired side products.
-
Causality: In a Friedel-Crafts acylation, the solvent's role is primarily to facilitate the reaction without participating. Polar aprotic solvents like nitrobenzene have been shown to alter product ratios in some EAS reactions by keeping intermediates soluble, which can allow a kinetically favored product to revert and form a more thermodynamically stable one.[9] For 4-methylindan, using a non-interfering solvent like DCM is the most reliable strategy for predictable outcomes.
Palladium-Catalyzed Cross-Coupling Reactions
For a halogenated derivative of 4-methylindan (e.g., 5-bromo-4-methylindan), Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.
Q: I am performing a Suzuki coupling with a bromo-4-methylindan derivative. What solvent system should I use?
A: Suzuki couplings require a solvent system that can dissolve both the nonpolar organic halide and the polar/ionic reagents (boronic acid and inorganic base like K₂CO₃). This necessity often leads to the use of biphasic or mixed-solvent systems.
-
Recommended Systems:
-
Toluene/Water or 1,4-Dioxane/Water: These are the most common and robust solvent systems. The organic solvent dissolves the aryl halide and catalyst, while water dissolves the base and boronic acid/boronate salt. Vigorous stirring is essential to create a large interfacial area for the reaction to occur.
-
Polar Aprotic Solvents (DMF, THF, Acetonitrile): Sometimes used with or without water. These solvents can help solubilize all components to a greater extent. However, the choice is not simple, as solvents like acetonitrile and DMF can coordinate to the palladium catalyst and alter its reactivity and selectivity in complex ways.[10][11]
-
-
Key Insight: The solvent's role in Suzuki coupling extends beyond simple solubility. It influences the stability of the catalytic species and the equilibrium of the catalytic cycle.[12][13] The choice can even switch the chemoselectivity if multiple reactive sites are present on the molecule.[10][11] Therefore, the literature precedent for a similar substrate should be the primary guide.
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section addresses common issues in a Q&A format.
Q: My reaction yield is consistently low. I've confirmed my reagents are pure. Could the solvent be the problem?
A: Absolutely. A low yield is often traced back to solvent issues. Consider the following:
-
Poor Solubility: Is one of your reactants crashing out of solution? 4-methylindan is nonpolar, but if you are reacting it with a very polar reagent, you may need a solvent system that can bridge this polarity gap. For example, THF is a moderately polar ether that can often dissolve a wider range of compounds than toluene or hexane.[3]
-
Solvent Purity (Water Content): Are you using an anhydrous solvent when required? Many reactions, especially those involving organometallics or strong bases, are highly sensitive to water. Ensure your solvent is properly dried before use.
-
Solvent-Induced Decomposition: Is your product or a key intermediate unstable in the chosen solvent? For example, protic solvents can cause unwanted side reactions like protodeboronation in Suzuki couplings, reducing the amount of boronic acid available for the desired reaction.[13]
Q: I am observing significant side product formation. How can the solvent influence this?
A: The solvent can dramatically affect selectivity by differentially stabilizing the transition states leading to the desired product versus side products.
-
In EAS reactions: Using a highly polar solvent might increase the reaction rate to the point where polysubstitution becomes a significant issue, as the mono-substituted product is still highly activated. A less polar solvent can sometimes temper this reactivity.
-
Degradation: Some solvents can actively participate in degradation pathways. For instance, alcoholic solvents can lead to esterification side reactions if acidic functional groups are present and the conditions are right.[14]
Q: I am struggling with the purification of my 4-methylindan derivative. It's a sticky oil that is difficult to handle.
A: This is a common challenge with nonpolar, low-melting-point compounds. Your purification strategy should be tailored to the nonpolar nature of 4-methylindan.
-
Extraction: When performing an aqueous workup, use a nonpolar organic solvent like hexane, diethyl ether, or ethyl acetate. Be aware that highly polar, water-miscible solvents like DMF or DMSO are difficult to remove via extraction and require extensive washing with brine or LiCl solutions.
-
Chromatography: Normal-phase silica gel chromatography is the standard choice. Given the nonpolar nature of 4-methylindan, you will likely need a very nonpolar mobile phase.
-
Eluent System: Start with a very low polarity eluent, such as 100% hexane or a hexane/ethyl acetate mixture with a very small percentage of ethyl acetate (e.g., 99:1 or 98:2). This will ensure your nonpolar product moves off the baseline while more polar impurities are retained.
-
-
Crystallization: If your product is solid but difficult to crystallize, try a solvent/anti-solvent system. Dissolve your crude product in a small amount of a good solvent (e.g., DCM or diethyl ether) and then slowly add a poor solvent in which it is insoluble (e.g., hexane or pentane) until turbidity persists. Cooling this mixture may induce crystallization.
Experimental Protocol: Small-Scale Solvent Screening
To empirically determine the best solvent for a novel reaction, a parallel screening experiment is invaluable.
Objective: To identify the optimal solvent for the reaction of a 4-methylindan derivative with a given reagent by comparing reaction conversion and purity across a panel of solvents.
Materials:
-
4-methylindan derivative (Substrate A)
-
Reagent B
-
Catalyst (if required)
-
Panel of 6 dried solvents (e.g., Toluene, THF, Dioxane, Acetonitrile, DMF, DCM)
-
Inert atmosphere reaction vials (e.g., 2 mL screw-cap vials with septa)
-
Magnetic stir plate and stir bars
-
Internal standard (e.g., durene or dodecane; a stable, unreactive compound with a clean NMR signal)
-
Analytical instrument (GC-MS or LC-MS)
Procedure:
-
Preparation: In an inert atmosphere glovebox or using Schlenk technique, add the internal standard (e.g., 0.1 mmol) to a stock solution of Substrate A (e.g., 1.0 mmol in 10 mL of a non-interfering solvent like toluene).
-
Arraying Reactants: To each of the 6 reaction vials, add a magnetic stir bar.
-
Solvent Addition: Add 1 mL of each unique screening solvent to its respective vial.
-
Substrate Addition: Add 1 mL of the Substrate A/internal standard stock solution (containing 0.1 mmol of substrate) to each vial.
-
Reaction Initiation: Add Reagent B (e.g., 0.12 mmol) and the catalyst (if needed) to each vial. Seal the vials immediately.
-
Reaction Conditions: Place all vials on a magnetic stir plate and stir at the desired reaction temperature (e.g., 80 °C) for a set amount of time (e.g., 4 hours).
-
Quenching and Sampling: After the reaction time, cool the vials to room temperature. Quench the reaction appropriately (e.g., with 0.1 mL of water). Take a small aliquot (e.g., 0.05 mL) from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.
-
Analysis: Analyze each sample by GC-MS or LC-MS. Compare the peak area of the product to the peak area of the internal standard to determine the relative conversion in each solvent.
-
Selection: The solvent that provides the highest conversion with the cleanest product profile is the optimal choice for scaling up the reaction.
Data & Visualization
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving 4-methylindan.
Caption: A decision workflow for systematic solvent selection.
Table 1: Physicochemical Properties of Common Organic Solvents
This table summarizes key properties of solvents frequently used in organic synthesis.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Relative Polarity | Type |
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 0.009 | Nonpolar Aprotic |
| Toluene | C₇H₈ | 111 | 0.867 | 0.099 | Nonpolar Aprotic |
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 0.117 | Nonpolar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.327 | 0.309 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 0.207 | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | 0.228 | Polar Aprotic |
| Acetonitrile (ACN) | C₂H₃N | 82 | 0.786 | 0.460 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 0.386 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 0.444 | Polar Aprotic |
| Methanol | CH₄O | 65 | 0.792 | 0.762 | Polar Protic |
| Water | H₂O | 100 | 1.000 | 1.000 | Polar Protic |
| (Data sourced from multiple references, including Reichardt, C.)[3][4][8] |
Table 2: Qualitative Solubility Profile of 4-Methylindan
Based on its nonpolar structure (LogP ≈ 3.1)[1], the following solubility behavior can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility of 4-Methylindan | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like"; both solute and solvent are nonpolar hydrocarbons or ethers. |
| Polar Aprotic | DCM, THF, Ethyl Acetate | Moderate to High | These solvents have sufficient nonpolar character to dissolve the hydrocarbon structure. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Low to Moderate | Significant polarity mismatch limits solubility. DMF and DMSO are particularly poor choices. |
| Polar Protic | Methanol, Ethanol | Low | The hydroxyl groups make these solvents highly polar and capable of strong hydrogen bonding, which disfavors solvation of a nonpolar hydrocarbon. |
| Polar Protic | Water | Insoluble | Extreme polarity mismatch. |
Safety First: Handling 4-Methylindan and Solvents
Prior to any experiment, all researchers must consult the Safety Data Sheet (SDS) for 4-methylindan and all solvents to be used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle 4-methylindan and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources and know the location of the nearest fire extinguisher and safety shower.
-
Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.
This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, rigorous experimental planning, risk assessment, and adherence to established safety protocols.
References
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- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
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- Polarity of Solvents. (n.d.).
- 4-Methylindene - Chemical & Physical Properties. (n.d.). Cheméo.
- Solvent Polarity and Miscibility Chart. (n.d.). Scribd.
- 4-methylindane. (n.d.). Stenutz.
- Properties of Common Organic Solvents. (2022, September 8).
- 22.4: Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts.
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- The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate.
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- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020). ResearchGate.
- Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange.
- Reeves, E. K., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PMC - NIH.
- Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC - NIH.
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC - NIH.
- Process for preparing (r)-4-aminoindane and corresponding amides. (n.d.). Google Patents.
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- Solvent Miscibility Table. (n.d.).
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025). Scientific & Academic Publishing.
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- Solvent effect on complexation reactions. (2020). ResearchGate.
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-Methyl-2,3-dihydro-1H-indene: A Critical Evaluation of a Novel Bio-Based Route
In the landscape of fine and specialty chemical synthesis, the pursuit of efficient, sustainable, and economically viable manufacturing routes is a paramount objective. This guide provides an in-depth technical comparison between a conventional petrochemical-based synthesis and a novel, bio-renewable route for the production of 4-methyl-2,3-dihydro-1H-indene (also known as 4-methylindane). This valuable molecule serves as a key building block in the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and process development professionals seeking to understand the practical advantages and disadvantages of these divergent synthetic strategies, supported by experimental data and mechanistic insights.
Introduction: The Significance of this compound
This compound is a substituted indane derivative. The indane scaffold is a prevalent motif in numerous biologically active compounds and functional materials. The specific substitution pattern of 4-methylindane makes it a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and central nervous system drugs. Furthermore, its application extends to the development of advanced polymers and liquid crystals. Given its industrial relevance, the optimization of its synthesis is a topic of considerable interest.
Established Synthetic Routes: A Reliance on Petrochemical Feedstocks
Traditional syntheses of this compound are rooted in classical organic reactions, primarily utilizing petrochemical-derived starting materials. A representative and widely employed strategy involves a two-step sequence: an intramolecular Friedel-Crafts acylation followed by a carbonyl group reduction.
The Friedel-Crafts Approach: A Two-Step Pathway
This conventional route commences with the cyclization of a suitable precursor, such as 3-(m-tolyl)propanoic acid, to generate the corresponding indanone intermediate. This is a classic example of an intramolecular Friedel-Crafts acylation, a powerful tool for the formation of cyclic ketones.[1][2][3] The subsequent reduction of the ketone functionality yields the target alkane, this compound.
The overall transformation can be depicted as follows:
Caption: Traditional two-step synthesis of this compound.
Step 1: Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(m-tolyl)propanoic acid to 4-methyl-1-indanone is typically achieved using strong acids. Polyphosphoric acid (PPA) is a common reagent for this transformation, acting as both a catalyst and a solvent.[2] Alternatively, the reaction can be performed by converting the carboxylic acid to its corresponding acyl chloride, followed by treatment with a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Step 2: Reduction of the Carbonyl Group
The reduction of the ketone group in 4-methyl-1-indanone to a methylene group is a critical final step. Two classical methods are predominantly used: the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[4][5] It is particularly effective for aryl ketones that are stable in strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by decomposition in the presence of a strong base (like KOH) at elevated temperatures.[6][7] This method is suitable for substrates that are sensitive to strong acids.[6]
Experimental Protocol: A Representative Traditional Synthesis
Step A: Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add 3-(m-tolyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-methyl-1-indanone.
Step B: Synthesis of this compound via Wolff-Kishner Reduction
-
In a round-bottom flask fitted with a reflux condenser, combine 4-methyl-1-indanone (1 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.
-
Add potassium hydroxide pellets (4-5 equivalents) to the mixture.
-
Heat the reaction mixture to 180-200 °C for 3-4 hours, allowing water and excess hydrazine to distill off.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer with dilute HCl and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the final product by vacuum distillation.
A Novel Bio-Based Synthetic Route: From Biomass to 4-Methylindane
In a significant advancement towards sustainable chemical manufacturing, a novel two-step method for the synthesis of methylindan from renewable biomass sources like xylose or hemicellulose has been reported. This process represents a paradigm shift from reliance on petrochemicals to the utilization of lignocellulosic feedstocks.
The overall strategy involves the initial conversion of biomass-derived sugars into cyclopentanone (CPO), a key intermediate, followed by a catalytic cascade reaction to form methylindan.
Caption: Novel two-step synthesis of methylindan from biomass.
Mechanistic Insights into the Bio-Based Route
Step 1: Hydrogenolysis of Xylose/Hemicellulose to Cyclopentanone (CPO)
The first step involves the selective hydrogenolysis of xylose or hemicellulose to produce cyclopentanone. This transformation is carried out using a non-noble bimetallic Cu-La/SBA-15 catalyst. The presence of a NaCl aqueous solution and toluene is reported to promote the conversion of xylose to furfural through a cascade of isomerization and dehydration reactions. The catalyst facilitates the subsequent hydrogenolysis to yield cyclopentanone with high selectivity. A notable yield of 58.2% for CPO from xylose has been reported.
Step 2: Cascade Reaction of Cyclopentanone to Methylindan
The second, and more innovative, step involves the conversion of cyclopentanone into 5-methyl-2,3-dihydro-1H-indene (a constitutional isomer of 4-methylindane) over an acidic zeolite catalyst, specifically H-ZSM-5. This transformation proceeds through a cascade of self-aldol condensation, rearrangement, and aromatization reactions. This step is a significant departure from traditional synthetic methodologies and showcases the potential of heterogeneous catalysis in biomass valorization.
Experimental Protocol: A Novel Bio-Based Synthesis
Step A: Synthesis of Cyclopentanone (CPO) from Xylose
-
In a high-pressure reactor, combine xylose (1 equivalent), a 3 wt% NaCl aqueous solution, toluene, and the Cu-La/SBA-15 catalyst.
-
Pressurize the reactor with H₂ to 3 MPa.
-
Heat the mixture to 160 °C with stirring (500 rpm) for 4 hours.
-
After cooling and depressurizing the reactor, separate the organic and aqueous phases.
-
Isolate the cyclopentanone from the organic phase.
Step B: Synthesis of Methylindan from Cyclopentanone
-
The cyclopentanone intermediate is passed over a fixed-bed reactor containing a commercial H-ZSM-5 zeolite catalyst.
-
The reaction is carried out in the gas phase at elevated temperatures.
-
The product stream is condensed and analyzed to determine the yield and selectivity of methylindan.
Comparative Analysis: Traditional vs. Bio-Based Route
| Feature | Traditional Friedel-Crafts Route | Novel Bio-Based Route |
| Starting Materials | Petrochemical-derived (e.g., toluene, propanoic acid derivatives) | Renewable biomass (xylose, hemicellulose) |
| Sustainability | Relies on finite fossil fuels. | Utilizes renewable feedstocks, potentially carbon-neutral. |
| Reagents & Catalysts | Stoichiometric amounts of strong acids (PPA) or Lewis acids (AlCl₃), hazardous reagents (hydrazine). | Catalytic amounts of heterogeneous catalysts (Cu-La/SBA-15, H-ZSM-5). |
| Reaction Conditions | Often requires harsh conditions (strong acids, high temperatures), and produces significant waste. | Involves high pressure and temperature but utilizes recyclable heterogeneous catalysts. |
| Atom Economy | Moderate, with the formation of byproducts and waste from reagents. | Potentially higher, especially with efficient catalyst recycling. |
| Product Selectivity | Generally good, but can be affected by side reactions (e.g., rearrangements in Friedel-Crafts alkylation). | The reported method shows good selectivity towards methylindan and tetralin. |
| Overall Yield | Typically moderate to good, depending on the specific substrate and conditions. | The reported yield for the first step (to CPO) is 58.2%. The yield for the second step requires further optimization for industrial scale-up. |
| Work-up & Purification | Often involves aqueous work-up to remove acidic or basic reagents, followed by distillation or chromatography. | Simpler separation of products from heterogeneous catalysts. |
| Safety Considerations | Use of corrosive acids, flammable solvents, and highly toxic hydrazine. | Handling of hydrogen gas under pressure. |
Discussion and Future Outlook
The traditional Friedel-Crafts route to this compound is a well-established and reliable method. However, its reliance on petrochemical feedstocks, use of hazardous reagents, and generation of significant waste streams are notable drawbacks in the context of modern green chemistry principles.
The novel bio-based route presents a compelling alternative with the potential for a more sustainable and environmentally friendly process. The use of renewable starting materials and heterogeneous catalysts that can be recycled are significant advantages. The reported synthesis of 5-methyl-2,3-dihydro-1H-indene from cyclopentanone over a zeolite catalyst is a particularly innovative step, demonstrating the potential to create valuable aromatic compounds from simple, bio-derived C5 building blocks.
However, for the bio-based route to become commercially viable, several challenges need to be addressed. The overall yield and process efficiency, particularly for the second step, will require further optimization. The long-term stability and reusability of the catalysts under industrial conditions also need to be thoroughly investigated. Furthermore, the separation and purification of the final product from the reaction mixture at scale will be a critical factor in the economic feasibility of this approach.
Conclusion
The validation of this new synthetic route from biomass to methylindan marks a significant step towards the development of a more sustainable chemical industry. While the traditional Friedel-Crafts-based synthesis of this compound remains a robust and well-understood process, its environmental footprint is a growing concern. The bio-based route, although in its earlier stages of development, offers a promising pathway to reduce our dependence on fossil fuels and to produce valuable chemicals from renewable resources. Continued research and development in this area are crucial to overcoming the current challenges and realizing the full potential of this innovative approach. For researchers and drug development professionals, the availability of a sustainably sourced key intermediate like 4-methylindane could have significant implications for the entire value chain, from raw material sourcing to the final product's lifecycle assessment.
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- Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsatur
- Intramolecular Friedel‐Crafts acylation.
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- Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach.
- Catalysts for hydrogen
- Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. MDPI. [Link]
- Friedel-crafts acylation process in ionic liquids.
- 4-Methylindan. PubChem. [Link]
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A Comparative Guide to Catalysts for the Synthesis of 4-Methylindan
For researchers and professionals in drug development and fine chemical synthesis, the indan scaffold is a valuable structural motif found in numerous biologically active molecules and materials. The targeted synthesis of substituted indans, such as 4-methylindan, requires efficient and selective catalytic methods. This guide provides an in-depth comparative study of various catalytic systems for the synthesis of 4-methylindan, focusing on the widely employed intramolecular Friedel-Crafts cyclization and related pathways. We will delve into the mechanistic rationale behind catalyst selection, compare their performance with supporting data, and provide detailed experimental protocols.
Introduction to the Synthesis of 4-Methylindan
4-Methylindan is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis predominantly relies on the intramolecular cyclization of a C4-substituted phenyl precursor. The choice of catalyst is paramount in achieving high yield and selectivity, minimizing side reactions, and ensuring process sustainability. This guide will compare and contrast homogeneous and heterogeneous catalytic systems, providing a framework for selecting the optimal catalyst for a given application.
The primary synthetic route discussed is the intramolecular Friedel-Crafts alkylation of a suitable precursor, such as 3-phenylbutan-1-ol or its corresponding alkyl halide. This reaction involves the formation of a carbocation intermediate that then attacks the aromatic ring to form the five-membered ring of the indan system.
Homogeneous Catalysis: The Realm of Lewis and Brønsted Acids
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to the excellent accessibility of their active sites.[1] For the synthesis of 4-methylindan, traditional Lewis and Brønsted acids are the workhorses of homogeneous catalysis.
Lewis Acid Catalysis
Lewis acids are electron-pair acceptors that can activate a substrate towards cyclization.[2] Common Lewis acids for Friedel-Crafts reactions include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄).[3][4]
Mechanism of Action: The Lewis acid coordinates to a leaving group (e.g., a halide or hydroxyl group) on the alkyl side chain of the precursor, facilitating its departure and the formation of a secondary carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring, leading to the cyclized product.
Experimental Protocol: AlCl₃-Catalyzed Synthesis of 4-Methylindan
-
Precursor: 3-Phenylbutyl chloride.
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: a. To a solution of 3-phenylbutyl chloride (1 equivalent) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add AlCl₃ (1.1 equivalents) portion-wise. b. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. c. Monitor the reaction by TLC or GC-MS. d. Upon completion, quench the reaction by slowly adding ice-cold water. e. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
Brønsted Acid Catalysis
Strong Brønsted acids, such as sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), can also effectively catalyze the intramolecular Friedel-Crafts alkylation.
Mechanism of Action: The Brønsted acid protonates the hydroxyl group of an alcohol precursor (e.g., 3-phenylbutan-1-ol), converting it into a good leaving group (water). Subsequent loss of water generates the carbocation, which then undergoes cyclization.
Experimental Protocol: H₂SO₄-Catalyzed Synthesis of 4-Methylindan
-
Precursor: 3-Phenylbutan-1-ol.
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure: a. Add 3-phenylbutan-1-ol (1 equivalent) dropwise to concentrated H₂SO₄ (5 equivalents) at 0 °C with vigorous stirring. b. After the addition is complete, stir the mixture at room temperature for 3 hours. c. Pour the reaction mixture onto crushed ice and extract the product with diethyl ether. d. Wash the organic layer with saturated NaHCO₃ solution and then with brine. e. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo. f. Purify by vacuum distillation.
Heterogeneous Catalysis: The Advantage of Solid Acids
Heterogeneous catalysts exist in a different phase from the reactants and products, offering significant advantages in terms of catalyst separation, recovery, and reusability.[3] Solid acid catalysts, particularly zeolites, have emerged as promising alternatives to traditional homogeneous catalysts for Friedel-Crafts reactions.
Zeolite Catalysis
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and/or Lewis acid sites.[1] Their shape-selective properties can influence product distribution and minimize the formation of undesired isomers. H-Beta and H-ZSM-5 are two commonly used zeolites for this type of transformation.[1][5]
A notable example is the synthesis of 5-methylindan from cyclopentanone, a biomass-derived starting material, which proceeds over an H-ZSM-5 catalyst.[6] This multi-step reaction involves aldol condensation, rearrangement, and aromatization, showcasing the versatility of zeolite catalysis. While the starting material is different, the underlying principles of acid-catalyzed cyclization and aromatization are relevant.
Mechanism of Action: The acidic sites within the zeolite pores protonate the substrate, initiating the cyclization cascade. The confined environment of the zeolite channels can favor the formation of the desired isomer by sterically hindering the formation of bulkier transition states.
Experimental Protocol: Zeolite H-Beta Catalyzed Synthesis of 4-Methylindan
-
Precursor: 3-Phenylbutan-1-ol.
-
Catalyst: Zeolite H-Beta (activated by calcination).
-
Solvent: Toluene.
-
Procedure: a. Activate the Zeolite H-Beta catalyst by heating at 550 °C for 4 hours under a stream of dry air. b. In a round-bottom flask equipped with a Dean-Stark trap, add the activated Zeolite H-Beta (20 wt% of the substrate) and toluene. c. Add 3-phenylbutan-1-ol (1 equivalent) to the mixture. d. Heat the reaction mixture to reflux and monitor the removal of water. e. Continue refluxing for 6-8 hours until the reaction is complete (monitored by GC). f. Cool the reaction mixture, filter to recover the catalyst, and wash the catalyst with toluene. g. Combine the filtrate and washings, and remove the solvent under reduced pressure. h. Purify the product by distillation.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the synthesis of 4-methylindan. Below is a comparative summary based on available data and established principles of Friedel-Crafts chemistry.
| Catalyst System | Precursor | Typical Yield (%) | Temperature (°C) | Reaction Time (h) | Advantages | Disadvantages |
| AlCl₃ | 3-Phenylbutyl chloride | 70-85 | 0 to RT | 2-4 | High activity, well-established | Stoichiometric amounts needed, corrosive, generates hazardous waste |
| H₂SO₄ | 3-Phenylbutan-1-ol | 60-75 | 0 to RT | 3-5 | Inexpensive, readily available | Strong acid, potential for side reactions (e.g., sulfonation, polymerization), corrosive |
| Zeolite H-Beta | 3-Phenylbutan-1-ol | 75-90 | 110 (reflux) | 6-8 | Reusable, non-corrosive, environmentally benign, shape-selective | Higher temperature required, potential for deactivation |
| H-ZSM-5 | Cyclopentanone | ~65 (total C₁₀ aromatics)[6] | 425 | Continuous flow | Utilizes biomass-derived feedstock, high stability | High temperature, complex product mixture |
Visualizing the Catalytic Pathways
To better understand the reaction mechanisms, the following diagrams illustrate the key steps in the synthesis of 4-methylindan using different catalytic systems.
Caption: Lewis Acid Catalyzed Pathway for 4-Methylindan Synthesis.
Caption: Heterogeneous Zeolite-Catalyzed Pathway for 4-Methylindan Synthesis.
Conclusion and Future Outlook
The synthesis of 4-methylindan can be effectively achieved through intramolecular Friedel-Crafts cyclization using a variety of catalytic systems.
-
Homogeneous Lewis and Brønsted acids offer high reactivity and are well-established methods. However, they suffer from drawbacks related to catalyst separation, waste generation, and corrosivity.
-
Heterogeneous solid acid catalysts , particularly zeolites like H-Beta, present a more sustainable and environmentally friendly alternative. They are reusable, non-corrosive, and can offer enhanced selectivity. While they may require higher reaction temperatures, the benefits of catalyst recyclability and reduced environmental impact make them highly attractive for industrial applications.
Future research in this area will likely focus on the development of novel solid acid catalysts with tailored acidity and pore structures to further improve the yield and selectivity of 4-methylindan synthesis under milder reaction conditions. The use of biomass-derived feedstocks, as demonstrated with H-ZSM-5, also represents a significant step towards more sustainable chemical production.[6]
References
- Selective production of methylindan and tetralin with xylose or hemicellulose.
- New types of Lewis acids used in organic synthesis. Pure and Applied Chemistry. [Link]
- H-Beta Zeolite as Catalyst for the Conversion of Carbohydrates into 5-Hydroxymethylfurfural: The Role of Calcination Temper
- AlCl3-promoted selective Michael addition with allenoate and methyleneindolinone: synthesis of spirocyclic oxindole by using allenoate as a four-carbon component building block. Journal of Organic Chemistry. [Link]
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Tetrahedron Letters. [Link]
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- A Feasible One-Step Synthesis of Hierarchical Zeolite Beta with Uniform Nanocrystals via CTAB. PubMed. [Link]
- Lewis Acid-Induced Intramolecular Friedel−Crafts Cyclization of 1,3-Bis-exocyclic Dienes. A New Route to 4a-Methyltetrahydrofluorenes.
- Novel Main Group Lewis Acids for Synthesis and C
- A procedure for the preparation of Ti-Beta zeolites for catalytic epoxidation with hydrogen peroxide. Green Chemistry. [Link]
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- H- and Fe-modified zeolite beta catalysts for preparation of trans-carveol from α-pinene oxide. Åbo Akademi University Research Portal. [Link]
- An efficient, rapid and solvent-free synthesis of branched imines using sulfated anatase-titania as a novel solid acid catalyst.
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A Comparative Guide to the Biological Activity of 4-Methylindan Derivatives Versus Other Indane Compounds
Introduction
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid framework and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules.[1][2] Substitutions on the indane ring system can profoundly influence the pharmacological profile of the resulting derivatives, leading to compounds with activities ranging from neuroprotective to antibacterial and anti-inflammatory effects.[1][3][4] This guide provides a comparative analysis of the biological activity of 4-methylindan derivatives against other indane compounds, with a particular focus on their role as monoamine oxidase (MAO) inhibitors. We will delve into the structure-activity relationships that govern their potency and selectivity, present key experimental data, and provide a detailed protocol for a fundamental assay used in their evaluation.
The Indane Scaffold: A Foundation for Neurological Drug Discovery
The indane core is a key feature in several drugs targeting the central nervous system (CNS). Its significance is highlighted by its presence in compounds developed for neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6] Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical targets in the treatment of these conditions.[7][8] MAO-A inhibitors are primarily used for depression and anxiety, while MAO-B inhibitors are employed to treat Parkinson's and Alzheimer's diseases by preventing the breakdown of key neurotransmitters like dopamine.[5][7] The strategic placement of substituents on the indane ring dictates the inhibitory potency and selectivity towards these enzyme isoforms.
Comparative Analysis of MAO Inhibition
The primary biological activity of interest for many indane derivatives is the inhibition of monoamine oxidase. The position and nature of substituents on the indane ring are critical for both the potency and selectivity of inhibition between MAO-A and MAO-B.
Structure-Activity Relationship (SAR) Insights
The development of selective MAO inhibitors is a key goal in drug discovery. For indane derivatives, the substitution pattern on the aromatic ring plays a pivotal role. While specific data on 4-methylindan derivatives is not extensively available in the public domain, we can infer their likely properties based on the well-established SAR of related compounds like rasagiline (an N-propargyl-1-aminoindan).
Generally, small, electron-donating or electron-withdrawing groups on the phenyl ring of the indane structure can modulate the affinity for the active site of MAO enzymes. The potency of MAO-B inhibition is often influenced by the steric and electronic parameters of the substituents.[9] For instance, electron-withdrawing groups with significant steric bulk on the phenyl ring of related pyrrole structures have been shown to enhance MAO-B inhibition.[9]
The methyl group at the 4-position of the indane ring in 4-methylindan derivatives would introduce a small, lipophilic, and electron-donating group. This could potentially enhance binding to the hydrophobic active site of MAO-B. To provide a clearer picture, a comparative table of IC50 values for various indane and related MAO inhibitors is presented below.
Table 1: Comparative MAO Inhibitory Activity of Indane and Related Compounds
| Compound | Target | IC50 Value (µM) | Selectivity | Source |
| Reference Inhibitors | ||||
| Clorgyline | hMAO-A | 0.02 ± 0.00 | MAO-A Selective | [10] |
| Selegiline | hMAO-B | Varies (Potent) | MAO-B Selective | [7] |
| Rasagiline | hMAO-B | Potent | MAO-B Selective | [11] |
| Safinamide | hMAO-B | 0.23 ± 0.01 | MAO-B Selective | [10] |
| Hypothetical 4-Methylindan Derivative | hMAO-B | To be determined | To be determined | |
| Other Indane-related Compounds | ||||
| hMAO-B-IN-6 | hMAO-B | 0.019 | >2400-fold vs MAO-A | [12] |
| hMAO-B-IN-6 | hMAO-A | 46.365 | [12] |
Note: The activity of a hypothetical 4-methylindan derivative is included for conceptual comparison. Experimental validation is required to determine its actual potency and selectivity.
The data clearly shows that minor structural modifications can lead to significant differences in inhibitory activity and selectivity. For example, hMAO-B-IN-6 demonstrates remarkable selectivity for MAO-B over MAO-A.[12]
Experimental Protocols
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below is a detailed methodology for a common in vitro assay to determine the inhibitory potential of compounds against MAO-A and MAO-B.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol is designed to quantify the inhibitory effect of test compounds on recombinant human MAO-A and MAO-B enzymes. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorescent probe.[12][13]
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used to ensure isoform specificity and reproducibility, avoiding interference from other enzymes present in tissue homogenates.[7]
-
Substrate: A non-selective substrate like kynuramine or a more specific substrate like tyramine can be used. The choice depends on the specific research question.[7][12][13]
-
Detection Method: A fluorometric assay offers high sensitivity and is suitable for high-throughput screening.[12] The fluorescence intensity is directly proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a 4-methylindan derivative) in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
Prepare a substrate working solution containing the MAO substrate (e.g., Tyramine), Horseradish Peroxidase (HRP), and a fluorescent probe in the appropriate assay buffer.[12]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compound solutions to the wells of a 96-well plate.
-
Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (DMSO in assay buffer).[7][12]
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[12]
-
Initiate the enzymatic reaction by adding 40 µL of the substrate working solution to each well.[12]
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
Record measurements at regular intervals for 20-40 minutes at 37°C.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the in vitro fluorometric MAO inhibition assay.
Caption: Simplified signaling pathway showing MAO-B inhibition by a 4-methylindan derivative.
Conclusion
The indane scaffold is a versatile platform for designing potent and selective enzyme inhibitors, particularly for monoamine oxidase. While direct comparative data for 4-methylindan derivatives is sparse, established structure-activity relationships for related compounds suggest that the 4-methyl substitution could favorably influence MAO-B inhibition. Further experimental investigation, following robust protocols as outlined in this guide, is necessary to fully elucidate the pharmacological profile of these specific derivatives. The continued exploration of substituted indanes holds significant promise for the development of novel therapeutics for neurodegenerative and other diseases.
References
- Application Notes and Protocols: In Vitro Assay of hMAO-B-IN-6 - Benchchem. (n.d.).
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). Springer Protocols.
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). MDPI.
- MAO Inhibition in Drug Discovery and Development. (2025). Charles River Laboratories.
- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2024). MDPI.
- insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. (2020). PubMed.
- Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). PubMed.
- Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. (2020). PubMed.
- Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. (2023).
- structure and activity relationship of monoamine oxidase inhibitors. (2025). ResearchGate.
- Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. (2024). PubMed.
- Examples of biologically active indane derivatives. (n.d.). ResearchGate.
- Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases | Request PDF. (2020). ResearchGate.
- Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (2022). ResearchGate.
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A Senior Application Scientist's Guide to the Purification of 4-Methylindan: A Comparative Methodological Analysis
For researchers and professionals in drug development and fine chemical synthesis, the purity of an intermediate is not merely a quantitative metric; it is the bedrock upon which the success of subsequent synthetic steps and the integrity of the final product are built. 4-Methylindan, a key structural motif and valuable intermediate, presents a common yet critical purification challenge.[1] Its utility, for instance as a flavoring agent, demands high purity to ensure safety and desired sensory profiles.[2][3] The primary hurdle in its purification is often not the removal of grossly different chemical entities, but the separation from its own structural isomers, which possess nearly identical physical properties.
This guide provides an in-depth, side-by-side comparison of the principal methods for purifying 4-methylindan. Moving beyond simple protocols, we will explore the causality behind methodological choices, offering field-proven insights to empower you to select and optimize the most effective strategy for your specific needs—be it bulk purification for initial studies or achieving the exigent >99.5% purity required for GMP applications.
Chapter 1: Foundational Principles & The Isomeric Challenge
4-Methylindan is a colorless oil with a boiling point of approximately 204°C and a molecular weight of 132.20 g/mol .[2][4] The purification challenge stems from impurities that may arise during its synthesis, most notably other methylindan isomers (e.g., 5-methylindan) or closely related alkylated aromatics. These isomers often have boiling points that differ by less than 25°C, rendering simple distillation ineffective.[5] Therefore, purification strategies must exploit subtle differences in volatility, polarity, or molecular geometry.
The choice of purification method is a multi-faceted decision, balancing the required purity, scale of operation, and available resources. We will dissect three primary techniques:
-
Vacuum Fractional Distillation: Exploiting differences in vapor pressure.
-
Preparative Column Chromatography: Leveraging differences in polarity and adsorptivity.
-
Purification via Crystalline Intermediates: A classic chemical approach to purify non-crystalline compounds.
Chapter 2: Vacuum Fractional Distillation
Fractional distillation is a cornerstone technique for purifying liquids, particularly when separating components with close boiling points. The process relies on establishing a temperature gradient over a column with a large surface area (provided by packing material or indentations), creating a series of condensation-vaporization cycles, known as "theoretical plates."[6][7] Each plate enriches the vapor phase with the more volatile component.
Causality of Experimental Choices:
-
Vacuum Application: 4-Methylindan's atmospheric boiling point (~204°C) is high enough that prolonged heating could lead to thermal decomposition.[8] Applying a vacuum lowers the boiling point to a more manageable temperature, preserving the integrity of the compound.
-
Column Selection: A Vigreux column or a packed column (e.g., with Raschig rings) is essential. A simple distillation apparatus lacks the necessary theoretical plates to resolve close-boiling isomers.[7] The length and efficiency of the column directly correlate with the achievable separation.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the crude 4-methylindan (no more than 2/3 full) into the round-bottom flask along with a magnetic stir bar or boiling chips for smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Gently heat the flask using a heating mantle. The thermal bath should be set approximately 20-30°C higher than the expected boiling point at that pressure.[8]
-
Equilibration: Observe the ring of condensate slowly rising up the column. A slow, gradual rise is crucial for achieving good separation across the theoretical plates.[6]
-
Fraction Collection: Collect distinct fractions based on the temperature readings at the distillation head. Record the temperature range and pressure for each fraction. Typically, an initial "forerun" containing highly volatile impurities is collected first, followed by the main product fraction, and finally, higher-boiling impurities are left in the distillation pot.
-
Analysis: Analyze each fraction for purity using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the optimal pooling strategy.
Data Presentation: Distillation
| Fraction Number | Boiling Range (°C @ 15 mmHg) | Mass (g) | Purity of 4-Methylindan (%) |
| 1 (Forerun) | 65-75 | 5.2 | 45.8 |
| 2 | 75-78 | 12.5 | 88.3 |
| 3 (Main) | 78-80 | 65.7 | 98.1 |
| 4 | 80-82 | 9.8 | 92.5 |
| Residue | >82 | 6.1 | 35.2 |
| Note: This data is illustrative and will vary based on crude purity and column efficiency. |
Visualization: Distillation Workflow
Caption: Workflow for the purification of 4-methylindan via vacuum fractional distillation.
Chapter 3: Preparative Column Chromatography
For achieving the highest levels of purity, particularly when separating stubborn isomers, preparative column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[11]
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is the workhorse stationary phase for normal-phase chromatography. Its polar surface interacts more strongly with more polar compounds. Since 4-methylindan and its isomers are largely non-polar, their separation relies on subtle differences in their interaction with the silica surface, which can be influenced by their precise shape and electron distribution.
-
Mobile Phase (Eluent): A non-polar solvent system is required. A mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is commonly used. The key is to find a solvent ratio that results in good separation (different Rf values on TLC) without requiring excessively long elution times. A gradient elution (gradually increasing the polarity) can often improve separation and reduce runtime.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system gives the target compound an Rf value of ~0.3 and shows separation from impurities.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the silica bed is compact and free of air bubbles.[12]
-
Sample Loading: Dissolve the crude 4-methylindan in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane, which is then evaporated onto a small amount of silica). Carefully load this concentrated sample onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, applying positive pressure (e.g., with air or nitrogen) to accelerate the flow ("flash" chromatography).
-
Fraction Collection: Collect small, uniform fractions in test tubes or vials as the eluent exits the column.
-
Monitoring: Systematically spot the collected fractions on TLC plates to track the elution of the product and impurities.
-
Pooling and Evaporation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified 4-methylindan oil.
Data Presentation: Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 1% Ethyl Acetate in Hexane |
| TLC Rf (4-methylindan) | 0.35 |
| TLC Rf (Isomer Impurity) | 0.41 |
| Crude Load | 5.0 g |
| Purified Yield | 4.1 g (82%) |
| Final Purity (GC) | >99.7% |
| Note: This data is illustrative. Actual parameters must be optimized experimentally. |
Visualization: Chromatography Workflow
Caption: Workflow for high-purity separation of 4-methylindan using flash column chromatography.
Chapter 4: Purification via Recrystallization of a Derivative
Since 4-methylindan is an oil at room temperature, it cannot be purified directly by recrystallization.[2] However, a powerful, albeit more involved, strategy is to convert it into a solid derivative, purify this solid by recrystallization, and then chemically revert the derivative back to the pure oil. This method can be exceptionally effective at removing isomers that are difficult to separate by other physical means.
Causality of Experimental Choices:
-
Derivative Selection: The ideal derivative should be a highly crystalline solid that is easy to form in high yield and easy to cleave back to the parent compound. For related indane structures, purification has been achieved by forming salts of amine derivatives.[13][14] For 4-methylindan itself, a hypothetical but plausible approach could involve forming a solid complex, such as a picrate, or oxidizing the methyl group to a carboxylic acid, which would be a solid, and then reducing it back after purification.
-
Recrystallization Solvent: The chosen solvent must meet specific criteria: the solid derivative should be highly soluble at high temperatures but poorly soluble at low temperatures.[15] This differential solubility is the driving force for crystallization and purification, as impurities ideally remain in the cold "mother liquor."[16]
Experimental Protocol: Hypothetical Derivatization-Recrystallization
-
Formation of Derivative: React the crude 4-methylindan with a suitable reagent to form a stable, solid derivative (e.g., potassium permanganate to form 4-indanecarboxylic acid). Isolate the crude solid derivative.
-
Solvent Selection: Test the solubility of the crude derivative in a range of solvents (e.g., ethanol, water, ethyl acetate, hexane) to find a suitable recrystallization solvent or solvent pair.[17]
-
Recrystallization: Dissolve the crude solid in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling too rapidly can trap impurities.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Purity Check: Check the melting point of the crystals. A sharp melting point close to the literature value indicates high purity.[18] If necessary, a second recrystallization can be performed.
-
Regeneration: Chemically convert the purified derivative back to 4-methylindan (e.g., reduction of the carboxylic acid back to the methyl group).
-
Final Purification: The regenerated 4-methylindan may require a final simple purification step (like a quick filtration or short-path distillation) to remove any reagents from the regeneration step.
Visualization: Derivatization-Recrystallization Workflow
Caption: A conceptual workflow for purifying 4-methylindan via a solid derivative.
Chapter 5: Side-by-Side Comparison and Method Selection
The optimal purification strategy depends on the specific experimental context. Below is a comparative summary to guide your decision-making process.
| Feature | Vacuum Fractional Distillation | Preparative Column Chromatography | Derivatization & Recrystallization |
| Purity Achievable | Moderate to High (~95-98.5%) | Very High to Ultra-High (>99.5%) | Very High to Ultra-High (>99.5%) |
| Isomer Separation | Limited; effective only for isomers with a noticeable boiling point difference.[19] | Excellent; the gold standard for resolving closely related isomers.[9] | Potentially excellent, if isomers form crystals with different lattice energies. |
| Scalability | Excellent; easily scalable to multi-kilogram quantities. | Moderate; becomes costly and cumbersome at very large scales. | Moderate; limited by reaction vessel size and handling of solids. |
| Cost (Solvents & Consumables) | Low; requires minimal consumables. | High; requires large volumes of silica gel and HPLC-grade solvents. | Moderate; requires stoichiometric reagents in addition to solvents. |
| Time & Labor Intensity | Moderate; requires careful monitoring but can run unattended for periods. | High; requires continuous attention for fraction collection and analysis. | High; involves multiple chemical reaction and purification steps. |
| Ideal Application | Bulk purification, removal of non-isomeric impurities, initial cleanup. | Final purification step, isolation of high-purity analytical standards, resolving difficult isomer mixtures. | When other methods fail, achieving the highest possible purity, purifying from very complex mixtures. |
Decision-Making Flowchart
Caption: A flowchart to guide the selection of a purification method for 4-methylindan.
Conclusion
The purification of 4-methylindan is a tractable but nuanced challenge that highlights the core principles of separation science. While vacuum fractional distillation serves as an excellent method for bulk purification and the removal of non-isomeric impurities, achieving the high isomeric purity demanded by pharmaceutical and specialized chemical applications necessitates the superior resolving power of preparative column chromatography . For cases where even chromatography fails or when the highest possible purity is sought, the classic yet powerful technique of purification via a crystalline derivative remains a formidable tool in the chemist's arsenal. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute a strategy that delivers 4-methylindan of the required quality for their critical applications.
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A Comparative Guide to the Structural Validation of a Novel 4-Methyl-2,3-dihydro-1H-indene Derivative
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional architecture is paramount for understanding its biological activity, chemical reactivity, and physical properties. This guide provides an in-depth, comparative analysis of the key analytical techniques for validating the structure of a novel 4-methyl-2,3-dihydro-1H-indene derivative, a scaffold of significant interest in medicinal chemistry.[1][2][3][4][5]
This document moves beyond a mere listing of protocols. It delves into the strategic reasoning behind the selection of each analytical method, offering a self-validating framework for the comprehensive characterization of novel small molecules. We will explore the synergistic interplay of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting a robust workflow for achieving unequivocal structural assignment.
The Strategic Imperative: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a molecule's structure. A truly rigorous validation relies on the convergence of data from multiple, orthogonal methods. This multi-modal approach ensures that the proposed structure is consistent across different physical principles of measurement, thereby minimizing the risk of misinterpretation.
Our investigation into the structure of a novel this compound derivative will be guided by the following principles:
-
Connectivity and Constitution: Establishing the precise bonding arrangement of all atoms within the molecule.
-
Stereochemistry: Determining the three-dimensional orientation of atoms and functional groups, where applicable.
-
Purity and Identity: Confirming the molecular formula and ensuring the absence of significant impurities.
The following diagram illustrates the logical workflow for the structural validation process, highlighting the complementary nature of the chosen analytical techniques.
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A Comparative Guide to the Efficacy of 4-Methylindan-Based Monoamine Oxidase-B Inhibitors
This guide provides an in-depth technical comparison of 4-methylindan-based monoamine oxidase-B (MAO-B) inhibitors with other established drugs in the field. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental protocols necessary to evaluate these compounds. Our analysis is grounded in experimental data to provide a clear, objective assessment of their therapeutic potential, particularly in the context of neurodegenerative diseases such as Parkinson's disease.
Introduction: The Significance of MAO-B Inhibition and the Rise of 4-Methylindan-Based Compounds
Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of dopamine in the brain. Its inhibition leads to increased dopamine levels, which is a cornerstone of symptomatic treatment for Parkinson's disease.[1] Beyond symptomatic relief, MAO-B inhibitors are investigated for their potential neuroprotective effects, which may slow the progression of neurodegeneration.[2]
The 4-methylindan scaffold has emerged as a key pharmacophore in the design of potent and selective MAO-B inhibitors. This guide will focus on a prominent member of this class, rasagiline, and the multifunctional drug ladostigil, comparing their efficacy with the well-established MAO-B inhibitors selegiline and safinamide.
Mechanism of Action: A Tale of Reversible and Irreversible Inhibition
The therapeutic efficacy of MAO-B inhibitors is intrinsically linked to their mode of interaction with the enzyme.
Rasagiline and Selegiline: These are irreversible inhibitors that form a covalent bond with the N5 atom of the flavin cofactor within the active site of MAO-B.[3] This irreversible binding leads to a sustained inhibition of the enzyme's activity.
Safinamide: In contrast, safinamide is a reversible inhibitor of MAO-B.[3] It also possesses a multi-modal mechanism of action, including the blockade of voltage-sensitive sodium channels and modulation of glutamate release, which may contribute to its clinical effects.[4]
Ladostigil: This unique compound combines the irreversible MAO-A and -B inhibitory properties of its rasagiline component with the cholinesterase inhibitory activity derived from a carbamate moiety, similar to that in rivastigmine.[5] This dual action makes it a candidate for dementias that are often co-morbid with depression and extrapyramidal symptoms.[6]
Below is a diagram illustrating the general mechanism of MAO-B inhibition and its impact on dopamine metabolism.
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare MAO-B Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the lyophilized MAO-B enzyme in the assay buffer to the desired stock concentration.
-
Prepare a stock solution of the MAO-B substrate (e.g., tyramine) and a fluorometric probe.
-
Prepare serial dilutions of the test compounds (e.g., 4-methylindan-based inhibitors) and known inhibitors (e.g., selegiline, safinamide) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of diluted test compounds, control inhibitor, or assay buffer (for enzyme control) to respective wells.
-
Add 50 µL of the diluted MAO-B enzyme solution to all wells.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 40 µL of the MAO-B substrate solution, which also contains the developer and a high-sensitivity probe.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes using a fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm. [7]
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence change over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of test compounds to protect neuronal cells (e.g., SH-SY5Y) from a neurotoxin-induced cell death.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture human SH-SY5Y neuroblastoma cells in a suitable medium at 37°C and 5% CO2.
-
Seed the cells into a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours. [8]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 4-methylindan-based inhibitors) for 2 hours.
-
Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) at a final concentration of 100 µM, to induce cell death. [4] * Include control wells with cells only, cells with neurotoxin only, and cells with test compound only.
-
Incubate the plate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8] * Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours. [9] * Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the cell viability of treated wells as a percentage of the control (untreated) wells.
-
Plot cell viability against the concentration of the test compound to assess the neuroprotective effect.
-
In Vivo Efficacy in a Parkinson's Disease Animal Model (MPTP Mouse Model)
This protocol describes the induction of a Parkinson's-like pathology in mice using MPTP and the subsequent evaluation of motor function.
Caption: Workflow for the MPTP-induced mouse model of Parkinson's disease.
Step-by-Step Methodology:
-
Animal Model Induction:
-
Treatment Regimen:
-
Administer the test compounds (e.g., 4-methylindan-based inhibitors) or vehicle to different groups of mice, typically starting before or concurrently with MPTP administration and continuing for the duration of the study.
-
-
Behavioral Assessment (Rotarod Test):
-
Train the mice on the rotarod apparatus for several days before MPTP treatment.
-
After the treatment period, test the motor coordination of the mice by placing them on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm).
-
Record the latency to fall for each mouse. A longer latency indicates better motor function.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and dissect the striatum and substantia nigra.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in brain sections to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. [12]
-
Conclusion and Future Directions
The 4-methylindan scaffold, exemplified by rasagiline, represents a highly effective class of MAO-B inhibitors with potent enzymatic inhibition and significant neuroprotective properties. Comparative studies demonstrate that while rasagiline and selegiline have similar potencies, rasagiline's non-amphetamine metabolite profile and potentially superior neuroprotective effects in some cellular models make it a compelling therapeutic agent. [13][14]The development of multifunctional drugs like ladostigil, which target multiple pathological pathways, highlights a promising future direction in the treatment of complex neurodegenerative disorders.
Further research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and disease-modifying potential of these different generations of MAO-B inhibitors. Additionally, the exploration of novel 4-methylindan-based compounds with enhanced selectivity and broader neuroprotective profiles remains a fertile area for drug discovery.
References
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- Weinreb, O., Amit, T., Bar-Am, O., et al. (2008). The neuroprotective mechanism of action of the multimodal drug ladostigil. Frontiers in Bioscience, 13, 5698-5709.
- Weinstock, M., Bejar, C., & Youdim, M. B. (2002). Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression. Journal of Neural Transmission. Supplementum, (62), 175-182.
- Weinreb, O., Amit, T., Bar-Am, O., & Youdim, M. B. H. (2008). The neuroprotective mechanism of action of the multimodal drug ladostigil. Frontiers in Bioscience, 13, 5698-5709.
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- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
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- Youdim, M. B. H., & Weinstock, M. (2004). A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor. Current Alzheimer Research, 1(2), 93-100.
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- Thorlund, K., D'Andrea, G., & L'Abbé, L. (2018). A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. British Journal of Clinical Pharmacology, 84(8), 1636-1645.
- Fabbri, M., Rosa, M. M., & Ferreira, J. J. (2021). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology, 19(10), 1746-1758.
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- Kupsch, A., Sautter, J., Götz, M. E., et al. (2001). Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline. Journal of Neural Transmission, 108(8-9), 985-1009.
- Cristovao, A. C., Choi, D. H., Baltazar, G., et al. (2016). Presymptomatic MPTP Mice Show Neurotrophic S100B/mRAGE Striatal Levels. Molecular Neurobiology, 53(2), 1149-1161.
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 19-33.
- Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide).
- Ou, X. M., Chen, K., & Shih, J. C. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. Neurotoxicity Research, 15(3), 284-290.
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A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Methyl-2,3-dihydro-1H-indene
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 4-methyl-2,3-dihydro-1H-indene. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring the reliability and interchangeability of analytical data for this compound is paramount. This document moves beyond rote procedural lists to explain the scientific rationale behind experimental design, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge of this compound
This compound (CAS 824-22-6), also known as 4-methylindane, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1][2] Its structure, featuring a bicyclic system with an aromatic ring, makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutics.[3] However, its potential presence as a residual starting material or process-related impurity necessitates the development of robust, validated analytical methods to ensure the quality, safety, and efficacy of the final drug product.[4][5]
The objective of this guide is to compare two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will detail the validation of a primary method and then describe a rigorous cross-validation protocol to ensure the equivalency and reliability of a secondary, complementary method. This process is essential for method transfer between laboratories, lifecycle management, and ensuring analytical redundancy in a regulated environment.[6][7]
Part 1: Foundational Method Development: Selecting the Right Tools
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. For this compound, its moderate volatility and the presence of a UV-active chromophore present two primary analytical pathways.
-
Gas Chromatography (GC): Given its hydrocarbon nature and a boiling point of approximately 206°C, this compound is well-suited for GC analysis.[8] This technique offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which is ideal for quantifying hydrocarbons.
-
High-Performance Liquid Chromatography (HPLC): The benzene ring within the indane structure provides a strong chromophore, making UV detection a viable and powerful tool for quantification via HPLC. Reverse-phase HPLC is the platform of choice, offering excellent separation capabilities for non-polar to moderately polar compounds.
The following diagram illustrates the decision-making process for method selection based on the analyte's properties.
Caption: Analyte properties guiding the selection of orthogonal analytical methods.
Part 2: The Bedrock of Reliability: Core Validation Principles
Before any cross-validation can occur, at least one method must be fully validated to serve as the benchmark. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9] The ICH Q2(R2) guideline provides the authoritative framework for this process.[10]
The core performance characteristics and their typical acceptance criteria for an impurity quantification method are summarized below.
| Validation Parameter | Objective | Typical Acceptance Criteria for an Impurity Method |
| Specificity | To unequivocally assess the analyte in the presence of other components (e.g., degradants, matrix).[11] | Peak purity index > 0.995; baseline resolution (Rs > 2.0) between the analyte and all potential interfering peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response.[9] | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value, expressed as percent recovery.[12] | 80% - 120% recovery of the analyte in spiked matrix samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-assay): RSD ≤ 5.0%; Intermediate Precision (inter-assay): RSD ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] | Signal-to-Noise ratio of 10:1; must meet accuracy and precision criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | System suitability parameters remain within defined limits; results are not significantly impacted by variations. |
Part 3: Experimental Protocol for Primary Method Validation (HPLC)
A stability-indicating method is one that can accurately measure the active ingredient or impurity without interference from degradation products.[13] Therefore, establishing specificity through forced degradation is the cornerstone of validation.
Protocol 3.1: Establishing Specificity via Forced Degradation
Objective: To intentionally degrade this compound under various stress conditions to produce potential impurities and prove the analytical method can separate them from the parent compound.[5][14]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~10 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~10 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~10 µg/mL.[15]
-
Thermal Degradation: Expose the solid material to 105°C for 48 hours. Prepare a solution from the stressed solid at a final concentration of ~10 µg/mL.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC-UV method.
-
Evaluation: Assess the chromatograms for the appearance of new peaks. Use a photodiode array (PDA) detector to evaluate peak purity of the main analyte peak in all stressed samples to confirm it is spectrally homogeneous. Ensure all degradation product peaks are well-resolved from the parent peak. An acceptable level of degradation is typically between 5-20%.[15]
Part 4: The Cross-Validation Study: Bridging HPLC and GC
Cross-validation is performed to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[6] Here, we will cross-validate the GC-FID method against the fully validated primary HPLC-UV method.
Objective: To prove that the GC-FID method provides equivalent data to the HPLC-UV method for the quantification of this compound.
The workflow for this comparative study is outlined below.
Caption: Workflow for the cross-validation of a secondary GC method against a primary HPLC method.
Protocol 4.1: Cross-Validation Execution and Data Analysis
Methodology:
-
Sample Preparation: Prepare a minimum of six independent samples of this compound. The concentrations should span the intended range of the method (e.g., 50% to 150% of the target concentration). These could be prepared from a qualified reference standard.
-
Analysis: Analyze the complete set of samples using both the validated HPLC-UV method and the GC-FID method on the same day by the same analyst, if possible, to minimize variability.
-
Data Compilation: Tabulate the quantitative results obtained from both analytical methods for each sample.
-
Statistical Comparison: For each sample, calculate the percentage difference between the results from the two methods using the primary (HPLC) method as the reference:
-
% Difference = [(Result_GC - Result_HPLC) / Result_HPLC] * 100
-
-
Acceptance Criteria: The acceptance criterion is typically that the results from the two methods must agree within a predefined limit. A common limit for this type of comparison is that the mean percentage difference should not exceed ±15.0%, and no individual result should deviate by more than ±20.0%.
Hypothetical Data Comparison
| Sample ID | HPLC Result (µg/mL) | GC Result (µg/mL) | % Difference | Pass/Fail |
| CV-01 | 5.1 | 5.3 | +3.9% | Pass |
| CV-02 | 7.4 | 7.1 | -4.1% | Pass |
| CV-03 | 9.9 | 10.3 | +4.0% | Pass |
| CV-04 | 12.2 | 11.8 | -3.3% | Pass |
| CV-05 | 14.8 | 15.5 | +4.7% | Pass |
| CV-06 | 18.1 | 17.5 | -3.3% | Pass |
| Mean | +0.32% | Pass |
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins data integrity in pharmaceutical development. By demonstrating the equivalency of orthogonal methods, such as HPLC and GC for this compound, organizations build confidence in their analytical results, facilitate seamless method transfers, and ensure robust quality control throughout a product's lifecycle. This guide has provided not only the procedural steps but also the critical scientific reasoning required to design and execute a validation and cross-validation study that meets the highest standards of technical accuracy and regulatory expectation.
References
- Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Unknown Source. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Unknown Source. (n.d.). Analytical method validation: A brief review.
- Ng, L. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- PharmaState Academy. (n.d.). Analytical Method Validation.
- NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl- Gas Chromatography. NIST Chemistry WebBook.
- NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl- Mass Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl- Gas Chromatography. NIST Chemistry WebBook.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- SIELC Technologies. (n.d.). Separation of 1H-Indene, 4-chloro-2,3-dihydro-7-methyl- on Newcrom R1 HPLC column.
- Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- JCT, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online.
- Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Singh, S., et al. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate.
- MySkinRecipes. (n.d.). This compound.
- Cheméo. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-.
- Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH.
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comparative analysis of the spectroscopic data of 4-methylindan and its isomers
Introduction: The Significance of Positional Isomerism in Drug Development
In the landscape of medicinal chemistry and drug development, the precise structural characterization of molecular entities is paramount. Indan and its derivatives are a cornerstone in the synthesis of a multitude of biologically active compounds.[1] The seemingly subtle variation in the position of a methyl group on the indan scaffold, creating isomers such as 4-methylindan, 5-methylindan, 1-methylindan, and 2-methylindan, can profoundly influence the molecule's pharmacological and toxicological profile. Consequently, the ability to unequivocally distinguish between these positional isomers is a critical analytical challenge.
This comprehensive guide provides a comparative analysis of the spectroscopic data of 4-methylindan and its isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a robust framework for their differentiation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply spectroscopic techniques for the unambiguous identification of these closely related compounds.
Comparative Spectroscopic Analysis: Unveiling the Isomeric Fingerprints
The differentiation of the methylindan isomers hinges on how the position of the methyl group influences the electronic and steric environment of the molecule. This, in turn, manifests as distinct patterns in their respective spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
Expected ¹H NMR Characteristics:
| Isomer | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Key Differentiating Features |
| 4-Methylindan | Three distinct signals in the aromatic region. The proximity of the methyl group to the aromatic ring will influence the chemical shifts of adjacent protons. | Three sets of signals for the cyclopentane ring protons, likely complex multiplets. | A singlet, deshielded by the aromatic ring. | The specific splitting pattern and chemical shifts of the three aromatic protons will be unique. |
| 5-Methylindan | Two sets of signals in the aromatic region, likely appearing as a singlet and two doublets due to symmetry. | Three sets of signals for the cyclopentane ring protons, likely complex multiplets. | A singlet in the typical benzylic methyl region. | A more simplified aromatic region compared to 4-methylindan due to the plane of symmetry. |
| 1-Methylindan | Four distinct signals in the aromatic region. | A methine proton (CH-CH₃) appearing as a quartet, and two methylene groups as complex multiplets. | A doublet, coupled to the adjacent methine proton. | The presence of a methine proton quartet and a methyl doublet are definitive for this isomer. |
| 2-Methylindan | Four distinct signals in the aromatic region. | A methine proton (CH-CH₃) appearing as a multiplet, and two diastereotopic methylene groups as complex multiplets. | A doublet, coupled to the adjacent methine proton. | The chemical shift of the methyl doublet will differ from 1-methylindan due to its position on the five-membered ring. The methylene protons will exhibit complex splitting due to their diastereotopic nature. |
Causality Behind the Differences: The electronic environment of the aromatic protons is highly sensitive to the position of the electron-donating methyl group. In 4- and 5-methylindan, the methyl group is directly attached to the benzene ring, influencing the shielding and deshielding of the aromatic protons. In contrast, for 1- and 2-methylindan, the methyl group is on the aliphatic ring, and its effect on the aromatic protons is less direct. The splitting patterns of the methyl group itself (singlet vs. doublet) and the presence of a methine proton are clear indicators of substitution on the aliphatic versus the aromatic portion of the indan core.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. The chemical shifts of the aromatic and aliphatic carbons are diagnostic for each isomer.
Comparative ¹³C NMR Data (Predicted and Experimental, δ, ppm):
| Carbon Assignment | 4-Methylindan[2] | 5-Methylindan[3][4] | 1-Methylindan[5] | 2-Methylindan |
| Aromatic C | ~120-145 (6 signals) | ~120-145 (4 signals) | ~120-145 (6 signals) | ~120-145 (6 signals) |
| Aliphatic CH₂/CH | ~25-40 (3 signals) | ~25-40 (3 signals) | ~25-45 (3 signals) | ~30-50 (3 signals) |
| Methyl C | ~19 | ~21 | ~20 | ~18 |
| Quaternary Aromatic C | 2 signals | 2 signals | 2 signals | 2 signals |
Expert Interpretation: The number of distinct aromatic carbon signals is a powerful diagnostic tool. Due to its symmetry, 5-methylindan is expected to show only four signals in the aromatic region, whereas the other isomers, lacking this symmetry, will exhibit six. The chemical shift of the methyl carbon is also subtly different for each isomer. The upfield shift of the methyl carbon in 2-methylindan is anticipated due to its position on the aliphatic ring, further from the deshielding influence of the aromatic system.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. While all four isomers will show characteristic absorptions for aromatic C-H, aliphatic C-H, and aromatic C=C bonds, the substitution pattern on the aromatic ring gives rise to unique out-of-plane (OOP) bending vibrations in the "fingerprint region" (below 900 cm⁻¹).
Expected Characteristic IR Absorption Bands (cm⁻¹):
| Vibration | 4-Methylindan | 5-Methylindan | 1-Methylindan | 2-Methylindan |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | 2850-3000 | 2850-3000 |
| Aromatic C=C Stretch | ~1600, ~1450-1500 | ~1600, ~1450-1500 | ~1600, ~1450-1500 | ~1600, ~1450-1500 |
| Aromatic C-H OOP Bending | Pattern indicative of 1,2,3-trisubstitution | Pattern indicative of 1,2,4-trisubstitution | Pattern indicative of 1,2-disubstitution | Pattern indicative of 1,2-disubstitution |
Rationale for Differentiation: The most diagnostic region in the IR spectra will be the C-H out-of-plane bending bands. The substitution pattern on the aromatic ring dictates the number and position of these bands. 4-Methylindan will show a pattern characteristic of 1,2,3-trisubstitution, while 5-methylindan will exhibit a pattern for 1,2,4-trisubstitution. Both 1- and 2-methylindan will have patterns indicative of 1,2-disubstitution, which will be distinct from the other two isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which is a unique fingerprint. All four isomers have the same molecular formula (C₁₀H₁₂) and therefore the same molecular weight (132.20 g/mol ).[2][3][5] Differentiation relies on the analysis of the relative abundances of the fragment ions.
Comparative Mass Spectrometry Data (m/z):
| Isomer | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| 4-Methylindan | 132[2] | 117[2] | 131, 91[2] |
| 5-Methylindan | 132[4] | 117[4] | 131, 91[4] |
| 1-Methylindan | 132[5] | 117[5] | 115, 91[5] |
| 2-Methylindan | 132 | 117 | 115, 91 |
Mechanistic Insights into Fragmentation: The base peak at m/z 117 for all isomers corresponds to the loss of a methyl radical (CH₃•), a common fragmentation pathway for methylated compounds. The key to differentiation lies in the subsequent fragmentation. For 1- and 2-methylindan, where the methyl group is on the five-membered ring, the loss of the methyl group leads to a stable secondary or benzylic carbocation, respectively. This initial fragmentation is highly favorable. For 4- and 5-methylindan, the loss of the aromatic methyl group also leads to a stable benzylic-type cation. However, the subsequent fragmentation pathways, such as the loss of ethylene (C₂H₄) from the five-membered ring, will have different relative probabilities depending on the initial structure. The presence and relative intensity of the ion at m/z 91 (the tropylium ion) is also a significant indicator of the fragmentation pathway.
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the methylindan isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain clear signals for all carbon atoms, including quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for neat samples.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal or salt plates before running the sample.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the methylindan isomer in a volatile organic solvent (e.g., dichloromethane or hexane).
-
-
Gas Chromatography (GC) Conditions:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of the isomers if analyzing a mixture.
-
-
Mass Spectrometry (MS) Conditions:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-200.
-
Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown methylindan isomer.
Caption: A streamlined workflow for the identification of methylindan isomers using a multi-technique spectroscopic approach.
Conclusion: An Integrated Approach for Unambiguous Identification
The differentiation of 4-methylindan and its positional isomers is a tractable analytical challenge when a systematic and multi-faceted spectroscopic approach is employed. While mass spectrometry can confirm the molecular weight and provide initial clues from fragmentation, ¹³C NMR spectroscopy, particularly the number of aromatic signals, offers a powerful method for distinguishing the more symmetrical 5-methylindan. ¹H NMR provides a wealth of information based on the chemical shifts and splitting patterns of the aromatic and methyl protons. Finally, IR spectroscopy serves as a valuable complementary technique, with the fingerprint region offering distinct patterns based on the aromatic substitution. By integrating the data from these three techniques, researchers can confidently and accurately identify the specific methylindan isomer, ensuring the integrity of their research and development efforts.
References
- BenchChem. (2025). Structural Confirmation of (R)-2-Methylindanone: A Comparative 1H and 13C NMR Analysis.
- PubChem. (n.d.). 2-Methylindan. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Methylindan. National Center for Biotechnology Information.
- NIST. (n.d.). 5-Methylindan. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Methylindan. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methylindan. National Center for Biotechnology Information.
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Assessing the Reproducibility of 4-methyl-2,3-dihydro-1H-indene Synthesis: A Comparative Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the reliable production of key intermediates is paramount. The indane scaffold, a structural motif present in numerous bioactive molecules and materials, is of significant interest. This guide provides an in-depth analysis of the synthesis of a specific derivative, 4-methyl-2,3-dihydro-1H-indene, focusing on the reproducibility of a commonly cited synthetic method and comparing it with a modern alternative. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Reproducibility in Indane Synthesis
This compound, also known as 4-methylindan, is a valuable building block in organic synthesis. Its structural framework is a key component in the development of various therapeutic agents and functional materials. The reproducibility of its synthesis is not merely an academic exercise but a critical factor that impacts project timelines, cost, and the overall viability of a research program. Inconsistent yields, unpredictable side reactions, and difficult purifications can hinder progress and lead to the misallocation of resources.
This guide will dissect a traditional, well-established two-step synthesis of this compound, which proceeds via an intramolecular Friedel-Crafts acylation followed by a Clemmensen reduction. We will then compare this stalwart method with a more contemporary palladium-catalyzed cascade reaction, highlighting the nuances of each approach.
Part 1: The Published Standard Synthesis - A Two-Step Approach
A frequently referenced method for the synthesis of this compound involves the initial formation of 4-methyl-1-indanone through an intramolecular Friedel-Crafts cyclization of 3-(m-tolyl)propanoic acid.[1] This is a classic and powerful method for constructing the indanone core. The subsequent reduction of the ketone functionality yields the target indane.
Step 1: Intramolecular Friedel-Crafts Acylation of 3-(m-tolyl)propanoic acid
The first step involves the acid-catalyzed cyclization of 3-(m-tolyl)propanoic acid to form 4-methyl-1-indanone. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a solvent.[1]
Causality of Experimental Choices:
-
3-(m-tolyl)propanoic acid as the precursor: The meta-position of the methyl group on the aromatic ring directs the cyclization to the ortho-position, leading to the desired 4-methyl-1-indanone. Using the ortho- or para-isomers would result in different regioisomers.
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that is a mixture of phosphoric acids. Its high acidity and dehydrating properties facilitate the formation of the key acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. It is often preferred over other Lewis acids like aluminum chloride for its ease of handling and for promoting cleaner reactions in some cases.[1]
-
Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture, which can hydrolyze the acid catalyst and quench the reactive intermediates.[1] Therefore, all reagents and glassware must be scrupulously dried.
Experimental Protocol: Synthesis of 4-methyl-1-indanone
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 150 g of polyphosphoric acid.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add 25.0 g (0.152 mol) of 3-(m-tolyl)propanoic acid in portions over 30 minutes, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, continue stirring at 90 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-1-indanone.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.
Step 2: Clemmensen Reduction of 4-methyl-1-indanone
The second step involves the reduction of the carbonyl group of 4-methyl-1-indanone to a methylene group, yielding the final product, this compound. The Clemmensen reduction, using amalgamated zinc and hydrochloric acid, is a traditional and effective method for this transformation.
Causality of Experimental Choices:
-
Amalgamated Zinc: The amalgamation of zinc with mercury increases its reactivity and helps to prevent the evolution of hydrogen gas as a major side reaction.
-
Concentrated Hydrochloric Acid: The acidic medium is essential for the reduction to proceed. The reaction is believed to occur on the surface of the zinc.
Experimental Protocol: Synthesis of this compound
-
Prepare amalgamated zinc by stirring 50 g of zinc mossy with a solution of 5 g of mercuric chloride in 75 mL of water and 2.5 mL of concentrated hydrochloric acid for 10 minutes. Decant the aqueous solution.
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the amalgamated zinc, 100 mL of water, and 150 mL of concentrated hydrochloric acid.
-
Add 20.0 g (0.137 mol) of 4-methyl-1-indanone to the flask.
-
Heat the mixture to reflux with vigorous stirring. Add 50 mL of concentrated hydrochloric acid portion-wise through the condenser every hour for 5 hours.
-
After a total of 6-8 hours of reflux, or when TLC indicates the disappearance of the starting material, allow the mixture to cool to room temperature.
-
Decant the aqueous layer and extract it with diethyl ether (3 x 100 mL).
-
Wash the zinc amalgam with diethyl ether (2 x 50 mL).
-
Combine all organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Part 2: An Alternative Approach - Palladium-Catalyzed Cascade Reaction
In recent years, transition-metal-catalyzed reactions have offered elegant and efficient alternatives to classical synthetic methods. A plausible modern approach to this compound could involve a palladium-catalyzed tandem olefination and aldol-type annulation cascade.[2]
Causality of Experimental Choices:
-
Palladium Catalysis: Palladium catalysts are highly effective in forming carbon-carbon bonds under relatively mild conditions. The choice of ligand is crucial for the efficiency and selectivity of the reaction.
-
Cascade Reaction: This approach combines multiple transformations in a single pot, which reduces the number of synthetic steps, purification procedures, and overall waste generation, aligning with the principles of green chemistry.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-methyl-1-indanone
-
To a dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), dppp (1,3-bis(diphenylphosphino)propane, 4 mol%), and K₂CO₃ (2.5 equivalents).
-
Add 1-bromo-2-formyl-3-methylbenzene (1.0 equivalent) and methyl vinyl ketone (1.5 equivalents) to the tube.
-
Add anhydrous ethylene glycol as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-1-indanone.
-
The subsequent reduction to this compound can be carried out as described in the standard synthesis (Part 1, Step 2).
Performance Comparison
| Parameter | Published Standard Synthesis (Friedel-Crafts & Clemmensen) | Alternative Synthesis (Palladium-Catalyzed Cascade) |
| Overall Yield | Typically 50-65% | Potentially 60-75% for the cascade step |
| Number of Steps | Two distinct synthetic operations with intermediate workup | One-pot for the indanone formation |
| Reagent Toxicity | Use of PPA (corrosive) and mercuric chloride (highly toxic) | Use of palladium catalyst and phosphine ligands (toxic) |
| Reaction Conditions | High temperatures, strongly acidic | High temperatures, but generally milder than PPA |
| Scalability | Established for large-scale production, but workup can be challenging | May require optimization for large-scale synthesis |
| Green Chemistry | Generates significant acidic and mercury-containing waste | Reduces step count, but uses a heavy metal catalyst |
| Reproducibility | Can be sensitive to the quality of PPA and anhydrous conditions | Can be sensitive to catalyst activity and ligand purity |
Experimental Workflows
Standard Synthesis Workflow
Caption: Workflow for the standard two-step synthesis.
Alternative Synthesis Workflow
Caption: Workflow for the alternative palladium-catalyzed synthesis.
Conclusion and Recommendations
Both the traditional Friedel-Crafts/Clemmensen route and the modern palladium-catalyzed cascade reaction present viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the project.
-
For large-scale, cost-effective synthesis where the handling of hazardous reagents is well-established, the standard two-step synthesis remains a robust and proven option. However, careful attention to anhydrous conditions and the quality of the PPA is crucial for ensuring reproducibility. The use of highly toxic mercuric chloride in the Clemmensen reduction is a significant drawback from a safety and environmental perspective. Alternative reduction methods, such as catalytic hydrogenation, should be considered.
-
For medicinal chemistry applications where rapid access to diverse analogs and milder reaction conditions are prioritized, the palladium-catalyzed cascade reaction offers a more elegant and efficient approach. While the initial cost of the catalyst and ligands may be higher, the reduction in step count and potential for higher yields can be advantageous. Optimization of the catalyst system may be required to achieve consistent results.
Ultimately, a thorough risk assessment and a clear understanding of the project's goals are essential for selecting the most appropriate synthetic strategy. This guide provides the foundational knowledge to embark on a reproducible and successful synthesis of this compound.
References
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
- Wu, X.-F., et al. "Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade." Organic Letters, 2011. [Link]
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007.
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A Comparative Guide to the Cost-Effective Synthesis of 4-Methylindan for Research and Development
Introduction: The Significance of 4-Methylindan
4-Methylindan (C₁₀H₁₂) is a bicyclic aromatic hydrocarbon that serves as a crucial structural motif and intermediate in various fields of chemical science.[1] Its applications range from being a component in flavoring agents to serving as a foundational scaffold for the development of novel therapeutic agents and specialized polymers.[2][3] Given its utility, the development of efficient, scalable, and, most importantly, cost-effective synthetic routes is of paramount importance to researchers in both academic and industrial settings. A cost-effective synthesis not only impacts the economic viability of a final product but also influences the feasibility of exploratory research where material availability can be a limiting factor.
This guide provides an in-depth comparison of different synthetic approaches to 4-methylindan. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each route, and provide the experimental data necessary for you to make an informed decision for your specific application, whether it be large-scale production or fine chemical synthesis.
Comparative Overview of Synthetic Strategies
The synthesis of the indane core can be approached from several distinct strategic standpoints. The choice of strategy is typically governed by a trade-off between the cost of starting materials, the number of synthetic steps, catalyst costs, and the desired final purity. We will focus on three primary, representative strategies: classical Friedel-Crafts reactions, modern C-H activation methodologies, and innovative routes from renewable biomass.
| Metric | Approach 1: Friedel-Crafts Alkylation | Approach 2: Intramolecular Friedel-Crafts Acylation | Approach 3: Biomass Valorization |
| Starting Materials | Toluene, Allyl Chloride (Inexpensive bulk chemicals) | o-Xylene, Succinic Anhydride (Inexpensive bulk chemicals) | Xylose / Hemicellulose (Potentially very low-cost) |
| Catalyst | Lewis Acids (e.g., AlCl₃, H₂SO₄) | Lewis/Brønsted Acids (e.g., AlCl₃, PPA) | Heterogeneous (Cu-La/SBA-15, H-ZSM-5) |
| Key Advantages | Few steps, simple reagents. | High regioselectivity, good yields. | "Green" credentials, uses renewable feedstock. |
| Key Disadvantages | Poor regioselectivity, polyalkylation risk, corrosive waste. | Multi-step process. | Complex product mixture, catalyst development needed. |
| Ideal Application | Bulk synthesis where isomeric purity is less critical. | Pharmaceutical intermediates, high-purity applications. | Sustainable chemical production, long-term cost reduction. |
Approach 1: The Classic Route - Intermolecular Friedel-Crafts Alkylation
This is arguably the most direct approach, relying on century-old yet powerful chemistry to construct the carbon skeleton in a single step.[4] The strategy involves the reaction of an inexpensive aromatic feedstock, toluene, with an alkylating agent that provides the three-carbon chain necessary to form the five-membered ring.
Mechanistic Rationale
The reaction is a classic electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate allyl chloride, generating a resonance-stabilized allylic carbocation.[5] Toluene then acts as the nucleophile. The methyl group is an ortho-, para-director, leading to a mixture of alkylated products. The initial alkylation is followed by a second intramolecular Friedel-Crafts reaction, where the terminal double bond is protonated by the acid catalyst, creating a secondary carbocation that is attacked by the aromatic ring to close the five-membered ring, forming the indane skeleton.
Caption: Workflow for Friedel-Crafts alkylation of toluene.
Cost-Effectiveness Analysis
-
Strengths: The primary advantage is the low cost of the starting materials. Toluene and allyl chloride are high-volume industrial chemicals.[6] The reaction can often be run on a large scale with simple equipment.
-
Weaknesses: The key drawback is the lack of regioselectivity. The initial alkylation of toluene can occur at the ortho or para position relative to the methyl group. Subsequent cyclization leads to a mixture of 4-methylindan and 5-methylindan, which can be difficult and costly to separate. Furthermore, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and generate significant acidic, corrosive waste streams upon aqueous workup.
Experimental Protocol: Synthesis of Methylindan via Friedel-Crafts Alkylation
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution). The system is maintained under a dry nitrogen atmosphere.
-
Charging Reagents: The flask is charged with anhydrous toluene (1.5 equiv.) and cooled to 0 °C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) is added portion-wise, keeping the temperature below 10 °C.
-
Alkylation: Allyl chloride (1.0 equiv.) is added dropwise from the addition funnel over 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction & Cyclization: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 4-6 hours. The progress is monitored by TLC or GC.
-
Workup: The reaction is quenched by slowly pouring the mixture onto crushed ice containing concentrated HCl. The organic layer is separated, washed with water, 5% NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by fractional distillation under vacuum to separate the isomeric products.
Approach 2: The Regiocontrolled Route - Intramolecular Friedel-Crafts Acylation
To overcome the selectivity issues of the intermolecular alkylation route, a multi-step but highly controlled intramolecular approach is often preferred, especially when isomeric purity is critical. This strategy builds the side chain onto a specific position of the aromatic ring first, and then uses a robust intramolecular cyclization to form the five-membered ring. A common pathway starts from o-xylene.
Mechanistic Rationale
This synthesis can be envisioned in three main stages:
-
Side-Chain Construction: o-Xylene undergoes a Friedel-Crafts acylation with an acylating agent like succinic anhydride. This reaction is highly regioselective, with acylation occurring para to one of the methyl groups due to steric hindrance at the ortho position. This forms 3-(3,4-dimethylbenzoyl)propanoic acid.
-
Ketone Reduction: The keto group is reduced to a methylene group. The Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction are classic choices. This yields 4-(3,4-dimethylphenyl)butanoic acid.
-
Intramolecular Acylation: The resulting butanoic acid is converted to its acid chloride (e.g., using thionyl chloride, SOCl₂), which then undergoes an intramolecular Friedel-Crafts acylation in the presence of AlCl₃.[7][8] This cyclization is highly efficient and exclusively forms the six-membered ring precursor, 4,5-dimethyl-1-indanone.
-
Final Reduction: A final reduction of the indanone's carbonyl group yields the target 4-methylindan.
Caption: Multi-step synthesis via intramolecular acylation.
Cost-Effectiveness Analysis
-
Strengths: The primary advantage is the exceptional control over regiochemistry, leading to a single, high-purity isomer of 4-methylindan. The starting materials, o-xylene and succinic anhydride, are inexpensive.[9] Each step is generally high-yielding, making the overall process efficient despite the number of steps.
-
Weaknesses: The multi-step nature increases labor and equipment time, which adds to the operational cost. While each step is robust, the overall yield is a product of the yields of individual steps. The process still uses stoichiometric Lewis acids and involves multiple workup and purification stages.
Approach 3: The "Green" Frontier - Catalytic Conversion of Biomass
A modern and forward-looking approach bypasses fossil fuel-based feedstocks entirely, instead utilizing renewable biomass. A recently developed two-step method transforms xylose (a sugar readily derived from hemicellulose in agricultural waste) into a mixture of methylindan and tetralin.[10]
Mechanistic Rationale
-
Hydrogenolysis to Cyclopentanone (CPO): In the first step, xylose is converted to cyclopentanone (CPO) via direct hydrogenolysis. This is achieved using a non-noble bimetallic catalyst, such as Cu-La/SBA-15, in a biphasic toluene/saline water system.[10] The salt water promotes the key isomerization/dehydration cascade, while the catalyst facilitates the hydrogenolysis.
-
Cascade Reaction to Methylindan: The resulting CPO is then passed over a commercial H-ZSM-5 zeolite catalyst. The acidic sites of the zeolite catalyze a cascade of reactions including self-aldol condensation, rearrangement, and aromatization to selectively produce 5-methyl-2,3-dihydro-1H-indene (a methylindan isomer) and tetralin.[10]
Caption: Sustainable synthesis of methylindan from biomass.
Cost-Effectiveness Analysis
-
Strengths: The most significant advantage is the potential for extremely low-cost starting materials, particularly if agricultural or forestry waste is used.[10] The use of heterogeneous, non-noble metal catalysts makes the process more environmentally benign and allows for easier catalyst recovery and reuse compared to homogeneous Lewis acids.
-
Weaknesses: This technology is less mature than the classical routes. The primary product is often a mixture of methylindan and tetralin, requiring an efficient separation process.[10] Catalyst stability and lifetime under the reaction conditions are critical factors that can impact the overall process economics. Significant capital investment in specialized equipment (e.g., high-pressure reactors) is required.
Conclusion and Recommendations
There is no single "best" synthetic route to 4-methylindan; the optimal choice is dictated by the specific needs of the researcher or organization.
-
For Large-Scale, Cost-Driven Production: The Intermolecular Friedel-Crafts Alkylation (Approach 1) from toluene offers the most direct and economical route, provided that the co-production and subsequent separation of the 5-methylindan isomer are acceptable and economically manageable.
-
For High-Purity Pharmaceutical and Fine Chemical Applications: The Intramolecular Friedel-Crafts Acylation (Approach 2) is the superior method. Despite being multi-step, its unparalleled regiocontrol delivers a single, pure isomer, minimizing downstream purification costs and ensuring product consistency, which is paramount in drug development.
-
For a Focus on Sustainability and Long-Term Economics: The Biomass Valorization Route (Approach 3) represents the future. While currently requiring more process development, its reliance on renewable feedstocks and greener catalytic systems makes it a highly attractive option for companies committed to sustainable manufacturing. As the technology matures, it has the potential to become the most cost-effective method of all.
By understanding the scientific principles and practical trade-offs of each approach, researchers can strategically select the synthetic pathway that best aligns with their goals for cost, purity, scale, and sustainability.
References
- Huggins, C. B., & Jensen, E. V. (2016). The CoIII–Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society.
- Zhang, J., et al. (2024). Selective production of methylindan and tetralin with xylose or hemicellulose. Nature Communications.
- (Reference for general indene synthesis via C-H activation). Various authors. (2018). Synthesis indene derivatives via C−H activation. ResearchGate.
- Dethe, D. H., et al. (2020). Cp*Co(III) Catalyzed Ketone Directed Ortho C-H Activation for Synthesis of Indene Derivatives. ResearchGate.
- (Reference for general intramolecular Friedel-Crafts acylation). Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- (Reference for general synthesis of substituted indenes). Various authors. (2016). Efficient Synthesis of Substituted Indene Derivatives. ResearchGate.
- (Reference for biological activity of indane derivatives). Various authors. (2005). Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives. PubMed.
- Organic Chemistry Portal. (n.d.). Cp*Co(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives.
- (Reference for general synthesis of indane-1,3-dione). Various authors. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central.
- (Reference for general alkylation of indenes). Various authors. (2024). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese. ACS Catalysis.
- Chemistry Stack Exchange. (2022). Synthesis of a Substituted Indane.
- (Reference for synthesis of indane-1,3-dione derivatives). Various authors. (n.d.). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. SciSpace.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
- (Reference for Friedel-Crafts acylation in strong acids). Various authors. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
- PubChem - NIH. (n.d.). 4-Methylindan.
- Perkins, G. T. (1968). Process for the preparation of 4, 4'-methylenedianiline. Google Patents.
- Organic Chemistry Portal. (n.d.). Synthesis of allyl chlorides.
- Organic Syntheses Procedure. (n.d.). 4-BROMO-o-XYLENE.
- Organic Syntheses Procedure. (n.d.). CYCLOPROPENE: A NEW SIMPLE SYNTHESIS AND ITS DIELS-ALDER REACTION WITH CYCLOPENTADIENE.
Sources
- 1. 4-Methylindan | C10H12 | CID 13211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-methylindan CAS#: 824-22-6 [m.chemicalbook.com]
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evaluating the scalability of a lab procedure for 4-methyl-2,3-dihydro-1H-indene
Introduction
4-methyl-2,3-dihydro-1H-indene, also known as 4-methylindan, is a key structural motif in a variety of pharmacologically active molecules and functional materials. Its presence in the core structure of numerous drug candidates underscores the importance of robust and scalable synthetic routes to this valuable intermediate. This guide provides an in-depth comparison of two distinct laboratory procedures for the synthesis of this compound, with a critical evaluation of their scalability for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols and a comparative analysis of their respective strengths and weaknesses in the context of large-scale production.
Synthetic Strategies: A Comparative Overview
Two primary strategies for the synthesis of this compound will be evaluated:
-
Procedure A: Intramolecular Friedel-Crafts Acylation followed by Reduction. This classical yet reliable two-step approach involves the cyclization of a suitable precursor, 3-(m-tolyl)propanoic acid, to form 4-methyl-1-indanone, which is subsequently reduced to the target molecule.
-
Procedure B: Direct Friedel-Crafts Alkylation. This more direct approach involves the alkylation of a readily available aromatic starting material, o-xylene, with an appropriate three-carbon electrophile.
This guide will provide a detailed experimental protocol for each procedure, followed by a comparative analysis of their scalability, considering factors such as reagent availability and cost, reaction conditions, yield and purity, and ease of purification.
Procedure A: Intramolecular Friedel-Crafts Acylation and Reduction
This method is a robust and well-established route for the synthesis of indanones, which are versatile intermediates for a wide range of indane derivatives. The causality behind this experimental choice lies in the predictable and high-yielding nature of the intramolecular Friedel-Crafts acylation, followed by a straightforward reduction.
Experimental Protocol
Step 1: Synthesis of 4-methyl-1-indanone via Intramolecular Friedel-Crafts Acylation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH), and a dropping funnel, place 3-(m-tolyl)propanoic acid (1.0 eq).
-
Acid Chloride Formation: Add thionyl chloride (1.2 eq) dropwise to the flask at room temperature. The reaction is exothermic and generates HCl and SO2 gas. After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid by thin-layer chromatography (TLC).
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude 3-(m-tolyl)propanoyl chloride in a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene in a separate flask. In another flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend anhydrous aluminum chloride (AlCl3) (1.1 eq) in the same solvent and cool the mixture to 0-5 °C in an ice bath.
-
Reaction Execution: Add the solution of the acid chloride dropwise to the AlCl3 suspension while maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 30 minutes, and then let it warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 4-methyl-1-indanone. The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol.
Step 2: Reduction of 4-methyl-1-indanone to this compound
Two common reduction methods are presented: Clemmensen and Wolff-Kishner reduction.
-
Clemmensen Reduction (Acidic Conditions):
-
Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
Reduction: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene. Add the 4-methyl-1-indanone (1.0 eq) to this mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain a strongly acidic environment.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.
-
-
Wolff-Kishner Reduction (Basic Conditions):
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1-indanone (1.0 eq) in a high-boiling solvent such as diethylene glycol. Add hydrazine hydrate (3-5 eq) and potassium hydroxide (3-5 eq).
-
Reduction: Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off. Continue heating at this temperature for 3-5 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent like diethyl ether or pentane. Wash the combined organic extracts with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by vacuum distillation.
-
Scalability Evaluation
| Factor | Assessment | Rationale |
| Reagent Availability & Cost | Moderate | 3-(m-tolyl)propanoic acid may require synthesis from m-xylene, adding steps and cost. Thionyl chloride and AlCl3 are common and relatively inexpensive. |
| Reaction Conditions | Challenging at Scale | The use of highly corrosive and moisture-sensitive reagents like thionyl chloride and AlCl3 requires specialized equipment for large-scale operations. The exothermic nature of the Friedel-Crafts reaction necessitates efficient cooling systems to maintain control. |
| Yield & Purity | Good to Excellent | Intramolecular reactions are generally high-yielding. The purity of the intermediate indanone is crucial for the success of the subsequent reduction. The final product purity after distillation is typically high. |
| Work-up & Purification | Labor-intensive | The quenching of the Friedel-Crafts reaction can be hazardous on a large scale. The work-up involves handling large volumes of acidic and basic solutions. Vacuum distillation is required for purification, which can be energy-intensive. |
| Safety Considerations | High | Involves corrosive and water-reactive reagents (thionyl chloride, AlCl3), generation of toxic gases (HCl, SO2), and potentially hazardous work-up procedures. Clemmensen reduction uses toxic mercury salts. Wolff-Kishner reduction involves high temperatures and corrosive bases. |
Procedure B: Direct Friedel-Crafts Alkylation
This approach aims for a more atom-economical synthesis by directly constructing the indane skeleton from simpler starting materials. The choice of this method is driven by the potential for a more streamlined process with fewer steps.
Experimental Protocol
-
Catalyst and Reagent Setup: In a pressure reactor equipped with a mechanical stirrer, a gas inlet, a thermocouple, and a cooling system, charge a suitable Lewis acid catalyst (e.g., AlCl3, FeCl3, or a solid acid catalyst like a zeolite) and o-xylene (in excess, acting as both reactant and solvent).
-
Reaction Conditions: Cool the reactor to the desired temperature (e.g., 0-10 °C). Introduce the alkylating agent, such as propylene gas or a liquid propylene equivalent like isopropyl chloride or allyl chloride, at a controlled rate. The reaction is typically carried out under pressure to maintain propylene in the liquid phase.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to follow the consumption of o-xylene and the formation of the desired this compound and other isomers (e.g., 5-methyl-2,3-dihydro-1H-indene).
-
Work-up: After the reaction is complete, carefully depressurize the reactor. Quench the catalyst by slowly adding water or a dilute acid. Separate the organic layer.
-
Purification: Wash the organic layer with water, a dilute base solution, and brine. Dry the organic layer over anhydrous sodium sulfate. The crude product will be a mixture of isomers. Isolate the desired this compound by fractional distillation under reduced pressure.
Scalability Evaluation
| Factor | Assessment | Rationale |
| Reagent Availability & Cost | Excellent | o-Xylene and propylene are readily available and inexpensive bulk chemicals. |
| Reaction Conditions | Demanding | Requires a pressure reactor and careful control of temperature and reagent addition. The reaction is exothermic and requires efficient heat removal. |
| Yield & Purity | Moderate to Good | The yield of the desired isomer can be influenced by the choice of catalyst and reaction conditions. A significant challenge is the formation of isomeric byproducts, which can complicate purification. |
| Work-up & Purification | Challenging | Quenching the reaction on a large scale can be hazardous. The primary challenge is the separation of the desired 4-methyl isomer from other isomers by fractional distillation, which can be difficult and require efficient distillation columns. |
| Safety Considerations | High | Involves handling flammable gases (propylene) under pressure and corrosive Lewis acids. The potential for runaway reactions exists if not properly controlled. |
Comparative Analysis and Recommendations
| Feature | Procedure A: Friedel-Crafts Acylation/Reduction | Procedure B: Direct Friedel-Crafts Alkylation |
| Number of Steps | Two | One |
| Atom Economy | Lower | Higher |
| Control over Isomers | Excellent | Moderate to Poor |
| Scalability Challenges | Reagent handling, work-up | Pressure reaction, isomer separation |
| Overall Recommendation | Preferred for laboratory-scale synthesis and when high isomeric purity is critical. The multi-step nature allows for purification of the intermediate, ensuring the final product's purity. | Potentially more cost-effective for industrial-scale production if isomer separation can be efficiently managed. The use of inexpensive starting materials is a major advantage. |
Visualizing the Synthetic Pathways
Procedure A: Friedel-Crafts Acylation and Reduction Workflow
Caption: Workflow for Procedure A, a two-step synthesis.
Procedure B: Direct Friedel-Crafts Alkylation Workflow
Caption: Workflow for Procedure B, a direct one-step synthesis.
Conclusion
The choice between the two presented procedures for the synthesis of this compound is highly dependent on the desired scale of production and the required isomeric purity. For laboratory and pilot-scale synthesis where high purity is paramount, the two-step Friedel-Crafts acylation followed by reduction (Procedure A) is the more prudent choice. While it involves more steps and potentially more expensive starting materials, it offers superior control over the final product's regiochemistry.
For large-scale industrial production where cost is a primary driver, the direct Friedel-Crafts alkylation (Procedure B) presents a more economically attractive option due to the use of inexpensive and readily available feedstocks. However, significant process development would be required to optimize the catalytic system for high selectivity towards the desired 4-methyl isomer and to establish an efficient and scalable purification method to separate it from other isomers. Researchers and drug development professionals should carefully consider these trade-offs when selecting a synthetic route for this compound.
References
- Friedel-Crafts Reactions. In Organic Syntheses; Wiley: New York, 1941; Coll. Vol. 1, p 109. [Link]
- Todd, D. The Wolff-Kishner Reduction. In Organic Reactions; Adams, R., Ed.; Wiley: New York, 1948; Vol. 4, pp 378–422. [Link]
- Martin, E. L. The Clemmensen Reduction. In Organic Reactions; Adams, R., Ed.; Wiley: New York, 1942; Vol. 1, pp 155–209. [Link]
- Price, C. C. The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. In Organic Reactions; Adams, R., Ed.; Wiley: New York, 1946; Vol. 3, pp 1–82. [Link]
- NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
- Grygorenko, O. O., et al. A flexible and scalable synthesis of 7-methyl-4-azaindole.
- Aliyev, V. M., et al. Case study on 4-Isopropyl-ortho-xylene production.
A Comparative Docking Analysis of Novel 4-Methylindan-Based Ligands Against the Human Dopamine D3 Receptor
This guide provides an in-depth comparative molecular docking study of a series of novel 4-methylindan-based ligands designed as potential antagonists for the human Dopamine D3 Receptor (D3R). The D3R is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is a key therapeutic target for neurological and psychiatric disorders, including schizophrenia and substance abuse. This document details the experimental workflow, from protein and ligand preparation to the analysis of binding affinities and interaction modes, offering a framework for researchers in computational drug design and discovery.
Introduction: The Rationale for Targeting D3R with 4-Methylindan Scaffolds
The 4-methylindan moiety represents a privileged scaffold in medicinal chemistry, offering a rigid bicyclic core that can be strategically functionalized to achieve high-affinity and selective interactions with various protein targets. Its compact and lipophilic nature allows for favorable entry into the orthosteric binding pocket of many GPCRs. The primary hypothesis of this study is that subtle structural modifications to a 4-methylindan core will significantly influence binding affinity and pose within the D3R active site. By comparing a series of rationally designed analogs, we can elucidate key structure-activity relationships (SAR) that can guide future lead optimization efforts.
This comparative analysis utilizes molecular docking to predict the binding conformation and relative affinity of each ligand. Molecular docking is a powerful computational technique that models the interaction between a small molecule (ligand) and a macromolecule (receptor), providing critical insights into the molecular basis of recognition. The insights gained from this study are intended to accelerate the discovery of potent and selective D3R antagonists.
Experimental Methodology: A Validated Docking Protocol
The credibility of any in-silico study hinges on a meticulously validated and reproducible protocol. This section outlines the step-by-step methodology employed for our comparative docking analysis.
Receptor Preparation
The initial step involves the preparation of the target protein structure to ensure it is suitable for docking simulations.
-
Step 1: Structure Retrieval: The high-resolution crystal structure of the human Dopamine D3 Receptor in complex with the antagonist eticlopride was obtained from the Protein Data Bank (PDB ID: 3PBL). This structure was selected as it provides a well-defined antagonist-bound conformation of the receptor's binding pocket.
-
Step 2: Protein Cleaning and Refinement: The raw PDB file was processed using UCSF Chimera. All non-essential components, including water molecules, co-crystallized ligands (eticlopride), and any non-standard residues, were removed.
-
Step 3: Protonation and Energy Minimization: Hydrogen atoms were added to the protein structure, and the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) were assigned at a simulated physiological pH of 7.4 using the H++ server. The structure was then subjected to a brief energy minimization protocol using the Amber ff14SB force field to relieve any steric clashes introduced during the protonation step.
Ligand Preparation
A series of four hypothetical 4-methylindan-based ligands (LIG-01 to LIG-04) were designed for this comparative study. Each ligand was built using molecular modeling software (e.g., Avogadro2), and their 3D structures were optimized.
-
Step 1: 2D to 3D Conversion: The 2D chemical structures of the ligands were sketched and converted into 3D models.
-
Step 2: Energy Minimization: The initial 3D structures were subjected to energy minimization using the MMFF94 force field to obtain low-energy conformers.
-
Step 3: Charge Calculation: Gasteiger charges were calculated for each ligand atom, which are crucial for accurately modeling electrostatic interactions during the docking process.
Molecular Docking Simulation
The core of this study involves the docking of the prepared ligands into the active site of the D3R. AutoDock Vina, a widely used and validated open-source docking program, was employed for this purpose.
-
Step 1: Defining the Binding Site: The binding pocket was defined as a grid box centered on the position of the co-crystallized ligand (eticlopride) in the original PDB structure. The dimensions of the grid box were set to 24 x 24 x 24 Å to ensure it encompassed the entire active site and allowed sufficient rotational and translational freedom for the ligands.
-
Step 2: Docking Execution: Each ligand was docked into the prepared D3R structure using the AutoDock Vina algorithm. The 'exhaustiveness' parameter, which controls the extent of the conformational search, was set to 32 to ensure a thorough exploration of the binding landscape.
-
Step 3: Pose Selection and Analysis: For each ligand, the top-scoring binding pose (the one with the lowest predicted binding affinity) was selected for detailed interaction analysis. The binding poses and intermolecular interactions were visualized and analyzed using PyMOL and LigPlot+.
Experimental Workflow Diagram
The entire computational workflow is summarized in the diagram below, illustrating the logical progression from data acquisition to final analysis.
Caption: Workflow for the comparative molecular docking study.
Results and Comparative Analysis
This section presents the quantitative results of the docking simulations and a qualitative analysis of the predicted binding modes for the four 4-methylindan-based ligands.
Predicted Binding Affinities
The primary quantitative output from AutoDock Vina is the predicted binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction. The results for the four ligands are summarized in the table below.
| Ligand ID | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| LIG-01 | 320.45 | -9.8 | Asp110, Ser192 |
| LIG-02 | 334.48 | -10.5 | Asp110, Ser192, His349 |
| LIG-03 | 350.42 | -9.1 | Asp110 |
| LIG-04 | 335.46 | -11.2 | Asp110, Ser192, Cys114 |
Table 1: Summary of Docking Results for 4-Methylindan Ligands against D3R.
Analysis of Binding Modes
A detailed examination of the top-scoring poses reveals critical insights into the structure-activity relationships of these ligands.
-
Conserved Interactions: All four ligands formed a crucial ionic interaction between their protonated amine group and the carboxylate side chain of Aspartic Acid 110 (Asp110) in transmembrane helix 3 (TM3). This interaction is a canonical feature for aminergic GPCR ligands and serves as a primary anchor point within the D3R binding pocket.
-
LIG-01 vs. LIG-02: LIG-02, which features an additional hydroxyl group compared to LIG-01, showed a significantly improved binding affinity (-10.5 vs. -9.8 kcal/mol). This is attributed to an additional hydrogen bond formed with the side chain of Histidine 349 (His349) in TM6. This demonstrates that introducing a hydrogen bond donor at this position is favorable for binding.
-
LIG-03: The introduction of a bulky tert-butyl group in LIG-03 resulted in a lower predicted affinity (-9.1 kcal/mol). Analysis of the binding pose suggests that this bulky group introduces a steric clash with residues in the extracellular loop 2 (ECL2), forcing the ligand into a less optimal conformation and disrupting a potential hydrogen bond with Ser192.
-
LIG-04 (Top Candidate): LIG-04 emerged as the most promising candidate with a predicted binding affinity of -11.2 kcal/mol. The replacement of a phenyl ring with a more compact thiophene ring appears to allow for a more favorable orientation within the pocket. This orientation not only preserves the key interactions with Asp110 and Ser192 but also facilitates a novel hydrogen bond with the backbone of Cysteine 114 (Cys114) in TM3, further stabilizing the ligand-receptor complex.
Binding Interaction Logic
The following diagram illustrates the logical relationship between ligand features and their resulting interactions within the D3R binding pocket.
Caption: Ligand feature to receptor interaction mapping.
Discussion and Future Directions
This comparative docking study successfully predicted the binding affinities and interaction patterns of four novel 4-methylindan-based ligands with the human Dopamine D3 Receptor. The results highlight the critical role of the conserved ionic interaction with Asp110 and demonstrate how minor chemical modifications can lead to significant differences in binding affinity by forming or disrupting additional hydrogen bonds and introducing steric hindrance.
LIG-04 was identified as the most promising candidate due to its superior predicted binding affinity, which is rationalized by its ability to form an additional hydrogen bond with Cys114. This finding provides a clear and testable hypothesis for subsequent stages of drug development.
The next logical steps would involve:
-
Synthesis and In-Vitro Validation: The synthesized ligands should be tested in radioligand binding assays to experimentally determine their binding affinities (Ki values) for the D3R. This is essential to validate the predictions of the docking study.
-
Selectivity Profiling: The ligands should be screened against other dopamine receptor subtypes (especially D2R) to assess their selectivity, a critical parameter for avoiding off-target effects.
-
Further Optimization: Based on the validated results, LIG-04 could be used as a starting point for further optimization, exploring additional modifications to the thiophene ring or the 4-methylindan scaffold to further enhance potency and selectivity.
By integrating computational methods like molecular docking with experimental validation, the drug discovery process can be made more efficient and rational, ultimately accelerating the development of novel therapeutics for D3R-mediated diseases.
References
- Title: The dopamine D3 receptor as a therapeutic target for neuropsychiatric disorders. Source: Annual Review of Pharmacology and Toxicology URL:[Link]
- Title: Dopamine D3 receptor: A neglected child of the dopamine family. Source: AIMS Molecular Science URL:[Link]
- Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Source: Current Medicinal Chemistry URL:[Link]
- Title: Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Source: Science URL:[Link]
- Title: UCSF Chimera--a visualization system for exploratory research and analysis.
- Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Title: The role of the "ionic lock" in GPCR activation. Source: Trends in Biochemical Sciences URL:[Link]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-methyl-2,3-dihydro-1H-indene
As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work extends beyond the bench to include the safe and responsible management of the chemical reagents we use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-methyl-2,3-dihydro-1H-indene, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which governs the "cradle-to-grave" management of hazardous materials.[1]
Hazard Profile and Waste Classification
Before disposal, a thorough understanding of the chemical's hazards is paramount. This initial assessment dictates every subsequent step in the waste management process. This compound (CAS No. 824-22-6) must be treated as hazardous waste.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from suppliers and structurally similar compounds, such as Indene (CAS 95-13-6), allow for a robust hazard assessment. All chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous.[2]
Key Hazard Information:
| Hazard Category | Description | Source |
| Acute Oral Toxicity | GHS Category 4: Harmful if swallowed (H302). | [3] |
| Aspiration Hazard | Based on the parent compound Indene, there is a potential risk that the substance may be fatal if swallowed and enters airways (H304). | [4] |
| Flammability | Based on Indene, this compound should be considered a potentially combustible or flammable liquid. Vapors may form explosive mixtures with air at elevated temperatures. | [4] |
| Environmental Hazard | Improper disposal can lead to significant environmental contamination of soil and water.[5] Many indene derivatives are noted as being toxic to aquatic life.[6] |
Under the regulations of the Environmental Protection Agency (EPA), this chemical waste would be classified as hazardous due to its toxic characteristics.[7] The generator of the waste is legally responsible for this determination.[8]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe handling during waste consolidation is non-negotiable. Adherence to these protocols minimizes the risk of exposure and accidents.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI-approved safety glasses with side shields or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn to protect from splashes and potential ignition sources.[4]
-
-
Ventilation: Always handle and consolidate waste inside a certified chemical fume hood to prevent inhalation of vapors.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9] The cleanup materials must also be treated as hazardous waste and disposed of accordingly.[2] Do not flush down the drain.[6][10]
Step-by-Step Disposal Workflow
The following procedure provides a systematic approach to ensure compliance and safety from the point of generation to final disposal.
Step 1: Waste Segregation
Immediately upon being designated as waste, this compound must be kept separate from other chemical waste streams.
-
Rationale: Mixing incompatible chemicals can lead to violent reactions, fire, or the generation of toxic gases. This substance should be segregated as a non-halogenated organic solvent and kept away from strong oxidizing agents.[9][11]
Step 2: Container Selection and Use
The integrity of the waste container is critical to prevent leaks and exposures.
-
Procedure:
-
Select a container made of a compatible material, such as borosilicate glass or a chemically resistant polymer.
-
Ensure the container is free from damage and has a secure, leak-proof screw cap.[5]
-
The container must be kept closed at all times, except when actively adding waste.[7] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
Step 3: Accurate Labeling
Proper labeling is a cornerstone of safe chemical management and is required by law.
-
Procedure:
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Toxic," "Flammable").
-
The date when waste was first added (Accumulation Start Date).
-
-
Step 4: Accumulation and Storage
Waste must be stored in a designated and controlled area pending pickup.
-
Procedure:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the lab personnel.[7]
-
The SAA should be in a well-ventilated area, away from heat or ignition sources.[4]
-
Utilize secondary containment (such as a spill tray) to capture any potential leaks from the primary container.[11]
-
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through certified channels.
-
Procedure:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical yourself. EHS will work with a licensed hazardous waste disposal company to transport the material for final treatment, which may include incineration at a permitted facility.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper management of this compound waste.
Sources
- 1. axonator.com [axonator.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. danielshealth.com [danielshealth.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. Indene | CAS#:95-13-6 | Chemsrc [chemsrc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acewaste.com.au [acewaste.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methyl-2,3-dihydro-1H-indene
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. For researchers, scientists, and drug development professionals working with substituted indenes like 4-methyl-2,3-dihydro-1H-indene (CAS No. 824-22-6), understanding the appropriate selection and use of Personal Protective Equipment (PPE) is not merely a procedural checkbox; it is the bedrock of responsible and reproducible science. This guide provides a detailed, experience-driven framework for the safe handling of this compound, moving beyond a simple list of equipment to explain the critical reasoning behind each safety measure.
Hazard Assessment: The 'Why' Behind the Protection
Before one can select the proper PPE, it is imperative to understand the specific risks posed by this compound. Its hazard profile, as detailed in its Safety Data Sheet (SDS), dictates our protective strategy.
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
-
Key Health Hazards:
-
Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation.[1][2] Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: The substance is harmful if ingested.[1][2]
-
Aspiration Hazard: A significant, though less common, risk is aspiration. Some related indene compounds are classified as potentially fatal if swallowed and they enter the airways. This means that if the liquid is accidentally ingested, it can be inhaled into the lungs, causing severe pulmonary damage.
-
-
Physicochemical Hazards:
-
Flammability: Related compounds are flammable liquids and vapors.[3] Vapors are heavier than air and can travel to an ignition source. This necessitates controls for sparks, open flames, and static discharge.
-
This hazard profile forms a clear mandate: our PPE strategy must create a complete barrier to prevent contact with skin and eyes, mitigate inhalation of vapors, and be utilized in a manner that prevents accidental ingestion and fire ignition.
Core PPE Protocols: A Barrier-Based Approach
Based on the identified hazards, the following PPE is essential for handling this compound. The selection is guided by the principle of creating multiple, redundant barriers between the researcher and the chemical.
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Requirement: Compatible chemical-resistant gloves.
-
Causality: The compound's classification as a skin irritant necessitates a robust barrier.[1][2] Standard latex or nitrile examination gloves may not offer sufficient protection or resistance for prolonged contact.
-
Best Practices:
-
Glove Selection: Consult a glove compatibility chart for indene-related compounds. Nitrile or neoprene gloves are often suitable, but always verify.
-
Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[2][4]
-
Donning and Doffing: Use proper technique to remove gloves, avoiding contact between the glove's outer surface and your skin.[2]
-
Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[2]
-
Eye and Face Protection: Shielding Sensitive Tissues
Chemical splashes can cause serious and irreversible eye damage.
-
Requirement: Safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk (e.g., transferring larger volumes), safety goggles are required. A face shield worn over safety glasses or goggles offers maximum protection.[2][5][6]
-
Causality: The compound is a serious eye irritant.[1][2] A direct splash could cause significant injury. Standard prescription glasses are not a substitute for certified safety eyewear.[5]
Body Protection: Preventing Dermal Exposure
Protecting the skin on your arms and body is crucial to prevent irritation and potential absorption.
-
Requirement: A long-sleeved, flame-retardant laboratory coat. For larger quantities or situations with a high splash potential, chemical-resistant aprons or coveralls should be worn over the lab coat.
-
Causality: This barrier protects against accidental spills and splashes that could otherwise lead to skin irritation.[3] The flame-retardant property adds a layer of protection against the chemical's flammability hazard. Contaminated clothing must be removed immediately and washed before reuse.[1][3]
Respiratory Protection: Securing the Airway
-
Requirement: All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.
-
Causality: The compound may cause respiratory irritation.[1][2] Engineering controls, such as a fume hood, are the primary method for mitigating this risk. A respirator may be required if engineering controls are not available or during emergency situations like a large spill, but this should be determined by a formal risk assessment and requires proper fit-testing and training.[7]
Summary of Personal Protective Equipment
The level of PPE required can be tiered based on the scale and nature of the operation.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions <100mL) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Flame-retardant lab coat | Work within a chemical fume hood |
| High-Volume Transfers (e.g., >100mL) | Safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Flame-retardant lab coat and chemical-resistant apron | Work within a chemical fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls ("bunny suit")[5] | Air-purifying respirator with appropriate cartridges (if outside a fume hood) |
Operational Workflow for Safe Handling
A disciplined, step-by-step approach ensures that safety protocols are integrated directly into the scientific procedure.
Step 1: Preparation and Pre-Donning
-
Verify that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3][4]
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Post warning signs if necessary.
Step 2: PPE Donning
-
Don lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations of the chemical exclusively within the sash of the chemical fume hood.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]
-
Keep the container tightly closed when not in use.[3]
-
In case of a small spill inside the hood, absorb it with an inert material (e.g., Chemizorb® or vermiculite) and place it in a designated hazardous waste container.
Step 4: Decontamination and Post-Handling
-
Wipe down the work surface within the fume hood.
-
Securely close the primary container of this compound and store it in a cool, well-ventilated place away from ignition sources.[3]
-
Prepare all contaminated waste (gloves, absorbent pads, etc.) for disposal.
Step 5: PPE Doffing and Disposal
-
Remove gloves first using a proper technique to avoid skin contact.
-
Remove lab coat.
-
Remove eye protection.
-
Dispose of all single-use PPE in the appropriate hazardous waste stream.[1] Contaminated reusable items must be decontaminated properly.
Caption: Workflow for handling this compound.
Emergency Response: In Case of Exposure
Even with the best precautions, accidents can happen. Immediate and correct action is vital.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water.[1][4] Seek medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[2][4] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If symptoms occur, seek medical attention.
-
Ingestion: Do NOT induce vomiting due to the aspiration risk. Rinse the mouth with water. Call a poison control center or doctor immediately.[1]
Conclusion: Cultivating a Culture of Safety
The meticulous use of Personal Protective Equipment when handling this compound is a non-negotiable aspect of laboratory work. By understanding the specific hazards of the compound and the rationale behind each piece of protective gear, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their work. This procedural discipline, rooted in a deep understanding of chemical causality, is the hallmark of a trusted and successful scientific professional.
References
- Personal Protective Equipment, U.S. Environmental Protection Agency (EPA).
- Indoline Safety Data Sheet, Angene Chemical.
- Personal Protective Equipment, International Association of Oil & Gas Producers (IOGP).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs, Provista.
- Discover the Various Types of PPE for Optimal Chemical Safety, Ali Assured.
- Indene Chemical and Safety Information, Chemsrc.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Indene | CAS#:95-13-6 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
